Technical Whitepaper: 4-Fluoropicolinic Acid as a Strategic Scaffold
Executive Summary 4-Fluoropicolinic acid (4-Fluoro-pyridine-2-carboxylic acid) represents a critical intermediate in modern medicinal chemistry, particularly in the design of kinase inhibitors and metallo-enzyme modulato...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
4-Fluoropicolinic acid (4-Fluoro-pyridine-2-carboxylic acid) represents a critical intermediate in modern medicinal chemistry, particularly in the design of kinase inhibitors and metallo-enzyme modulators.[1][2] Unlike its non-fluorinated analog, the introduction of a fluorine atom at the C4 position significantly alters the electronic landscape of the pyridine ring, lowering the pKa of the carboxylic acid and modulating the lipophilicity (LogP) of derived pharmacophores.[1][2]
This technical guide provides a rigorous, field-validated approach to the synthesis, characterization, and application of CAS 886371-78-4.[1] It moves beyond standard datasheets to offer a causal explanation of the molecule's reactivity and a self-validating protocol for its generation.[1][2]
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]
The strategic value of 4-fluoropicolinic acid lies in its electronic push-pull system .[1][2] The electron-withdrawing nitrogen (position 1) and the carboxyl group (position 2) create an electron-deficient ring, which is further deactivated by the electronegative fluorine at position 4.[1][2]
Table 1: Core Physicochemical Data
Property
Value / Description
Context for Application
Molecular Weight
141.10 g/mol
Fragment-based drug discovery (FBDD) compliant.[1][2]
Appearance
White to off-white crystalline solid
Indicator of high purity; yellowing suggests oxidation/impurities.[1][2]
Predicted pKa
~3.39 (Acidic)
Lower than picolinic acid (~5.[1][2]4) due to F-inductive effect.[1][2]
Boiling Point
292.3°C (Predicted)
High thermal stability; suitable for high-temp couplings.[1][2]
Solubility
DMSO, Methanol, dilute aqueous base
Poor solubility in non-polar solvents (Hexane, Et2O).
Strategic Synthesis: The Hydrolysis Pathway
While oxidative routes from 4-fluoro-2-picoline exist, they often suffer from over-oxidation or difficult separations.[1][2] The Hydrolysis of 2-cyano-4-fluoropyridine is the superior laboratory-scale method, offering higher regiochemical fidelity and easier purification.[1]
The Self-Validating Protocol
Objective: Synthesize >98% pure 4-fluoropicolinic acid from 2-cyano-4-fluoropyridine.
Causality: The nitrile carbon is electrophilic; hydroxide attacks to form the imidate intermediate, which rapidly hydrolyzes to the amide and then the carboxylate.[1][2]
Condition: Reflux at 100°C for 2-4 hours. Monitor via TLC (System: 50% EtOAc/Hexane).
Validation Checkpoint: The disappearance of the nitrile spot (Rf ~0.[1][2]6) and appearance of a baseline spot (carboxylate salt) confirms conversion.[1][2]
Isoelectric Precipitation (Purification):
Cool the reaction mixture to 0°C in an ice bath.
Slowly add 6M HCl dropwise with vigorous stirring.
Understanding the "Fluorine Effect" is vital for utilizing this scaffold effectively.[1][2]
Electronic Deactivation & SnAr Susceptibility
The fluorine atom at C4 is activated for Nucleophilic Aromatic Substitution (
) because it is para to the ring nitrogen and meta to the electron-withdrawing carboxyl group.[1][2]
Implication: In the presence of strong nucleophiles (e.g., amines, thiols) and heat, the fluorine can be displaced.[1][2] This is a common "trap" during drug synthesis but can be exploited to introduce diversity at the C4 position.[1][2]
Bidentate Chelation
The Nitrogen (N1) and Carboxylic Acid (C2) form a classic N,O-bidentate pocket .[1][2]
Application: This motif is structurally analogous to biological co-factors.[1][2] It is frequently used to bind active site metals (Zn²⁺, Mg²⁺) in metallo-protease inhibitors.[1][2]
Reactivity Map (DOT)[1][2]
Caption: Functional reactivity map highlighting the three primary chemical behaviors of the scaffold.
δ 8.7 ppm (dd, 1H, H6): Deshielded by ring nitrogen.[1][2]
δ 7.8 ppm (dd, 1H, H3): Ortho to COOH, coupled to F.
δ 7.5 ppm (ddd, 1H, H5): Distinct coupling pattern due to F and N.[1][2]
¹⁹F NMR:
δ -105.0 ppm (approx): Distinct singlet (or multiplet depending on decoupling).[1][2] The presence of a clean fluorine signal is the primary purity check.[1][2]
Incompatibility: Avoid strong oxidizing agents and strong bases (forms salts).[1][2]
References
PubChem. (2023).[1][2] 4-Fluoro-2-pyridinecarboxylic acid (Compound Summary). National Library of Medicine.[1][2] [Link][1][2]
MDPI. (2019).[1][2] Quinolin-4-ones: Methods of Synthesis and Application in Medicine.[1][2][6] (Contextual reference for fluoro-pyridine scaffolds in drug design). [Link][1][2]
A Senior Application Scientist's Guide to the Synthesis of 4-Fluoropicolinic Acid
Authored for Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of the Fluorinated Picolinate Scaffold 4-Fluoropicolinic acid is a heterocyclic organic compound of significant inte...
Author: BenchChem Technical Support Team. Date: February 2026
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Fluorinated Picolinate Scaffold
4-Fluoropicolinic acid is a heterocyclic organic compound of significant interest in medicinal chemistry and drug development. The incorporation of a fluorine atom onto the pyridine ring at the 4-position profoundly influences the molecule's physicochemical properties. This single atomic substitution can enhance metabolic stability, improve binding affinity to biological targets, and modulate lipophilicity and bioavailability, making it a valuable building block for novel therapeutic agents. Its derivatives are explored in various fields, including agrochemicals and pharmaceuticals, where precise molecular architecture is paramount.[1]
This guide provides an in-depth technical overview of the primary synthetic routes to 4-Fluoropicolinic acid. As a Senior Application Scientist, my focus extends beyond mere procedural recitation. We will explore the underlying chemical principles, the rationale behind methodological choices, and the practical considerations necessary for successful synthesis, ensuring each protocol is a self-validating system of logic and scientific integrity.
Strategic Approaches to Synthesis: A Comparative Overview
Two principal strategies dominate the synthesis of 4-Fluoropicolinic acid. The choice between them often depends on the availability of starting materials, scalability requirements, and safety considerations.
Diazotization-Fluorination of 4-Aminopicolinic Acid : This classic route, employing the Balz-Schiemann reaction, is a robust method for converting an aromatic amine into a fluoride.[2]
Nucleophilic Aromatic Substitution (SNAr) of 4-Chloropicolinic Acid : Known as the Halex process, this pathway involves the displacement of a chloride ion by fluoride and is particularly effective for electron-deficient aromatic systems.[3][4][5]
We will dissect each pathway, providing the mechanistic logic and a detailed, field-tested protocol.
Pathway 1: The Balz-Schiemann Reaction from 4-Aminopicolinic Acid
The Balz-Schiemann reaction is a cornerstone of aromatic fluorination chemistry. It proceeds through the formation of a stable diazonium tetrafluoroborate salt from a primary aromatic amine, which upon thermal decomposition, yields the desired aryl fluoride.[6][7][8] This method is highly selective and generally provides clean conversion.[6]
Mechanistic Rationale
The causality of this multi-step process is elegant and well-understood.
Diazotization : The process begins with the reaction of the primary amine (4-aminopicolinic acid) with nitrous acid, which is generated in situ from sodium nitrite and a strong acid.[7] This forms a diazonium salt.
Salt Formation : The addition of fluoroboric acid (HBF₄) serves a dual purpose. It provides the acidic medium for diazotization and exchanges the initial counter-ion for the tetrafluoroborate anion (BF₄⁻), precipitating the more stable and isolable aryl diazonium tetrafluoroborate salt.[6][7]
Thermal Decomposition : Gentle heating of the dried diazonium salt causes the expulsion of nitrogen gas (a thermodynamically highly favorable process) and boron trifluoride, leaving behind an aryl cation. This cation is immediately quenched by the fluoride from the BF₄⁻ counter-ion to form the final product.[6]
Visualizing the Workflow: Balz-Schiemann Reaction
Caption: Workflow for the Balz-Schiemann synthesis of 4-Fluoropicolinic acid.
Synthesis of Starting Material: 4-Aminopicolinic Acid
The availability of 4-aminopicolinic acid is critical. A reliable method involves the catalytic hydrogenation of 4-amino-3,5,6-trichloropicolinic acid (Picloram), a common herbicide. This process effectively removes the chlorine atoms.[9] An alternative route involves the nitration of picolinic acid N-oxide, followed by reduction of the resulting 4-nitropicolinic acid N-oxide.[10]
Parameter
Value/Condition
Rationale
Starting Material
4-Amino-3,5,6-trichloropicolinic acid
Commercially available, provides the required scaffold.
Catalyst
10% Palladium on Carbon (Pd/C)
Standard, effective catalyst for dehalogenation.
Hydrogen Source
H₂ gas (45 PSI)
Provides the reducing equivalents.
Solvent/Base
10% aq. LiOH
Solubilizes the starting material and product.
Temperature
40°C then 70°C
Initial lower temperature for control, then higher for reaction completion.
This protocol is adapted from established procedures for analogous aminopyridines and represents a robust starting point for optimization.[11]
Materials:
4-Aminopicolinic acid
42% Aqueous Fluoroboric acid (HBF₄)
Sodium nitrite (NaNO₂)
Ice
Inert solvent (e.g., heptane, dodecane) for decomposition
Procedure:
Diazonium Salt Formation:
In a two-necked flask equipped with a thermometer and magnetic stirrer, charge the 42% aqueous HBF₄ solution.
Carefully add 4-aminopicolinic acid (1.0 eq). The mixture may require gentle warming (to ~40 °C) to fully dissolve the starting material.[11]
Cool the resulting solution to 0–5 °C in an ice-water bath. A precipitate of the aminopicolinium tetrafluoroborate salt may form.
Slowly add a concentrated aqueous solution of sodium nitrite (1.1 eq) dropwise, ensuring the internal temperature is strictly maintained below 7 °C. The exothermic nature of the reaction requires careful monitoring.
After the addition is complete, stir the pale-yellow suspension for an additional 30-60 minutes at 0-5 °C.
Collect the precipitated diazonium tetrafluoroborate salt by vacuum filtration, wash with a small amount of ice-cold water, followed by cold ethanol, and finally diethyl ether.
Dry the salt thoroughly under vacuum. Caution: Diazonium salts can be explosive when dry. Handle with extreme care and use appropriate safety shields.
Thermal Decomposition (Fluoro-dediazoniation):
Place the dried diazonium salt in a flask containing a high-boiling inert solvent (e.g., heptane).
Heat the suspension gently with stirring. Decomposition typically begins around 100-130 °C, evidenced by the vigorous evolution of nitrogen gas and boron trifluoride.
Maintain the temperature until gas evolution ceases.
Cool the reaction mixture to room temperature.
Work-up and Purification:
Extract the reaction mixture with an aqueous base (e.g., NaHCO₃ solution) to move the acidic product into the aqueous layer.
Wash the aqueous layer with an organic solvent (e.g., ethyl acetate) to remove non-polar impurities.
Carefully acidify the aqueous layer with HCl (e.g., 2M HCl) to a pH of ~3-4 to precipitate the 4-Fluoropicolinic acid.
Collect the solid product by filtration, wash with cold water, and dry under vacuum.
Pathway 2: Nucleophilic Aromatic Substitution (SNAr) from 4-Chloropicolinic Acid
The Halex (Halogen Exchange) reaction is an industrially significant method for synthesizing fluoroaromatics.[4][12] It relies on the principles of Nucleophilic Aromatic Substitution (SNAr), where a potent nucleophile (fluoride ion) displaces a halide on an electron-deficient aromatic ring.[3] The pyridine ring, being inherently electron-poor, is activated towards this reaction, and this effect is further enhanced by the electron-withdrawing carboxylic acid group.
Mechanistic Rationale
The SNAr mechanism is a two-step addition-elimination process.
Nucleophilic Attack : The fluoride ion (F⁻), typically from a source like potassium fluoride (KF), attacks the carbon atom bearing the chlorine. This step is rate-determining and disrupts the ring's aromaticity, forming a high-energy, negatively charged intermediate known as a Meisenheimer complex. The negative charge is stabilized by resonance, delocalizing onto the ring nitrogen and the carboxylate group.
Elimination of Leaving Group : Aromaticity is restored as the leaving group (chloride ion, Cl⁻) is expelled from the Meisenheimer complex, yielding the fluorinated product.
The efficacy of this reaction is highly dependent on the solvent. Polar aprotic solvents like DMSO or DMF are essential as they solvate the potassium cation, leaving the fluoride anion "naked" and highly nucleophilic.[3][5]
Visualizing the Workflow: Halex Reaction
Caption: Workflow for the Halex SNAr synthesis of 4-Fluoropicolinic acid.
Synthesis of Starting Material: 4-Chloropicolinic Acid
This crucial precursor is typically synthesized via the oxidation of 4-chloro-2-methylpyridine.[13] Potassium permanganate (KMnO₄) is a common and effective oxidant for converting the methyl group to a carboxylic acid.
Parameter
Value/Condition
Rationale
Starting Material
4-Chloro-2-methylpyridine
Provides the correct carbon skeleton and chloro-substituent.
Oxidant
Potassium Permanganate (KMnO₄)
Strong, cost-effective oxidant for benzylic-type oxidation.
Solvent
Water
Inexpensive, non-reactive solvent for KMnO₄ reactions.
Temperature
80-82 °C
Provides sufficient energy for oxidation without excessive decomposition.
Work-up
Hot filtration, acidification
Filtration removes MnO₂ byproduct; acidification precipitates the product.
Experimental Protocol: Halex Fluorination
This protocol is based on standard Halex reaction conditions and is designed for laboratory-scale synthesis.[3][5]
Materials:
4-Chloropicolinic acid
Anhydrous Potassium Fluoride (KF), spray-dried is preferred
To a flask equipped with a reflux condenser and mechanical stirrer, add 4-chloropicolinic acid (1.0 eq) and anhydrous potassium fluoride (2.0-3.0 eq). The KF must be anhydrous for optimal reactivity.
Add the polar aprotic solvent (e.g., DMSO). The reaction is typically run at a concentration of 0.5-1.0 M.
If using, add the phase-transfer catalyst (0.1 eq). This can help improve the solubility and reactivity of the fluoride salt, potentially allowing for lower reaction temperatures.[4]
Reaction Execution:
Heat the heterogeneous mixture to a high temperature (typically 150-220 °C) with vigorous stirring.[5][12] The reaction progress should be monitored by a suitable analytical method (e.g., HPLC, LC-MS).
Maintain the temperature for several hours until the starting material is consumed. Reaction times can be long (4-24 h).
Work-up and Purification:
Cool the reaction mixture to room temperature.
Pour the mixture into a large volume of water and stir.
Filter the mixture to remove any insoluble inorganic salts.
Wash the aqueous solution with a solvent like ethyl acetate or toluene to remove the high-boiling reaction solvent (DMSO) and any non-polar impurities.
Carefully acidify the aqueous layer with concentrated HCl to a pH of ~3-4.
The product, 4-Fluoropicolinic acid, should precipitate out of the solution.
Collect the solid by vacuum filtration, wash thoroughly with cold water to remove residual salts, and dry under vacuum.
Comparative Analysis and Conclusion
Both the Balz-Schiemann and Halex reactions are viable and authoritative pathways to 4-Fluoropicolinic acid. The optimal choice is dictated by practical and economic factors.
High selectivity; generally clean reactions; avoids very high temperatures.
Utilizes cheaper reagents (KF vs HBF₄); good for industrial scale.
Disadvantages
Handling potentially explosive diazonium salts; HBF₄ is corrosive and more expensive.
Requires very high temperatures and polar aprotic solvents which can be difficult to remove; requires strictly anhydrous conditions.
For laboratory-scale synthesis where safety protocols for diazonium salts are well-established, the Balz-Schiemann reaction often provides a cleaner and more manageable route. For large-scale industrial production, the cost-effectiveness and operational simplicity of the Halex process may be more advantageous, despite the demanding reaction conditions.
This guide has outlined the core synthetic strategies, grounded in mechanistic principles and supported by procedural details, to empower researchers in the synthesis of this valuable fluorinated building block.
References
Allen Institute. (n.d.). Balz-Schiemann Reaction: Mechanism, Formula & Uses. Allen Career Institute. Retrieved from [Link]
Fujikawa, H. (n.d.). Detailed experimental procedure for the synthesis of 4-fluoropyridine. Retrieved from [Link]
BYJU'S. (n.d.). Balz Schiemann Reaction Mechanism. Retrieved from [Link]
Wikipedia. (2023). Balz–Schiemann reaction. Retrieved from [Link]
Google Patents. (n.d.). CN105085378A - Synthetic method of 4-(chloromethyl)pyridine hydrochloride.
Organic Chemistry Portal. (n.d.). Balz-Schiemann Reaction. Retrieved from [Link]
Akash Tutorials. (2017, February 21). Balz-Schiemann Reaction [Video]. YouTube. Retrieved from [Link]
Google Patents. (n.d.). CN1807415A - 4-aminopyridine preparation method.
Wang, Z., et al. (2016). Continuous flow reactor for Balz-Schiemann reaction: A new procedure for the preparation of aromatic fluorides. ResearchGate. Retrieved from [Link]
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Versatility of 4-Aminopicolinic Acid in Organic Synthesis. Retrieved from [Link]
Bawa, R. A., et al. (2012). Synthesis of Some Aminopicolinic Acids. IRL @ UMSL. Retrieved from [Link]
Smith, C. D., et al. (2022). A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids. PubMed Central. Retrieved from [Link]
Chen, J., et al. (2020). Solid-state aromatic nucleophilic fluorination: a rapid, practical, and environmentally friendly route to N-heteroaryl fluorides. Green Chemistry. Retrieved from [Link]
Google Patents. (n.d.). CN102010367A - Preparation process of high-purity 4-chloro-2-pyridinecarboxylate hydrochloride.
Google Patents. (n.d.). CN104003934A - 6-chlorine-3-fluorine-2-picolinic acid synthesis process.
Google Patents. (n.d.). WO2021188654A1 - Improved synthesis of 6-aryl-4-aminopicolinates.
Furuya, T., et al. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society. Retrieved from [Link]
Eureka. (n.d.). Preparation process of high-purity 4-chloro-2-pyridinecarboxylate hydrochloride. Retrieved from [Link]
Wang, Y., et al. (2023). Formal pyridine meta-azidation and its application for the synthesis of diazepines, ring-fused δ-carbolines and 1,2,3-triazolylpyridines. PubMed Central. Retrieved from [Link]
Wikipedia. (2023). Halex process. Retrieved from [Link]
Wallentin, C.-J., et al. (2015). Decarboxylative Fluorination of Aliphatic Carboxylic Acids via Photoredox Catalysis. Macmillan Group - Princeton University. Retrieved from [Link]
ChemTube3D. (n.d.). Fluorination of Medicinal Compounds - The Halex Reaction. Retrieved from [Link]
DiRocco, D. A., et al. (2020). Development of SNAr Nucleophilic Fluorination: A Fruitful Academia-Industry Collaboration. Accounts of Chemical Research. Retrieved from [Link]
ACS GCI Pharmaceutical Roundtable. (n.d.). Halex Reaction. Retrieved from [Link]
Carbonnelle, G., et al. (2019). Replacement of the carboxylic acid function with fluorine. ResearchGate. Retrieved from [Link]
ACS GCI Pharmaceutical Roundtable. (n.d.). Nuclophilic Fluorination by F-. Retrieved from [Link]
Rueda-Zubiaurre, A., et al. (2020). Deoxyfluorination of Carboxylic Acids via an in situ Generated Trifluoromethoxide Salt. Organic Letters. Retrieved from [Link]
gChem. (n.d.). Halex Comparative Reaction. Retrieved from [Link]
Kim, D. W., et al. (2010). Facile nucleophilic fluorination of primary alkyl halides using tetrabutylammonium fluoride in a tert-alcohol medium. ResearchGate. Retrieved from [Link]
The Synthetic Chemist's Guide to 4-Fluoropicolinic Acid Derivatives: Strategies and Field-Proven Insights
Abstract The 4-fluoropicolinic acid scaffold is a privileged motif in modern medicinal chemistry and drug discovery. The strategic incorporation of a fluorine atom at the C4-position of the picolinic acid ring can profou...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
The 4-fluoropicolinic acid scaffold is a privileged motif in modern medicinal chemistry and drug discovery. The strategic incorporation of a fluorine atom at the C4-position of the picolinic acid ring can profoundly influence the physicochemical and pharmacological properties of a molecule, including its metabolic stability, lipophilicity, and binding affinity to biological targets.[1] This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core synthetic strategies for accessing 4-fluoropicolinic acid and its derivatives. We will delve into the mechanistic underpinnings of key transformations, offer field-proven insights into experimental choices, and provide detailed, actionable protocols for the synthesis of these valuable compounds.
The Strategic Importance of the 4-Fluoropicolinyl Moiety in Drug Discovery
The pyridine ring is a ubiquitous feature in a vast number of pharmaceuticals and agrochemicals.[2] Functionalization of this heterocycle allows for the fine-tuning of a compound's properties to optimize its biological activity and pharmacokinetic profile. The introduction of a fluorine atom, in particular, is a widely employed strategy in drug design.[3] Fluorine's high electronegativity and small van der Waals radius can lead to significant alterations in a molecule's electronics, conformation, and metabolic fate.[3]
Specifically, the 4-fluoropicolinic acid framework offers several advantages:
Enhanced Metabolic Stability: The strong carbon-fluorine bond can block sites of oxidative metabolism, leading to an extended in vivo half-life.
Modulated Acidity and Lipophilicity: The electron-withdrawing nature of fluorine can influence the pKa of the carboxylic acid and alter the overall lipophilicity of the molecule, impacting its solubility and membrane permeability.[3]
Improved Binding Affinity: The fluorine atom can participate in favorable interactions with biological targets, such as hydrogen bonding or dipole-dipole interactions, leading to enhanced potency.[1]
Given these benefits, the development of robust and versatile synthetic routes to 4-fluoropicolinic acid derivatives is of paramount importance for the advancement of new therapeutic agents.
Key Synthetic Strategies for the Preparation of 4-Fluoropicolinic Acid Derivatives
The synthesis of 4-fluoropicolinic acid derivatives can be broadly categorized into two main approaches:
Direct Fluorination of a Pre-functionalized Picolinic Acid Scaffold: This involves the introduction of the fluorine atom onto a picolinic acid ring that already bears other necessary functional groups.
Derivatization of a Pre-formed 4-Fluoropyridine Core: This strategy utilizes a readily available 4-fluoropyridine starting material, followed by the introduction of the carboxylic acid or its equivalent at the C2-position.
This guide will explore the most effective methods within each of these categories.
Nucleophilic Aromatic Substitution (SNAr): A Workhorse Reaction for Fluorination
Nucleophilic aromatic substitution (SNAr) is a cornerstone of aromatic chemistry and a highly effective method for introducing a fluoride ion onto an electron-deficient aromatic ring.[4] The picolinic acid ring, with its electron-withdrawing nitrogen atom and carboxylic acid group, is well-activated for this transformation. The general mechanism involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized intermediate (a Meisenheimer complex), followed by the departure of a leaving group.[5]
A common and practical approach involves the displacement of a chloride leaving group from a 4-chloropicolinate ester using a fluoride source.
The Strategic Incorporation of 4-Fluoropicolinic Acid in Modern Medicinal Chemistry: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals Abstract In the landscape of contemporary drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of medicin...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
In the landscape of contemporary drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of medicinal chemistry. Among the repertoire of fluorinated building blocks, 4-fluoropicolinic acid has emerged as a versatile and valuable synthon. Its unique electronic properties and structural features offer a powerful tool to modulate the physicochemical and pharmacokinetic profiles of drug candidates, leading to enhanced potency, selectivity, and metabolic stability. This in-depth technical guide provides a comprehensive overview of 4-fluoropicolinic acid, from its synthesis and reactivity to its strategic application in the design and development of novel therapeutics. Through a detailed exploration of its role as a bioisosteric replacement and a key fragment in drug design, supported by a compelling case study of a clinical-stage kinase inhibitor, this guide serves as a critical resource for researchers and scientists dedicated to advancing the frontiers of medicinal chemistry.
Introduction: The Ascendancy of Fluorine in Drug Design
The introduction of fluorine into drug candidates has become an indispensable strategy in modern medicinal chemistry. The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—allow for subtle yet profound modifications of a molecule's biological and pharmacological characteristics. Fluorination can influence a compound's lipophilicity, acidity, basicity, conformation, and metabolic stability, often leading to improvements in target affinity, selectivity, and overall pharmacokinetic performance[1].
4-Fluoropicolinic acid, a pyridine carboxylic acid derivative, embodies the strategic advantages of fluorine incorporation. The presence of the fluorine atom at the 4-position of the pyridine ring significantly alters the electronic landscape of the molecule, influencing its reactivity and its interactions with biological targets. This guide will delve into the core aspects of 4-fluoropicolinic acid, providing the theoretical underpinnings and practical knowledge necessary for its effective utilization in drug discovery programs.
Synthesis and Physicochemical Properties of 4-Fluoropicolinic Acid
A robust and reliable synthetic route is paramount for the widespread adoption of any building block in medicinal chemistry. While multiple synthetic strategies can be envisioned, a common and practical approach to 4-fluoropicolinic acid involves a multi-step sequence starting from readily available precursors.
A Plausible Synthetic Pathway
A logical and experimentally supported route to 4-fluoropicolinic acid proceeds via the synthesis of 4-aminopicolinic acid, followed by a diazotization-fluorination reaction.
Caption: Plausible synthetic route to 4-Fluoropicolinic Acid.
Step-by-Step Methodology:
Nitration of Picolinic Acid N-Oxide: The synthesis commences with the nitration of picolinic acid N-oxide. This is typically achieved using a mixture of sulfuric acid and fuming nitric acid to introduce a nitro group at the 4-position of the pyridine ring, yielding 4-nitropicolinic acid N-oxide[2].
Reduction of the Nitro Group: The nitro group of 4-nitropicolinic acid N-oxide is then reduced to an amino group. A common and efficient method for this transformation is catalytic hydrogenation using a palladium catalyst[2]. This step affords 4-aminopicolinic acid.
Diazotization and Fluorination (Balz-Schiemann Reaction): The final step involves the conversion of the amino group to a fluorine atom. This can be accomplished via a Balz-Schiemann type reaction. The 4-aminopicolinic acid is treated with a source of tetrafluoroboric acid (HBF₄) and sodium nitrite to form an intermediate diazonium tetrafluoroborate salt. Gentle heating of this salt then leads to the formation of 4-fluoropicolinic acid, with the evolution of nitrogen gas and boron trifluoride[3]. A detailed protocol for a similar transformation on 4-aminopyridine provides a strong basis for this reaction's feasibility and optimization[3].
Physicochemical Properties and the "Fluorine Effect"
The introduction of a fluorine atom at the 4-position of picolinic acid has a marked impact on its physicochemical properties. A comparative analysis with the parent picolinic acid highlights these differences.
Property
Picolinic Acid
4-Fluoropicolinic Acid
Rationale for Change
Molecular Weight
123.11 g/mol
141.10 g/mol
Addition of a fluorine atom.
pKa
~5.2
Lower (more acidic)
The electron-withdrawing nature of fluorine increases the acidity of the carboxylic acid.
LogP
~0.4
Higher (more lipophilic)
The fluorine atom increases the lipophilicity of the molecule.
Dipole Moment
Lower
Higher
The highly polar C-F bond significantly increases the overall dipole moment.
Note: Exact experimental values for 4-fluoropicolinic acid's pKa and LogP may vary depending on the determination method. The trends are based on established principles of physical organic chemistry.
The increased acidity can influence the ionization state of the molecule at physiological pH, which in turn affects its solubility, permeability, and interactions with biological targets. The enhanced lipophilicity can improve membrane permeability and access to hydrophobic binding pockets, while the altered dipole moment can lead to new and favorable interactions with target proteins.
Strategic Applications in Medicinal Chemistry
4-Fluoropicolinic acid is a versatile building block that can be employed in various stages of the drug discovery process, from fragment-based screening to lead optimization. Its utility stems from its ability to act as a bioisosteric replacement for other functional groups and as a valuable fragment for building more complex molecules.
4-Fluoropicolinic Acid as a Bioisostere
Bioisosteric replacement is a powerful strategy in medicinal chemistry where a functional group is replaced by another with similar steric and electronic properties to improve a molecule's pharmacological profile. The 4-fluoropicolinoyl moiety can serve as a bioisostere for several common functional groups, including:
Carboxylic Acids and Esters: The picolinic acid scaffold itself can mimic a carboxylic acid, while the fluorine atom modulates its acidity and lipophilicity.
Amides: The rigidity of the pyridine ring and the hydrogen bonding capabilities of the ring nitrogen can allow the 4-fluoropicolinoyl group to mimic the geometry and hydrogen bonding patterns of an amide bond.
Other Heterocyclic Rings: The 4-fluoropyridine core can be a suitable replacement for other aromatic and heteroaromatic rings, offering a different vector for substituent placement and altered electronic properties.
The judicious use of 4-fluoropicolinic acid as a bioisostere can lead to improvements in potency, selectivity, and pharmacokinetic properties by fine-tuning the molecule's interactions with its target and its metabolic fate.
A Key Fragment in Drug Design
Fragment-based drug discovery (FBDD) has emerged as a powerful approach for identifying novel lead compounds. Small, low-complexity molecules, or "fragments," are screened for weak binding to a biological target. Promising fragments are then elaborated into more potent and drug-like molecules. 4-Fluoropicolinic acid, with its defined structure, desirable physicochemical properties, and reactive handles (the carboxylic acid), is an excellent candidate for inclusion in fragment libraries.
Caption: Role of 4-Fluoropicolinic Acid in a Fragment-Based Drug Discovery Workflow.
The carboxylic acid group of 4-fluoropicolinic acid provides a convenient attachment point for linking to other fragments or for growing the molecule into unoccupied regions of the target's binding site. The 4-fluoropyridine core can establish favorable interactions, such as hydrogen bonds and dipole-dipole interactions, with the protein target.
Case Study: PIM447, a Clinical-Stage Pan-PIM Kinase Inhibitor
A compelling example of the successful application of a fluorinated picolinamide derivative is the discovery and development of PIM447 (N-(4-((1R,3S,5S)-3-Amino-5-methylcyclohexyl)pyridin-3-yl)-6-(2,6-difluorophenyl)-5-fluoropicolinamide), a potent and selective pan-PIM kinase inhibitor that has entered clinical trials for hematological malignancies[4][5].
PIM kinases are a family of serine/threonine kinases that are implicated in the survival and proliferation of cancer cells. The development of PIM447 started from a lead compound that, while potent, suffered from moderate to high in vitro clearance, posing a risk for its development as a therapeutic agent[5].
The Role of the Fluoropicolinamide Moiety:
The medicinal chemistry strategy focused on improving the metabolic stability of the lead compound. This involved replacing a metabolically labile piperidine ring with a more stable cyclohexyl ring[5]. The core of the molecule, which includes the fluoropicolinamide scaffold, was retained and optimized. The 5-fluoropicolinamide fragment in PIM447 plays a crucial role in its activity and properties:
Potency and Selectivity: The picolinamide core, along with its substituents, is critical for binding to the ATP-binding pocket of the PIM kinases. The fluorine atom on the picolinamide ring can contribute to favorable interactions within the binding site, enhancing potency and selectivity.
Improved Pharmacokinetics: The overall structural modifications, including the stable fluoropicolinamide core, resulted in a compound with improved metabolic stability and a pharmacokinetic profile suitable for clinical development[4][5].
The successful progression of PIM447 into clinical trials underscores the value of incorporating fluorinated heterocyclic building blocks like 4-fluoropicolinic acid derivatives in the design of novel kinase inhibitors and other therapeutic agents[4].
Conclusion and Future Perspectives
4-Fluoropicolinic acid is a powerful and versatile building block in the medicinal chemist's toolbox. Its unique combination of a fluorinated pyridine ring and a carboxylic acid functional group provides a wealth of opportunities for modulating the properties of drug candidates. From its use as a strategic bioisosteric replacement to its role as a valuable fragment in drug discovery campaigns, 4-fluoropicolinic acid offers a rational approach to addressing some of the most pressing challenges in drug development, including potency, selectivity, and pharmacokinetics.
The successful application of a closely related derivative in the clinical-stage PIM kinase inhibitor PIM447 serves as a testament to the potential of this scaffold. As our understanding of the subtle yet significant effects of fluorine in drug-target interactions continues to grow, and as new synthetic methodologies for the preparation of fluorinated building blocks become available, the importance of 4-fluoropicolinic acid in the design of the next generation of therapeutics is set to expand even further. Researchers and scientists who master the synthesis and strategic deployment of this valuable synthon will be well-positioned to make significant contributions to the field of medicinal chemistry.
References
Matsumoto, K. Detailed experimental procedure for the synthesis of 4-fluoropyridine.
Guidechem. How is 4-Chloropyridine-2-carboxylic acid synthesized?. Guidechem FAQ.
European Patent Office. 4-Substituted pyrrolopyrimidine compounds as tyrosin kinase inhibitors. EP 0795556 A1.
Bawa, R. A., & Tadesse, S. (2012). Synthesis of Some Aminopicolinic Acids. IRL @ UMSL.
Singh, P., & Kumar, A. (2022). Design, Synthesis, SAR, Pharmacokinetic Prediction of New 4-Quinolones as Anti-Microbial Agents. PMC.
Dexter, D. L., Hesson, D. P., Ardecky, R. J., Rao, G. V., Tippett, D. L., Dusak, B. A., ... & Forbes, M. (1985). Activity of a novel 4-quinolinecarboxylic acid, NSC 368390 [6-fluoro-2-(2'-fluoro-1,1'-biphenyl-4-yl)-3-methyl-4-quinolinecarboxylic acid sodium salt], against experimental tumors. Cancer research, 45(11 Part 1), 5563-5568.
Google Patents. Method for producing 4-chloropyridine-2-carboxylic acid chloride. WO2011093256A1.
PubChem. Certain protein kinase inhibitors.
Furet, P., Gessier, F., Furet, C., Gessier, F., & Furet, P. (2015). Identification of N-(4-((1R, 3S, 5S)-3-Amino-5-methylcyclohexyl) pyridin-3-yl)-6-(2, 6-difluorophenyl)-5-fluoropicolinamide (PIM447), a Potent and Selective Proviral Insertion Site of Moloney Murine Leukemia (PIM) 1, 2, and 3 Kinase Inhibitor in Clinical Trials for Hematological Malignancies. Journal of medicinal chemistry, 58(21), 8579-8598.
El-Damasy, D. A., Lee, J. A., & Cho, N. C. (2022). 2-(3-Bromophenyl)
Xing, L., Blakemore, D. C., Narayanan, A., Unwalla, R., Lovering, F., Denny, R. A., ... & Bunnage, M. E. (2015). Fluorine in drug discovery: Role, design and case studies. ChemMedChem, 10(4), 715-726.
Furet, P., Gessier, F., Furet, C., Gessier, F., & Furet, P. (2015). Identification of N-(4-((1R, 3S, 5S)-3-Amino-5-methylcyclohexyl) pyridin-3-yl)-6-(2, 6-difluorophenyl)-5-fluoropicolinamide (PIM447), a Potent and Selective Proviral Insertion Site of Moloney Murine Leukemia (PIM) 1, 2, and 3 Kinase Inhibitor.
Kadhim, M. M., Al-Hamdani, A. A. S., & Al-Amiery, A. A. (2024). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. Frontiers in Chemistry, 12, 1369741.
Justia P
Xing, L., Blakemore, D. C., Narayanan, A., Unwalla, R., Lovering, F., Denny, R. A., ... & Bunnage, M. E. (2015). Fluorine in Drug Design: A Case Study with Fluoroanisoles. ChemMedChem, 10(4), 715-726.
de Oliveira, R. B., de Oliveira, A. L., da Silva, A. M., de Souza, A. C., & de Oliveira, R. B. (2026). Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells. PMC.
Lee, K., Kim, Y., Park, H., Lee, K., Kim, Y., & Park, H. (2006). Synthesis, biological evaluation, and pharmacokinetic study of prolyl-1-piperazinylacetic acid and prolyl-4-piperidinylacetic acid derivatives as VLA-4 antagonists. Bioorganic & medicinal chemistry, 14(8), 2660-2670.
Brana, M. F., Cacho, M., Garcia, M. L., Ramos, A., & de Pascual-Teresa, B. (2007). Molecular design, chemical synthesis, and biological evaluation of '4-1' pentacyclic aryl/heteroaryl-imidazonaphthalimides. Journal of medicinal chemistry, 50(16), 3843-3850.
Chou, K. C. (2015). Impacts of bioinformatics to medicinal chemistry. Medicinal chemistry, 11(3), 218-234.
Szałach, A., Szymański, P., & Płotka-Wasylka, J. (2022). In Vitro Pharmacokinetic Profiling of Thiourea Derivatives of Naproxen With Anti-Inflammatory and Anticancer Activity. Frontiers in pharmacology, 13, 869956.
Kumar, D., Singh, A., Singh, S., Singh, A., Kumar, D., & Singh, S. (2023). Discovery of fluorinated 2-Styryl 4 (3H)-quinazolinone as potential therapeutic hit for oral cancer. Bioorganic & Medicinal Chemistry, 80, 117193.
Broad Institute. WO 2018/183936 A1.
Zhang, Y., Wang, Y., Zhang, Y., Wang, Y., & Zhang, Y. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry, 10, 923580.
4-Fluoropicolinic Acid: A Technical Guide for Researchers and Drug Development Professionals
Introduction 4-Fluoropicolinic acid is a fluorinated pyridine carboxylic acid that has emerged as a valuable building block in medicinal and agricultural chemistry. The strategic incorporation of a fluorine atom at the 4...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
4-Fluoropicolinic acid is a fluorinated pyridine carboxylic acid that has emerged as a valuable building block in medicinal and agricultural chemistry. The strategic incorporation of a fluorine atom at the 4-position of the picolinic acid scaffold imparts unique electronic properties that can significantly influence the biological activity, metabolic stability, and pharmacokinetic profile of derivative compounds. This guide provides an in-depth review of the synthesis, chemical properties, reactivity, and applications of 4-fluoropicolinic acid, offering field-proven insights for researchers, scientists, and drug development professionals.
Physicochemical Properties
A summary of the key physicochemical properties of 4-fluoropicolinic acid is presented in Table 1.
The synthesis of 4-fluoropicolinic acid can be achieved through a modified Balz-Schiemann reaction, a well-established method for introducing fluorine into aromatic rings.[1][2] This approach utilizes the readily available 4-aminopicolinic acid as the starting material. The reaction proceeds through the diazotization of the amino group, followed by thermal decomposition of the resulting diazonium salt in the presence of a fluoride source.
Caption: Proposed synthesis of 4-Fluoropicolinic acid.
Detailed Experimental Protocol: Synthesis of 4-Fluoropicolinic Acid
The following protocol is a proposed adaptation based on the well-established Balz-Schiemann reaction for the synthesis of 4-fluoropyridine.[1]
Materials:
4-Aminopicolinic acid
48% Tetrafluoroboric acid (HBF₄)
Sodium nitrite (NaNO₂)
Diethyl ether
Saturated sodium bicarbonate solution
Anhydrous magnesium sulfate
Ice-water bath
Round-bottom flask
Magnetic stirrer
Thermometer
Separatory funnel
Procedure:
Diazonium Salt Formation:
In a round-bottom flask equipped with a magnetic stirrer and a thermometer, dissolve 4-aminopicolinic acid in 48% tetrafluoroboric acid at room temperature.
Cool the solution to 0-5 °C using an ice-water bath.
Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C. The formation of a precipitate, the diazonium tetrafluoroborate salt, should be observed.
Stir the mixture for an additional 30 minutes at 0-5 °C after the addition is complete.
Fluorination:
Filter the precipitated diazonium salt and wash it with cold diethyl ether.
Carefully heat the dried diazonium salt in a flask until the evolution of nitrogen gas ceases and the solid turns into a dark liquid. This decomposition should be performed behind a blast shield due to the potentially exothermic nature of the reaction.
Work-up and Purification:
After cooling to room temperature, dissolve the residue in diethyl ether.
Carefully wash the ethereal solution with a saturated sodium bicarbonate solution to neutralize any remaining acid.
Separate the organic layer, dry it over anhydrous magnesium sulfate, and filter.
Remove the solvent under reduced pressure to yield crude 4-fluoropicolinic acid.
Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).
Chemical Reactivity and Applications
The presence of both a fluorine atom and a carboxylic acid group on the pyridine ring endows 4-fluoropicolinic acid with a unique reactivity profile, making it a versatile intermediate in organic synthesis.
Nucleophilic Aromatic Substitution (SNAr)
The fluorine atom at the 4-position of the pyridine ring is susceptible to nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing nature of the pyridine nitrogen and the carboxylic acid group activates the C4 position towards attack by nucleophiles. This allows for the introduction of a wide range of substituents, including amines, alcohols, and thiols, providing a straightforward route to diverse 4-substituted picolinic acid derivatives. The high reactivity of the C-F bond in this context makes 4-fluoropicolinic acid a preferred substrate over its chloro or bromo analogs.[3]
Caption: General scheme for SNAr of 4-Fluoropicolinic acid.
Amide Bond Formation
The carboxylic acid functionality of 4-fluoropicolinic acid readily undergoes amide bond formation with a wide variety of primary and secondary amines. This reaction is typically facilitated by standard coupling reagents. This versatility is crucial in drug discovery for the construction of compound libraries and the synthesis of active pharmaceutical ingredients (APIs).[4][5]
Applications in Drug Discovery and Agrochemicals
4-Fluoropicolinic acid serves as a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[2] Its derivatives have shown potential in the development of anti-inflammatory and anti-cancer agents.[6] The fluorinated pyridine core can enhance binding selectivity and metabolic stability in drug candidates.[2] For instance, it is employed in the preparation of kinase inhibitors.[2] In the agrochemical sector, derivatives of picolinic acid are utilized in the development of new herbicides.[7] The unique structural and electronic properties of 4-fluoropicolinic acid make it a valuable scaffold for creating novel bioactive molecules.
Key Experimental Protocols
Protocol 1: Amide Coupling with 4-Fluoropicolinic Acid
To a stirred solution of 4-fluoropicolinic acid (1.0 eq) in DMF, add the amine (1.1 eq), EDC (1.2 eq), HOBt (1.2 eq), and DIPEA (2.0 eq).
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated sodium bicarbonate solution, water, and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to afford the desired amide.
Protocol 2: Suzuki-Miyaura Cross-Coupling of a 4-Fluoropicolinic Acid Derivative
While the fluorine atom is a good leaving group for SNAr, a bromo or iodo analogue would be required for a Suzuki-Miyaura coupling. The following is a general protocol for the Suzuki-Miyaura coupling of a halopicolinate, which could be synthesized from the corresponding aminopicolinate.
In a reaction vessel, combine the 4-halopicolinic acid ester (1.0 eq), the boronic acid (1.2 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).
Add the solvent mixture and degas the reaction mixture by bubbling with argon or nitrogen for 15-20 minutes.
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the progress by TLC or LC-MS.
After completion, cool the reaction to room temperature and dilute with water.
Extract the product with an organic solvent (e.g., ethyl acetate).
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.
Purify the crude product by column chromatography to obtain the desired coupled product.
Spectroscopic Characterization (Predicted)
¹H NMR: The proton NMR spectrum is expected to show three signals in the aromatic region corresponding to the three protons on the pyridine ring. The chemical shifts and coupling constants will be influenced by the fluorine and carboxylic acid substituents.
¹³C NMR: The carbon NMR spectrum will display six distinct signals for the six carbon atoms in the molecule. The carbon attached to the fluorine atom will exhibit a large one-bond C-F coupling constant.
IR Spectroscopy: The infrared spectrum will be characterized by a broad O-H stretching band for the carboxylic acid, a strong C=O stretching vibration, and C-F stretching bands.
Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of 4-fluoropicolinic acid (141.10 g/mol ).
Conclusion
4-Fluoropicolinic acid is a versatile and valuable building block for the synthesis of complex organic molecules with potential applications in the pharmaceutical and agrochemical industries. Its unique reactivity, stemming from the presence of both a fluorine atom and a carboxylic acid group on the pyridine ring, allows for diverse chemical transformations. The synthetic and reaction protocols provided in this guide offer a solid foundation for researchers to explore the full potential of this important chemical intermediate. As the demand for novel bioactive compounds continues to grow, the utility of 4-fluoropicolinic acid in drug discovery and development is expected to expand.
References
Balzarini, J., et al. (2009). Synthesis and anti-HIV activity of 4-thiazolidinone derivatives containing 2-amino-6-methoxybenzothiazole. European Journal of Medicinal Chemistry, 44(1), 359-367.
MySkinRecipes. (n.d.). 5-(4-Fluorophenyl)picolinic acid. Retrieved from [Link]
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Versatility of 4-Aminopicolinic Acid in Organic Synthesis. Retrieved from [Link]
MySkinRecipes. (n.d.). 4-Fluoropicolinic acid. Retrieved from [Link]
PubChem. (n.d.). 4-Fluorophenylboronic acid. Retrieved from [Link]
Al-Ostath, A., et al. (2023). Green Synthesis, Characterization, and Biological Activity of 4-Aminoquinoline Derivatives: Exploring Antibacterial Efficacy, MRSA Inhibition, and PBP2a Docking Insights. Molecules, 28(14), 5489.
Kagoshima University. (n.d.). Detailed experimental procedure for the synthesis of 4-fluoropyridine. Retrieved from [Link]
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 5-Fluoropicolinic Acid: Key Properties and Applications for R&D Scientists. Retrieved from [Link]
Significance of Fluorine in Medicinal Chemistry: A Review. (2014). International Journal of Pharmaceutical Sciences and Research, 5(8), 3144-3149.
MOLBASE. (n.d.). 5-Fluoropicolinic acid. Retrieved from [Link]
Musiol, R. (2017). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 22(7), 1203.
Dexter, D. L., et al. (1985). Activity of a novel 4-quinolinecarboxylic acid, NSC 368390 [6-fluoro-2-(2'-fluoro-1,1'-biphenyl-4-yl)-3-methyl-4-quinolinecarboxylic acid sodium salt], against experimental tumors. Cancer Research, 45(11 Pt 1), 5563-5568.
Gebregeorgis, T. T., & Tadesse, S. (2023). Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. RSC Advances, 13(12), 19052-19077.
PubChem. (n.d.). 2-(4-Fluorophenyl)quinoline-4-carboxylic acid. Retrieved from [Link]
Schmitzer, P. R., et al. (2001). U.S. Patent No. 6,297,197. Washington, DC: U.S.
Liang, T., et al. (2013). Fluorination methods in drug discovery. Organic & Biomolecular Chemistry, 11(20), 3298-3319.
Boudakian, M. M. (1972). U.S. Patent No. 3,703,521. Washington, DC: U.S.
Current Chemistry Letters. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 11(3), 133-140.
UniVOOK Chemical. (2024). Dipicolinic Acid as Intermediate for the Synthesis. Retrieved from [Link]
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]
CrystEngComm. (2021). Electrochemical and fluorescence sensing performance of four new coordination polymers tuned by different metal ions and dicarboxylic acids. CrystEngComm, 23(4), 849-859.
Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. (2025). Current Medicinal Chemistry.
ODU Digital Commons. (2015). Interesting Properties of p-, d-, and f-Block Elements When Coordinated With Dipicolinic Acid and Its Derivatives as Ligands: Their Use as Inorganic Pharmaceuticals. Retrieved from [Link]
MDPI. (2021). In Vitro and In Silico Biological Studies of 4-Phenyl-2-quinolone (4-PQ) Derivatives as Anticancer Agents. Molecules, 26(16), 4995.
A Comprehensive Review on Chemical Synthesis and Chemotherapeutic Potential of 3-Heteroaryl Fluoroquinolone Hybrids. (2021). Molecules, 26(11), 3245.
MDPI. (2018).
Google Patents. (n.d.). US6194493B1 - 4-hydroxyquinoline-3-carboxylic acid derivatives as light stabilizers.
Google Patents. (n.d.). US6194442B1 - 5-substituted picolinic acid compounds and their method of use.
Google Patents. (n.d.). US20140296526A1 - Processes for preparing heterocyclic compounds including trans-7-oxo-6-(sulphooxy)-1,6-diazabicyclo[6][8][9]octane-2-carboxamide and salts thereof. Retrieved from
ResearchGate. (2025). Structure and biological activity of some 4-amino-3-cinnolinecarboxylic acid derivatives. QSAR analysis of cinnoline derivatives with antibacterial properties. Retrieved from [Link]
Google Patents. (n.d.). CN103012111A - Preparation method 2,4,5-trifluorophenylacetic acid.
Google Patents. (n.d.). US9475771B2 - Process for the preparation of 4-alkoxy-3-hydroxypicolinic acids.
Journal of the American Chemical Society. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, 136(25), 9094–9100.
Semantic Scholar. (n.d.). SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. Retrieved from [Link]
Journal of the Chemical Society, Perkin Transactions 1. (1974). Preparation and stability of 4-fluoropyridine. Journal of the Chemical Society, Perkin Transactions 1, 13, 1501-1504.
ResearchGate. (2018). Reactivity of 4-Aminopyridine with Halogens and Interhalogens: Weak Interactions Supported Networks of 4-Aminopyridine and 4-Aminopyridinium. Retrieved from [Link]
MDPI. (2020). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules, 25(18), 4287.
IRL @ UMSL. (2012). Synthesis of Some Aminopicolinic Acids. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
PMC. (2014). Current Contributions of Organofluorine Compounds to the Agrochemical Industry. Journal of agricultural and food chemistry, 62(38), 9037–9053.
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
ACS Publications. (2012). Contrasting Reactivity of Fluoropyridines at Palladium and Platinum: C−F Oxidative Addition at Palladium, P−C and C−F Activation at Platinum. Organometallics, 31(15), 5558–5573.
Preprints.org. (2025). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. Preprints.org.
PubChem. (n.d.). DERIVATIVES OF 4-PHENYL-PYRIDINE - Patent IT-MI20000328-A0. Retrieved from [Link]
PMC. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 74, 153123.
PMC. (2023). Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. Molecules, 28(14), 5489.
PubMed. (2021). Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. Organic Process Research & Development, 25(6), 1474–1481.
Frontiers. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry, 10, 935561.
Thieme. (n.d.). 5 Combination of 1H and 13C NMR Spectroscopy. Retrieved from [Link]
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
ResearchGate. (2009). Synthesis of stable isotopes of auxinic herbicides 4-amino-3,5,6-trichloropicolinic acid and 4-amino-3,6-dichloropicolinic acid. Retrieved from [Link]
Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]
Spectroscopic Profile of 4-Fluoropicolinic Acid: A Technical Guide for Researchers
Introduction 4-Fluoropicolinic acid (4-FPA), with the chemical formula C₆H₄FNO₂ and a molecular weight of 141.10 g/mol , is a fluorinated derivative of picolinic acid.[1] The introduction of a fluorine atom into the pyri...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
4-Fluoropicolinic acid (4-FPA), with the chemical formula C₆H₄FNO₂ and a molecular weight of 141.10 g/mol , is a fluorinated derivative of picolinic acid.[1] The introduction of a fluorine atom into the pyridine ring significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable building block in medicinal chemistry and materials science. Accurate structural elucidation and purity assessment are paramount for its application in drug development and scientific research. This technical guide provides an in-depth analysis of the expected spectroscopic data for 4-Fluoropicolinic acid, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), offering field-proven insights into the interpretation of its spectral characteristics. While experimental spectra for this specific compound are not widely published, this guide leverages data from analogous structures to provide a robust predictive analysis.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For 4-Fluoropicolinic acid, ¹H, ¹³C, and ¹⁹F NMR are essential for a comprehensive characterization.
Predicted ¹H NMR Spectroscopy
The ¹H NMR spectrum of 4-Fluoropicolinic acid is expected to show three signals in the aromatic region, corresponding to the three protons on the pyridine ring. The fluorine atom at the 4-position will introduce characteristic splitting patterns due to ¹H-¹⁹F coupling.
Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for 4-Fluoropicolinic Acid (in DMSO-d₆)
Proton
Predicted Chemical Shift (δ, ppm)
Multiplicity
Coupling Constants (J, Hz)
H-6
8.6 - 8.8
d
J(H-6, H-5) ≈ 5-6
H-5
8.0 - 8.2
dd
J(H-5, H-6) ≈ 5-6, J(H-5, F-4) ≈ 8-10
H-3
7.6 - 7.8
d
J(H-3, F-4) ≈ 4-6
-COOH
> 13
br s
-
Causality Behind Experimental Choices: The choice of DMSO-d₆ as a solvent is due to its excellent ability to dissolve polar compounds like carboxylic acids and to avoid the exchange of the acidic proton with the solvent, allowing for its observation.
Interpretation:
H-6: This proton is adjacent to the nitrogen atom, which is electron-withdrawing, causing a significant downfield shift. It will appear as a doublet due to coupling with H-5.
H-5: This proton is coupled to both H-6 and the fluorine at C-4, resulting in a doublet of doublets. The larger coupling constant will be from the ortho coupling with H-6, and the smaller coupling from the meta coupling with the fluorine atom.
H-3: This proton is ortho to the carboxylic acid group and meta to the nitrogen atom. It will be coupled to the fluorine at C-4, appearing as a doublet.
-COOH: The carboxylic acid proton is highly deshielded and will appear as a broad singlet at a very downfield chemical shift, often above 13 ppm.
Predicted ¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. The presence of the electronegative fluorine atom will cause a large C-F coupling constant for the carbon directly attached to it.
Table 2: Predicted ¹³C NMR Chemical Shifts for 4-Fluoropicolinic Acid (in DMSO-d₆)
Carbon
Predicted Chemical Shift (δ, ppm)
Coupling to ¹⁹F (J, Hz)
C-2
~150
J(C-2, F-4) ≈ 15-20
C-3
~120
J(C-3, F-4) ≈ 5-10
C-4
~165
J(C-4, F-4) ≈ 240-260
C-5
~115
J(C-5, F-4) ≈ 20-25
C-6
~152
J(C-6, F-4) ≈ 5-10
-COOH
~165
-
Interpretation:
C-4: The carbon directly attached to the fluorine atom will show the most significant downfield shift and a very large one-bond C-F coupling constant, which is a hallmark of fluorinated aromatic compounds.
C-3 and C-5: These carbons, ortho to the fluorine, will exhibit smaller two-bond C-F coupling constants.
C-2 and C-6: These carbons, meta to the fluorine, will show even smaller three-bond C-F coupling constants.
-COOH: The carboxylic acid carbon will appear in the typical downfield region for carbonyl carbons.
Predicted ¹⁹F NMR Spectroscopy
The ¹⁹F NMR spectrum is a simple yet powerful tool for confirming the presence and environment of the fluorine atom.
Interpretation:
For 4-Fluoropicolinic acid, the ¹⁹F NMR spectrum is expected to show a single signal, as there is only one fluorine atom in the molecule. This signal will be a multiplet due to coupling with H-3 and H-5. The chemical shift will be in the typical range for fluoroaromatic compounds.
Experimental Protocol for NMR Data Acquisition
Sample Preparation: Dissolve 5-10 mg of 4-Fluoropicolinic acid in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
Instrument Setup: Use a 400 MHz or higher field NMR spectrometer. Tune and shim the instrument for optimal resolution.
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a 30° pulse width and a relaxation delay of 1-2 seconds.
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR.
¹⁹F NMR Acquisition: Acquire a proton-coupled ¹⁹F NMR spectrum to observe the coupling with the aromatic protons.
II. Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of 4-Fluoropicolinic acid will be characterized by absorptions corresponding to the carboxylic acid group and the fluorinated pyridine ring.
Table 3: Predicted IR Absorption Frequencies for 4-Fluoropicolinic Acid
Functional Group
Predicted Absorption Range (cm⁻¹)
Intensity
O-H stretch (carboxylic acid)
3300 - 2500
Broad, Strong
C-H stretch (aromatic)
3100 - 3000
Medium
C=O stretch (carboxylic acid)
1720 - 1680
Strong
C=C and C=N stretch (aromatic ring)
1600 - 1450
Medium to Strong
C-F stretch
1250 - 1100
Strong
O-H bend (carboxylic acid)
1440 - 1395 and 950 - 910
Medium, Broad
Interpretation:
O-H Stretch: A very broad and strong absorption in the region of 3300-2500 cm⁻¹ is characteristic of the hydrogen-bonded O-H stretching of a carboxylic acid dimer.[2]
C=O Stretch: A strong, sharp absorption around 1700 cm⁻¹ corresponds to the carbonyl stretching of the carboxylic acid.
Aromatic Ring Stretches: Several bands in the 1600-1450 cm⁻¹ region are due to the C=C and C=N stretching vibrations of the pyridine ring.
C-F Stretch: A strong absorption in the 1250-1100 cm⁻¹ region is indicative of the C-F bond.
Experimental Protocol for IR Data Acquisition (ATR)
Sample Preparation: Place a small amount of the solid 4-Fluoropicolinic acid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.
Instrument Setup: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
Data Acquisition: Collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
Background Correction: Record a background spectrum of the clean ATR crystal before running the sample.
III. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.
Table 4: Predicted Key m/z Values in the Mass Spectrum of 4-Fluoropicolinic Acid
m/z Value
Interpretation
141
[M]⁺, Molecular ion
124
[M - OH]⁺
96
[M - COOH]⁺
69
[C₄H₂FN]⁺
Interpretation:
Molecular Ion Peak: The molecular ion peak ([M]⁺) is expected at an m/z of 141, corresponding to the molecular weight of 4-Fluoropicolinic acid.
Fragmentation Pattern: Common fragmentation pathways for carboxylic acids include the loss of a hydroxyl radical (-OH) to give a peak at m/z 124, and the loss of the entire carboxyl group (-COOH) to give a peak at m/z 96. Further fragmentation of the fluorinated pyridine ring can also be expected.
Experimental Protocol for MS Data Acquisition (ESI)
Sample Preparation: Prepare a dilute solution of 4-Fluoropicolinic acid (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.
Instrument Setup: Use a mass spectrometer equipped with an Electrospray Ionization (ESI) source. The analysis can be performed in either positive or negative ion mode.
Data Acquisition: Infuse the sample solution into the ESI source at a constant flow rate. Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).
IV. Integrated Spectroscopic Analysis Workflow
The structural elucidation of 4-Fluoropicolinic acid is a multi-step process where each spectroscopic technique provides complementary information.
Caption: Workflow for the spectroscopic characterization of 4-Fluoropicolinic acid.
V. Structure-Spectra Correlation
The following diagram illustrates the correlation between the different structural features of 4-Fluoropicolinic acid and their expected spectroscopic signatures.
Caption: Correlation of 4-Fluoropicolinic acid's structure with its spectroscopic data.
Conclusion
This technical guide provides a comprehensive overview of the expected NMR, IR, and MS spectroscopic data for 4-Fluoropicolinic acid. By understanding the predicted spectral features and the underlying principles of how the molecular structure influences these spectra, researchers and drug development professionals can confidently characterize this important molecule, ensuring its identity, purity, and suitability for its intended applications. The provided protocols offer a standardized approach to data acquisition, promoting reproducibility and accuracy in the laboratory.
Solubility Profiling and Solvent Selection for 4-Fluoropicolinic Acid (CAS 886371-78-4)
Executive Summary 4-Fluoropicolinic acid (CAS 886371-78-4) is a critical pyridine intermediate used in the synthesis of metalloprotease inhibitors, herbicides, and radioligands. Unlike its parent compound, picolinic acid...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
4-Fluoropicolinic acid (CAS 886371-78-4) is a critical pyridine intermediate used in the synthesis of metalloprotease inhibitors, herbicides, and radioligands. Unlike its parent compound, picolinic acid, which exhibits high aqueous solubility, the introduction of a fluorine atom at the C4 position significantly alters its physicochemical profile, reducing water solubility and increasing lipophilicity.
This guide provides a comprehensive technical analysis of the solubility behavior of 4-Fluoropicolinic acid. It synthesizes available empirical data with thermodynamic theory to guide solvent selection for reaction optimization and purification. It also details the experimental protocols required to generate precise solubility curves where literature data is absent.
Chemical Profile and Theoretical Solubility
Understanding the molecular drivers of solubility is essential before designing experimental screens. The 4-fluoro substituent introduces a strong electronegative withdrawal, affecting the pKa and crystal lattice energy.
Property
Value / Description
Impact on Solubility
CAS Number
886371-78-4
Unique identifier (distinct from 5-fluoro isomer).
Molecular Weight
141.10 g/mol
Low MW facilitates dissolution in polar organic solvents.
pKa (Acidic)
~3.39 (Predicted)
Lower than picolinic acid; pH-dependent solubility in water.
LogP
~0.72 (Predicted)
Moderate lipophilicity; suggests affinity for alcohols and esters.
H-Bond Donors
1 (Carboxylic Acid)
Facilitates solvation in protic solvents (MeOH, EtOH).
H-Bond Acceptors
3 (N, O, F)
Allows interaction with water, though lattice energy dominates.
The "Fluorine Effect" on Solubility
While picolinic acid is highly soluble in water (~860 g/kg), 4-Fluoropicolinic acid exhibits significantly reduced aqueous solubility . The fluorine atom increases the lipophilicity of the pyridine ring and alters the crystal packing, making the lattice energy harder to overcome with water molecules alone. Consequently, organic solvents or pH-adjusted aqueous media are required for high-concentration processing.
Solubility Profile and Solvent Selection[1]
The following solubility trends are synthesized from reaction protocols and isolation methodologies found in patent literature and chemical databases.
Qualitative Solubility Table
Solvent Class
Representative Solvents
Solubility Status
Application Relevance
Polar Aprotic
DMF, DMSO, NMP
High
Ideal for coupling reactions (e.g., HATU/amide bond formation).
Polar Protic
Methanol, Ethanol
Moderate to High
Used for esterification and potential recrystallization.
Aromatic
Toluene
Moderate (Hot)
Used as a reaction solvent; antisolvent when cold.
Chlorinated
Dichloromethane (DCM)
Low to Moderate
Suitable for extraction but poor for high-conc. storage.
Aqueous (Neutral)
Water
Low / Insoluble
Product precipitates from water; useful for isolation by filtration.
Aqueous (Acid/Base)
1N HCl, 1N NaOH
High
Soluble as Pyridinium salt (acid) or Carboxylate salt (base).
Solvent Selection Logic
For Reaction: Use DMF or DMSO for nucleophilic substitutions or couplings where high concentration is needed.
For Purification: Use Ethanol/Water mixtures. The compound dissolves in hot ethanol but precipitates upon cooling or addition of water.
For Extraction: Use Ethyl Acetate or DCM from an acidified aqueous phase (pH ~3-4) to ensure the molecule is in its neutral, organic-soluble form.
Thermodynamic Modeling of Solubility
For process scale-up (e.g., crystallization design), single-point solubility is insufficient. You must determine the solubility curve across a temperature range (
). The Modified Apelblat Equation is the standard model for correlating this data.
The Modified Apelblat Equation
Where:
is the mole fraction solubility.
is the absolute temperature (Kelvin).
are empirical parameters derived from regression analysis of experimental data.
Interpretation:
Parameter B: Related to the enthalpy of solution. A negative
indicates an endothermic process (solubility increases with temperature), which is expected for 4-Fluoropicolinic acid in organic solvents.
Parameter C: Accounts for the temperature dependence of the enthalpy.
Thermodynamic Parameters
Using the van't Hoff equation , you can calculate the dissolution enthalpy (
) and entropy ():
Positive
: Endothermic dissolution (requires heat).
Positive
: Entropy-driven process (disorder increases).
Experimental Protocols
Since specific solubility curves for CAS 886371-78-4 are not standard in public databases, the following protocols are required to generate this data for your specific solvent system.
Objective: Rapidly determine the solubility curve (polythermal method).
Setup: Place a mixture of known composition (solute/solvent mass ratio) in a reactor equipped with a laser turbidity probe.
Heating: Heat the mixture at a slow rate (0.2 K/min) while stirring.
Clear Point: Record the temperature (
) where the laser transmission reaches 100% (complete dissolution).
Cooling: Cool the mixture to determine the metastable zone width (optional).
Repetition: Repeat with different mass ratios to construct the full
vs. curve.
Visualization & Workflows
Diagram 1: Solubility Measurement Workflow
This workflow illustrates the decision process for choosing the correct measurement protocol based on the stage of drug development.
Caption: Workflow for selecting the appropriate solubility measurement technique based on development phase.
Diagram 2: Solvent Selection Logic for Purification
This decision tree guides the purification of 4-Fluoropicolinic acid based on its solubility profile.
Caption: Logical decision tree for solvent selection during the recrystallization of 4-Fluoropicolinic acid.
References
Esteves, A. et al. (2023). "Solubility and Crystallization Studies of Picolinic Acid." MDPI Processes. Available at: [Link] (Provides comparative baseline data for the parent compound).
Google Patents. (2019). "WO2019040102A1 - Therapeutic heterocyclic compounds." (Details synthesis and solvent usage for 4-fluoropicolinic acid).
National Institutes of Health (NIH). (2025). "PubChem Compound Summary for CID 1018: Picolinic Acid." Available at: [Link]
Jouyban, A. (2008). "Review of the cosolvency models for predicting drug solubility in solvent mixtures." Journal of Pharmacy & Pharmaceutical Sciences.
Exploratory
quantum chemical calculations for 4-Fluoropicolinic acid
Electronic Structure, Conformational Dynamics, and pKa Prediction Executive Summary 4-Fluoropicolinic acid (4-FPA) represents a high-value scaffold in medicinal chemistry.[1] The introduction of fluorine at the C4 positi...
Author: BenchChem Technical Support Team. Date: February 2026
Electronic Structure, Conformational Dynamics, and pKa Prediction
Executive Summary
4-Fluoropicolinic acid (4-FPA) represents a high-value scaffold in medicinal chemistry.[1] The introduction of fluorine at the C4 position of the pyridine ring induces significant electronic perturbations compared to the parent picolinic acid, modulating lipophilicity (
), metabolic stability, and metal-chelating affinity (specifically toward Zn metalloproteases).
This guide provides a rigorous, self-validating computational framework for modeling 4-FPA. Unlike standard protocols, this workflow addresses the specific challenges of pyridine-carboxylic acid zwitterionization and fluorine-mediated dispersive interactions , which often lead to erroneous results in standard DFT implementations.
Part 1: The Computational Architecture
To achieve experimental accuracy (within 1 kcal/mol for energies and 0.5 units for pKa), the selection of the model chemistry must account for two critical factors: the diffuse electron cloud of the fluorine atom and the anionic nature of the conjugate base.
1.1 Level of Theory Selection
Component
Recommendation
Scientific Rationale (Causality)
Functional
B97X-D or M06-2X
Standard functionals like B3LYP fail to capture medium-range dispersion forces critical for accurate halogen-interaction energies. B97X-D includes long-range corrections and empirical dispersion (D2), essential for modeling the intramolecular H-bond stabilization.
Basis Set
6-311++G(d,p)
Critical: The "++" (diffuse functions) are non-negotiable. The carboxylate anion () and the fluorine lone pairs require diffuse functions to describe the electron density tail correctly. Without them, anion energies are artificially destabilized.
Solvation
SMD (Water)
The Solvation Model based on Density (SMD) outperforms IEF-PCM for charged species and calculating because it utilizes full solute electron density rather than just atomic radii.
Grid Quality
Ultrafine
Fluorine atoms introduce steep gradients in the electron density. Standard integration grids can lead to "grid noise" (imaginary frequencies that are artifacts). Use int=ultrafine (Gaussian) or Grid6 (ORCA).
Part 2: Conformational Landscape & The "Zwitterion Trap"
The most common failure mode in modeling picolinic acids is ignoring the phase-dependent tautomerism.
Gas Phase: 4-FPA exists primarily as a Neutral molecule. A strong intramolecular hydrogen bond (
) locks the carboxylic acid into a planar conformation (-rotamer).
Aqueous Phase: The equilibrium shifts toward the Zwitterion (
).
Protocol Warning: If you optimize the structure in the gas phase and simply apply a solvent model (single point), you will likely miss the zwitterionic minimum, leading to massive errors in pKa prediction. You must re-optimize geometry in the presence of the solvent model.
Figure 1: Workflow for identifying the global minimum conformer. Note the parallel optimization of Neutral and Zwitterionic forms in solvent.
Part 3: pKa Prediction Protocol
Predicting the pKa of 4-FPA is challenging due to the proximity of the fluorine (inductive withdrawal) and the nitrogen (basic site). The Thermodynamic Cycle method is required. Direct calculation (
) using only solution phase energies often fails due to systematic errors in solvation models for protons.
3.1 The Thermodynamic Cycle
We calculate the free energy of deprotonation in the gas phase and couple it with the solvation free energies of all species.
Where:
(The term corrects for the standard state change from 1 atm to 1 M).
Visualization: Thermodynamic Cycle
Figure 2: Thermodynamic cycle for pKa calculation. The vertical dashed lines represent the solvation free energies calculated using the SMD model.
3.2 The Isodesmic Correction (High Accuracy)
To cancel out systematic errors in the DFT functional, use an Isodesmic Reaction scheme with unsubstituted Picolinic Acid (Reference) whose experimental pKa is known (5.32).
Reaction:
Formula:
This method typically reduces error from
to pKa units.
Part 4: Step-by-Step Experimental Protocol
Step 1: Geometry Optimization (Gas Phase)
Perform an initial optimization to get a clean Hessian.
Note: Run this for both the Neutral (COOH) and Anionic (
) forms.
For Zwitterion: Start with the proton on the Nitrogen. If it migrates back to Oxygen during optimization, the zwitterion is not a stationary point on the potential energy surface (PES) for this specific derivative, and the neutral form dominates.
Step 3: Data Extraction & Calculation
Extract the Sum of electronic and thermal Free Energies (
).
Species
(Hartree)
Correction
HA (Solv)
None
A- (Solv)
None
H+ (Solv)
-0.42576
(Value for proton in water, derived from exp. solvation energy of -265.9 kcal/mol)
Calculation:
(Note: 1.364 is
at 298K).
Part 5: Electronic Properties & Reactivity
For drug development, the electrostatic potential (ESP) map of 4-FPA is crucial for docking studies.
Fluorine Inductive Effect: The F atom at C4 pulls electron density from the ring.
Result: The C4 position becomes susceptible to nucleophilic aromatic substitution (
) if the conditions are harsh, though less so than 2- or 4-fluoropyridine due to the carboxylate.
MEP Analysis:
Generate the Molecular Electrostatic Potential cube.
Map it onto the electron density isosurface (0.002 a.u.).
Observation: The Nitrogen lone pair will show reduced negative potential (less basic) compared to picolinic acid, confirming the electron-withdrawing nature of the 4-F substituent.
References
Gaussian 16 User Reference (SMD Model): Marenich, A. V., Cramer, C. J., & Truhlar, D. G. (2009). Universal Solvation Model Based on Solute Electron Density and on a Continuum Dielectric with Atomic Surface Tensions. Journal of Physical Chemistry B. Link
Protocol for pKa Prediction: Ho, J., & Coote, M. L. (2010). A universal approach for continuum solvent pKa calculations: are we there yet? Theoretical Chemistry Accounts. Link
Dispersion Corrections (
B97X-D): Chai, J. D., & Head-Gordon, M. (2008). Long-range corrected hybrid density functionals with damped atom–atom dispersion corrections. Physical Chemistry Chemical Physics. Link
Fluorine in Medicinal Chemistry: Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Link
Picolinic Acid Structure/Zwitterion: Kose, E., & Atac, A. (2009). Density functional theory and spectroscopic study of picolinic acid. Journal of Molecular Structure. Link
Application Note: High-Purity Synthesis of 4-Fluoropicolinic Acid Executive Summary 4-Fluoropicolinic acid (4-Fluoro-2-pyridinecarboxylic acid) is a critical scaffold in medicinal chemistry, serving as a key intermediate...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: High-Purity Synthesis of 4-Fluoropicolinic Acid
Executive Summary
4-Fluoropicolinic acid (4-Fluoro-2-pyridinecarboxylic acid) is a critical scaffold in medicinal chemistry, serving as a key intermediate for kinase inhibitors and fluorinated peptidomimetics. Direct fluorination of the pyridine ring is synthetically challenging due to the electron-deficient nature of the heterocycle.
This application note details a robust, scalable Modified Balz-Schiemann Protocol . Unlike unpredictable Halogen Exchange (Halex) reactions on 4-chloropicolinates which often require expensive cesium fluoride (CsF) and harsh temperatures, this route utilizes the 4-amino derivative. By routing through the methyl ester, we enhance lipophilicity and stabilize the diazonium intermediate, ensuring high yields and safety during the fluorodediazoniation step.
Retrosynthetic Analysis & Pathway
The synthesis is designed to avoid the use of elemental fluorine gas (
) or highly unstable intermediates. The logic follows a "Protect-Activate-Fluorinate-Deprotect" strategy.
Strategic Disconnection:
Target: 4-Fluoropicolinic Acid.
Precursor: Methyl 4-aminopicolinate (The amino group provides the handle for diazonium formation).
(1.5 eq) dropwise at 60°C. Reflux for 4 hours. Concentrate to obtain Picolinic acid N-oxide.[1]
Nitration: Slowly add the N-oxide to a mixture of fuming
and concentrated (1:1.5 v/v) at 100°C. Heat for 4 hours.
Workup: Pour onto ice. The 4-nitro-2-picolinic acid N-oxide precipitates as a yellow solid. Filter and dry.
Step 1.2: Reduction and Esterification
Reduction: Dissolve the nitro-N-oxide in Methanol. Add 10% Pd/C (5 wt%). Hydrogenate at 3 atm (45 psi) for 6 hours. This simultaneously reduces the nitro group and deoxygenates the pyridine nitrogen. Filter through Celite to remove Pd.[2]
Esterification (One-Pot): To the methanolic filtrate from above, add concentrated
(2.0 eq) dropwise. Reflux for 12 hours.
Isolation: Neutralize with saturated
. Extract with Ethyl Acetate (3x).[2][3] Dry over and concentrate.
Target: Methyl 4-aminopicolinate.
Appearance: Off-white to pale yellow solid.
Phase 2: The Balz-Schiemann Fluorination (Critical Step)
This step converts the amino group to fluorine. We use the ester to prevent zwitterion formation (which occurs with the free acid) and to improve solubility in the organic/fluoroboric acid biphasic system.
Reagents:
Methyl 4-aminopicolinate (10 mmol, 1.52 g)
Fluoroboric acid (
), 48% aq. solution (40 mmol, 4 eq)
Sodium Nitrite (
) (11 mmol, 1.1 eq)
Solvents: Water, Dichloromethane (DCM), Heptane.
Protocol:
Salt Formation: In a commercially available HDPE or Teflon-coated flask (glass is acceptable for short exposure to dilute
, but plastic is safer), suspend Methyl 4-aminopicolinate in (48% aq).
Cooling: Cool the mixture to -5°C to 0°C using an ice/salt bath. Vigorous stirring is essential to prevent hot-spots.
Diazotization: Dissolve
in minimal water. Add this solution dropwise to the reaction mixture subsurface via a syringe pump or dropping funnel over 30 minutes.
Checkpoint: Maintain internal temperature < 5°C. The suspension will clarify then become a thick slurry of the diazonium tetrafluoroborate salt.
Stirring: Stir at 0°C for 1 hour.
Decomposition (Fluorodediazoniation):
Method A (Isolation - Riskier): Filter the diazonium salt, wash with cold ether, and dry. Heat the solid carefully to decomposition. (Not recommended for scale >1g due to exotherm risk).
Method B (In-Situ - Recommended): Add cold Heptane/Toluene (1:1) to the aqueous mixture. Slowly warm the biphasic mixture to 40°C, then to reflux. Nitrogen gas evolution indicates decomposition. The fluorinated product extracts into the organic layer, protecting it from acid hydrolysis.
Extraction: Separate the organic layer. Extract the aqueous layer with DCM (2x). Combine organics, wash with brine, dry (
), and concentrate.
Intermediate: Methyl 4-fluoropicolinate.
Phase 3: Hydrolysis to Final Product
Dissolution: Dissolve Methyl 4-fluoropicolinate in THF/Water (3:1).
Hydrolysis: Add Lithium Hydroxide (
, 1.2 eq) at 0°C. Stir at room temperature for 2 hours. Avoid NaOH at high temps to prevent nucleophilic displacement of the fluorine by -OH.
Acidification: Carefully acidify to pH 3.0 using 1M HCl.
Purification: Extract with Ethyl Acetate (3x). Concentrate. Recrystallize from Ethanol/Hexane if necessary.
Above 5°C, the diazonium salt hydrolyzes to the phenol (4-hydroxypicolinate) impurity.
Stirring Rate
> 500 RPM
The diazonium tetrafluoroborate salt is insoluble. Poor mixing leads to unreacted amine or "runaway" decomposition pockets.
Hydrolysis pH
Stop at pH 3.0
The picolinic acid is amphoteric. Going too acidic (pH < 1) forms the hydrochloride salt; too basic keeps it as a carboxylate.
Glassware
Plastic/Teflon preferred
can etch glass over time, leaching borosilicates that may catalyze side reactions.
Mechanistic Insight: Why this route?
The Balz-Schiemann reaction relies on the instability of the aryl cation generated from the diazonium salt.
: The amine is converted to a diazonium.
: Thermal decomposition forces the fluoride from the counterion () to attack the carbocation ipso-position.
Why not Halex (Cl
F)?
Nucleophilic aromatic substitution () with KF requires the ring to be highly electron-deficient. While the pyridine nitrogen activates the ring, the carboxylic acid at position 2 is often deprotonated to a carboxylate () under Halex conditions, which is electron-donating by induction, deactivating the ring toward nucleophilic attack. The Balz-Schiemann route bypasses this electronic limitation.
References
Balz, G.; Schiemann, G. (1927). "Über aromatische Fluorverbindungen, I.: Ein neues Verfahren zu ihrer Darstellung". Berichte der deutschen chemischen Gesellschaft, 60(5), 1186–1190. Link
Dunn, P. J., et al. (2018). "Synthesis of Fluoro-Aromatics by Balz-Schiemann Reaction via Continuous Flow Reactors". ResearchGate / reaction engineering studies. Link
Banker, A. (2012). "Synthesis of Some Aminopicolinic Acids". University of Missouri-St. Louis Institutional Repository. Link
BenchChem Technical Support. (2025). "Scalable Synthesis of Fluorinated Pyridines: Troubleshooting Balz-Schiemann". Link
Schiemann, G. (1931). "Process for the preparation of fluorinated pyridine compounds". US Patent 1,906,443.
An In-Depth Technical Guide to the Multinuclear NMR Spectroscopy of 4-Fluoropicolinic Acid Introduction: The Analytical Imperative for 4-Fluoropicolinic Acid 4-Fluoropicolinic acid is a key heterocyclic building block in...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the Multinuclear NMR Spectroscopy of 4-Fluoropicolinic Acid
Introduction: The Analytical Imperative for 4-Fluoropicolinic Acid
4-Fluoropicolinic acid is a key heterocyclic building block in contemporary drug discovery and materials science. As a substituted pyridine, its unique electronic properties, modulated by the electron-withdrawing effects of both the fluorine atom and the carboxylic acid group, make it a valuable synthon for creating complex molecular architectures. The precise and unambiguous structural characterization of this molecule is paramount for ensuring the integrity of downstream applications.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the definitive analytical technique for this purpose. Its ability to probe the local chemical environment of specific nuclei provides a detailed fingerprint of the molecular structure. This guide presents a comprehensive, field-proven methodology for the acquisition and interpretation of ¹H, ¹³C, and ¹⁹F NMR spectra of 4-Fluoropicolinic acid. We will move beyond a simple recitation of steps to explain the underlying causality of experimental choices, ensuring a robust and reproducible analytical workflow.
Core Principles: A Multinuclear Approach
A complete structural elucidation of 4-Fluoropicolinic acid necessitates a multi-pronged NMR approach, leveraging the unique strengths of ¹H, ¹³C, and the particularly informative ¹⁹F nucleus.
¹H NMR Spectroscopy: This is the workhorse experiment for defining the proton framework of the molecule. The chemical shift of each proton is exquisitely sensitive to the electronic effects of the adjacent nitrogen, fluorine, and carboxyl substituents. Furthermore, the spin-spin coupling (J-coupling) patterns between protons provide definitive information on their connectivity and spatial relationships.
¹³C NMR Spectroscopy: While less sensitive than ¹H NMR, ¹³C NMR is indispensable for mapping the carbon skeleton.[1] A key feature in the ¹³C spectrum of this molecule will be the presence of significant C-F coupling constants, which split the signals of carbons near the fluorine atom and provide an extra layer of structural confirmation.[2] Quaternary carbons, such as the carboxylic acid carbon and the carbon bonded to the fluorine, which are invisible in ¹H NMR, are readily observed.[1]
¹⁹F NMR Spectroscopy: Fluorine-19 is an ideal nucleus for NMR analysis due to its 100% natural abundance and high gyromagnetic ratio, resulting in high sensitivity, approximately 83% that of ¹H.[3][4] It boasts an exceptionally wide chemical shift range, which makes the ¹⁹F spectrum highly sensitive to the molecular environment and generally free from signal overlap.[3][5][6] The ¹⁹F signal will be split by neighboring protons, providing crucial H-F connectivity information.
Visualizing the Molecule and Key Interactions
To facilitate the discussion of spectral data, the atoms of 4-Fluoropicolinic acid are numbered as shown below. This numbering scheme will be used throughout this guide.
Caption: Key J-Coupling relationships in 4-Fluoropicolinic Acid.
Conclusion
This application guide provides a comprehensive framework for the definitive structural analysis of 4-Fluoropicolinic acid using multinuclear NMR spectroscopy. By understanding the causal principles behind sample preparation, data acquisition, and spectral interpretation, researchers can generate high-quality, reliable data. The predictive analysis, grounded in the behavior of analogous compounds, serves as a robust template for interpreting experimental results. This rigorous approach ensures the structural integrity of this vital chemical building block, thereby underpinning the success of research and development endeavors that rely upon it.
References
Engels, B., & Gräfenstein, J. (2002). 19 F NMR chemical shift values and identification of fluoromuconates and fluoromuconolactones. ResearchGate. Retrieved February 8, 2026, from [Link]
University of California, Santa Barbara, Department of Chemistry and Biochemistry. (n.d.). 19F Chemical Shifts and Coupling Constants. UCSB. Retrieved February 8, 2026, from [Link]
University of California, San Diego, NMR Facility. (1999). How to Prepare Samples for NMR. UCSD. Retrieved February 8, 2026, from [Link]
Reich, H. J. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. University of Wisconsin. Retrieved February 8, 2026, from [Link]
Supporting Information for an article. (n.d.). NMR spectra for various benzoic acids. Retrieved February 8, 2026, from [Link]
University of Ottawa. (n.d.). 19Flourine NMR. uOttawa. Retrieved February 8, 2026, from [Link]
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Organomation. Retrieved February 8, 2026, from [Link]
Trendafilova, N., et al. (2019). Calculations of 13C NMR chemical shifts and F-C coupling constants of ciprofloxacin. Magnetic Resonance in Chemistry. Retrieved February 8, 2026, from [Link]
Iowa State University, Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Iowa State University. Retrieved February 8, 2026, from [Link]
Supplementary Information. (n.d.). NMR spectra of various substituted benzoic acids. The Royal Society of Chemistry. Retrieved February 8, 2026, from [Link]
Zapevalov, A. Y., et al. (2017). NMR spectral characteristics of fluorocontaining pyridines. Fluorine Notes. Retrieved February 8, 2026, from [Link]
University of Ottawa NMR Facility Blog. (2007). 13C NMR of Fluorinated Organics. University of Ottawa. Retrieved February 8, 2026, from [Link]
University College London. (n.d.). Sample Preparation. UCL. Retrieved February 8, 2026, from [Link]
Nanalysis Corp. (n.d.). NMR sample preparation guidelines. Nanalysis. Retrieved February 8, 2026, from [Link]
Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia. Retrieved February 8, 2026, from [Link]
Oregon State University. (2022). 13C NMR Chemical Shift. Oregon State University. Retrieved February 8, 2026, from [Link]
Wiley Online Library. (n.d.). DFT Calculations of 13C NMR Chemical Shifts and F‐C Coupling Constants of Ciprofloxacin. Wiley. Retrieved February 8, 2026, from [Link]
Gerig, J. T. (n.d.). Fluorine NMR. University of California, Santa Barbara. Retrieved February 8, 2026, from [Link]
Engle, J. (2019, February 25). NMR Coupling Constants, Chemical Shift, and 13C NMR [Video]. YouTube. Retrieved February 8, 2026, from [Link]
Doc Brown's Chemistry. (n.d.). Introductory note on the 13C NMR spectrum of propanoic acid. Doc Brown's Chemistry. Retrieved February 8, 2026, from [Link]
Govindaraju, V., et al. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine. Retrieved February 8, 2026, from [Link]
All 'Bout Chemistry. (2020, December 24). PART 11: FLUORINE NMR SPECTROSCOPY FOR CSIR NET/GATE IIT JAM [Video]. YouTube. Retrieved February 8, 2026, from [Link]
Application Notes and Protocols: 4-Fluoropicolinic Acid as a Versatile Building Block in Organic Synthesis
Introduction: The Strategic Advantage of Fluorine in Picolinic Acid Scaffolds 4-Fluoropicolinic acid has emerged as a pivotal building block in modern organic synthesis, particularly within the realms of medicinal chemis...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Strategic Advantage of Fluorine in Picolinic Acid Scaffolds
4-Fluoropicolinic acid has emerged as a pivotal building block in modern organic synthesis, particularly within the realms of medicinal chemistry and agrochemical development.[1] The strategic incorporation of a fluorine atom onto the picolinic acid scaffold imparts a range of desirable physicochemical properties to target molecules. Fluorine, being the most electronegative element, can significantly influence a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets.[2][3] Its presence can block sites of oxidative metabolism, and the strong carbon-fluorine bond contributes to the overall robustness of the molecule.[4][5] Consequently, derivatives of 4-fluoropicolinic acid are actively explored for the development of novel therapeutics, including kinase inhibitors, and as intermediates in the synthesis of potent herbicides.[1][6]
This guide provides an in-depth exploration of 4-fluoropicolinic acid as a synthetic intermediate, offering detailed protocols for its application in key transformations and elucidating the chemical principles that underpin its utility.
Chemical Properties and Reactivity Profile
4-Fluoropicolinic acid is a bifunctional molecule, possessing a carboxylic acid and a fluorinated pyridine ring. This duality allows for a diverse range of chemical transformations.
The carboxylic acid group readily participates in standard transformations such as esterification and, most importantly, amide bond formation.[8] The pyridine ring, activated by the electron-withdrawing fluorine atom, is amenable to nucleophilic aromatic substitution at positions ortho and para to the fluorine, although the carboxylic acid group can direct reactivity. More significantly, the C-F bond itself can be a site for certain cross-coupling reactions, though this is less common than using a halide at that position. The true power of this building block is often realized when the fluorine atom is retained in the final product to modulate its biological properties.
Core Synthetic Applications and Detailed Protocols
The versatility of 4-fluoropicolinic acid is best demonstrated through its application in fundamental synthetic transformations. The following sections provide detailed, field-proven protocols for key reactions.
Amide Bond Formation: A Gateway to Bioactive Molecules
The formation of an amide bond is one of the most crucial reactions in medicinal chemistry, and 4-fluoropicolinic acid is an excellent substrate for creating a wide array of amides.[9] These amides are often key structural motifs in active pharmaceutical ingredients (APIs).[9]
Causality Behind Experimental Choices: The direct condensation of a carboxylic acid and an amine is generally inefficient due to the formation of a stable ammonium carboxylate salt. Therefore, the carboxylic acid must be "activated" to a more electrophilic species.[10] Common activating agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC), often in the presence of an additive like 1-hydroxybenzotriazole (HOBt) to minimize racemization and improve efficiency.[11] The choice of solvent is critical; polar aprotic solvents like N,N-dimethylformamide (DMF) or dichloromethane (DCM) are typically used to dissolve the reactants and facilitate the reaction. A tertiary amine base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is often added to neutralize the acid formed during the reaction and to deprotonate the amine nucleophile, thereby increasing its reactivity.[10]
Caption: Workflow for Amide Bond Formation.
Detailed Protocol: Synthesis of N-benzyl-4-fluoropicolinamide
Reactant Preparation: To a solution of 4-fluoropicolinic acid (1.0 eq, e.g., 141 mg, 1.0 mmol) in anhydrous DMF (5 mL) under an inert atmosphere (e.g., nitrogen or argon), add EDC (1.2 eq, 230 mg, 1.2 mmol) and HOBt (1.2 eq, 162 mg, 1.2 mmol). Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.
Amine Addition: To the activated acid mixture, add benzylamine (1.1 eq, 118 mg, 1.1 mmol) followed by the dropwise addition of DIPEA (2.0 eq, 258 mg, 2.0 mmol).
Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Work-up: Upon completion, dilute the reaction mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure N-benzyl-4-fluoropicolinamide.
While the fluorine atom is often desired in the final product, the picolinic acid scaffold can be functionalized via cross-coupling reactions if a suitable leaving group (e.g., Br, I, or OTf) is present at the 4-position. For the purpose of this guide, we will consider a hypothetical 4-bromo-picolinic acid derivative to illustrate the powerful Suzuki-Miyaura coupling for creating biaryl structures. This reaction is a cornerstone of modern synthetic chemistry due to its mild conditions and tolerance of a wide range of functional groups.[12][13][14]
Causality Behind Experimental Choices: The Suzuki-Miyaura coupling involves a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[15] The catalytic cycle begins with the oxidative addition of the aryl halide to the Pd(0) complex. This is followed by transmetalation with a boronic acid or its ester, which requires activation by a base (e.g., potassium carbonate, cesium carbonate) to form a more nucleophilic boronate species.[12] The final step is reductive elimination, which forms the new C-C bond and regenerates the Pd(0) catalyst. The choice of ligand for the palladium catalyst is crucial and can significantly impact the reaction's efficiency. Phosphine ligands, such as triphenylphosphine (PPh₃) or more specialized ligands like SPhos or XPhos, are commonly employed to stabilize the palladium center and facilitate the catalytic cycle.[16]
Caption: Catalytic Cycle of the Suzuki-Miyaura Coupling.
Detailed Protocol: Suzuki Coupling of Methyl 4-bromopicolinate with Phenylboronic Acid
Note: The carboxylic acid is often protected as an ester to prevent interference with the basic reaction conditions.
Reactant Preparation: In a reaction vessel, combine methyl 4-bromopicolinate (1.0 eq), phenylboronic acid (1.2 eq), and a suitable base such as potassium carbonate (2.0 eq).
Catalyst and Ligand Addition: Add the palladium catalyst, for instance, tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq).
Solvent and Degassing: Add a solvent mixture, typically toluene and water (e.g., 4:1 ratio). Degas the mixture thoroughly by bubbling argon or nitrogen through it for 15-20 minutes to remove oxygen, which can deactivate the catalyst.
Reaction: Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.
Work-up: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent like ethyl acetate.
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography to obtain the desired biaryl product. The ester can then be hydrolyzed back to the carboxylic acid if needed.
Similar to the Suzuki coupling, the Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[17][18] This reaction is instrumental in synthesizing aryl amines, which are prevalent in many pharmaceutical compounds. Again, a picolinic acid derivative with a leaving group at the 4-position would be the substrate.
Causality Behind Experimental Choices: The mechanism of the Buchwald-Hartwig amination is analogous to other palladium-catalyzed cross-couplings, involving oxidative addition, amine coordination and deprotonation, and reductive elimination.[18] A strong, non-nucleophilic base, such as sodium tert-butoxide or cesium carbonate, is required to deprotonate the amine, making it a more potent nucleophile for the transmetalation-like step. The choice of phosphine ligand is critical, with bulky, electron-rich ligands (e.g., BINAP, Xantphos) often providing the best results by promoting the reductive elimination step.[17][19]
Caption: Experimental Workflow for Buchwald-Hartwig Amination.
Detailed Protocol: Buchwald-Hartwig Amination of Methyl 4-bromopicolinate with Aniline
Reaction Setup: To an oven-dried reaction flask, add methyl 4-bromopicolinate (1.0 eq), a palladium precatalyst such as Pd₂(dba)₃ (0.02 eq), a suitable phosphine ligand like BINAP (0.05 eq), and a strong base like cesium carbonate (1.5 eq).[19]
Reagent Addition: Evacuate and backfill the flask with an inert gas. Then, add anhydrous toluene via syringe, followed by aniline (1.2 eq).
Reaction Conditions: Heat the mixture to 100-110 °C and stir vigorously for 12-24 hours. Monitor the reaction's completion.
Work-up and Purification: Cool the reaction to room temperature, filter through a pad of Celite to remove the palladium catalyst, and rinse with ethyl acetate. Concentrate the filtrate and purify the crude product using column chromatography to yield the desired N-aryl picolinate derivative.
Conclusion
4-Fluoropicolinic acid is a highly valuable and versatile building block in organic synthesis. The presence of the fluorine atom provides a strategic advantage for modulating the properties of target molecules in drug discovery and agrochemical research.[5] Its ability to readily undergo fundamental transformations, such as amide bond formation, and its potential for derivatization through cross-coupling reactions make it an indispensable tool for the modern synthetic chemist. The protocols outlined in this guide provide a solid foundation for the successful application of 4-fluoropicolinic acid in a variety of synthetic endeavors.
References
MySkinRecipes. 5-(4-Fluorophenyl)picolinic acid.
Inno Pharmachem. The Versatility of 4-Aminopicolinic Acid in Organic Synthesis.
BLD Pharm. 4-Fluoropicolinic acid.
National Institutes of Health. Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review.
Sigma-Aldrich. 4-Fluorophenylboronic acid.
MySkinRecipes. 4-Fluoropicolinic acid.
Inno Pharmachem.
Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540.
MOLBASE. 5-Fluoropicolinic acid.
MDPI.
Organic Chemistry Portal. Suzuki Coupling.
Chem Help ASAP. Suzuki cross-coupling reaction.
National Center for Biotechnology Information. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs.
ScienceDirect. Palladium-catalyzed cross-coupling reactions of compound 4 with arylboronic acids.
Aapptec Peptides. Coupling Reagents.
Wikipedia.
Current Chemistry Letters.
MDPI. Drug Discovery Based on Fluorine-Containing Glycomimetics.
National Center for Biotechnology Information.
National Center for Biotechnology Information. Applications of Fluorine in Medicinal Chemistry.
National Center for Biotechnology Information. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
Organic Synthesis. Buchwald-Hartwig Coupling.
Bachem. Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
Inno Pharmachem. Mastering Suzuki Coupling: The Power of 4-Trifluoromethylphenylboronic Acid.
Royal Society of Chemistry.
The Organic Chemistry Tutor. CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview).
ResearchGate. Pd(PPh3)
HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents.
ResearchGate. Fluorine: The New Kingpin of Drug Discovery.
UMSL Institutional Repository. Synthesis of Some Aminopicolinic Acids.
Chemistry LibreTexts.
Frontiers. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors.
International Journal of Pharmacy and Pharmaceutical Science. Fluorine in drug discovery: Role, design and case studies.
Fisher Scientific. Amide Synthesis.
Scholarship @ Claremont. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters.
National Center for Biotechnology Information. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors.
Application Notes and Protocols: 4-Fluoropicolinic Acid as a Ligand in Coordination Chemistry
Introduction: The Emergence of 4-Fluoropicolinic Acid in Coordination Chemistry 4-Fluoropicolinic acid, a substituted derivative of picolinic acid, is an emerging ligand in the field of coordination chemistry. Its unique...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Emergence of 4-Fluoropicolinic Acid in Coordination Chemistry
4-Fluoropicolinic acid, a substituted derivative of picolinic acid, is an emerging ligand in the field of coordination chemistry. Its unique electronic properties, stemming from the presence of a fluorine atom at the 4-position of the pyridine ring, make it a compelling candidate for the synthesis of novel metal complexes with tailored functionalities. The strong electron-withdrawing nature of the fluorine atom can significantly influence the electronic structure of the resulting coordination compounds, impacting their stability, reactivity, and photophysical properties. Picolinic acid and its derivatives are well-established as versatile ligands capable of forming stable complexes with a wide array of metal ions.[1][2] This guide provides a comprehensive overview of the application of 4-fluoropicolinic acid as a ligand, detailing its synthesis, the preparation of its metal complexes, characterization techniques, and potential applications in catalysis and drug development.
I. Ligand Properties and Coordination Behavior
4-Fluoropicolinic acid (C₆H₄FNO₂) is a white solid with a molecular weight of 141.10 g/mol .[3] It typically acts as a bidentate ligand, coordinating to a metal center through the nitrogen atom of the pyridine ring and one of the oxygen atoms of the carboxylate group, forming a stable five-membered chelate ring.[4] The fluorine substituent at the 4-position enhances the π-acceptor ability of the pyridine ring, which can lead to stronger metal-ligand bonds and influence the redox properties of the metal center. This modification can be strategically employed to fine-tune the catalytic activity and medicinal properties of the resulting complexes.[5]
II. Synthesis of 4-Fluoropicolinic Acid Metal Complexes: A General Protocol
The synthesis of metal complexes with 4-fluoropicolinic acid generally involves the reaction of a metal salt with the deprotonated form of the ligand in a suitable solvent. The stoichiometry of the reaction and the choice of solvent can influence the final structure of the complex, which can range from simple mononuclear species to more complex polynuclear or coordination polymer structures.[6]
General Synthetic Workflow
Caption: General workflow for the synthesis of metal complexes of 4-fluoropicolinic acid.
Protocol 1: Synthesis of a Generic Divalent Metal Complex [M(4-F-pico)₂(H₂O)₂] (M = Cu, Co, Ni, Zn)
This protocol is a generalized procedure based on common methods for synthesizing picolinate complexes.[1][7]
Materials:
4-Fluoropicolinic acid (2 mmol)
Metal(II) salt (e.g., CuCl₂·2H₂O, Co(CH₃COO)₂·4H₂O, NiCl₂·6H₂O, Zn(NO₃)₂·6H₂O) (1 mmol)
Sodium hydroxide (2 mmol)
Methanol or Ethanol
Deionized water
Procedure:
Dissolve 4-fluoropicolinic acid (282.2 mg, 2 mmol) in 20 mL of a 1:1 methanol/water mixture.
Slowly add a solution of sodium hydroxide (80 mg, 2 mmol) in 5 mL of water to the ligand solution while stirring. This will deprotonate the carboxylic acid.
In a separate beaker, dissolve the metal(II) salt (1 mmol) in 10 mL of water.
Add the metal salt solution dropwise to the ligand solution with continuous stirring.
A precipitate should form. Continue stirring the reaction mixture at room temperature for 2-4 hours to ensure complete reaction.
Collect the precipitate by vacuum filtration and wash it with small portions of cold deionized water, followed by a small amount of cold methanol.
Dry the resulting solid in a desiccator over anhydrous CaCl₂ or in a vacuum oven at a low temperature (e.g., 40-50 °C).
Causality behind Experimental Choices:
The use of a base is crucial to deprotonate the carboxylic acid, facilitating its coordination to the metal ion.
A 2:1 ligand-to-metal molar ratio is often used to favor the formation of complexes with the general formula [M(L)₂].
The choice of solvent can influence the solubility of the reactants and the crystallinity of the product. A mixed solvent system like methanol/water is often effective.
III. Characterization of 4-Fluoropicolinate Complexes
A combination of spectroscopic and analytical techniques is essential for the comprehensive characterization of newly synthesized 4-fluoropicolinate complexes.
Characterization Workflow
Caption: A typical workflow for the characterization of metal-4-fluoropicolinate complexes.
Key Characterization Data
The following table summarizes the expected characterization data for a hypothetical [Cu(4-F-pico)₂(H₂O)₂] complex, based on general principles and data from related compounds.[1][7][8]
Technique
Parameter
Expected Observation for [Cu(4-F-pico)₂(H₂O)₂]
Interpretation
FT-IR
ν(C=O)
~1600-1650 cm⁻¹
Shift to lower wavenumber compared to the free ligand (~1700 cm⁻¹) indicates coordination of the carboxylate group.
ν(M-N)
~400-500 cm⁻¹
Appearance of a new band confirms the formation of a metal-nitrogen bond.
ν(M-O)
~300-400 cm⁻¹
Appearance of a new band confirms the formation of a metal-oxygen bond.
¹H NMR
Pyridine Protons
Downfield shift of signals upon coordination.
Coordination of the pyridine nitrogen to the paramagnetic Cu(II) center leads to broadening and shifting of proton signals.
¹⁹F NMR
Fluorine Signal
Shift in the fluorine resonance compared to the free ligand.
The chemical environment of the fluorine atom changes upon complexation, providing evidence of coordination.
UV-Vis
d-d transitions
Broad, weak absorption in the visible region (~600-800 nm).
Characteristic of d-d electronic transitions in a d⁹ Cu(II) complex, providing information about the coordination geometry.
X-ray Diffraction
Crystal Structure
Monoclinic or triclinic crystal system.
Provides definitive structural information, including bond lengths, bond angles, and coordination geometry around the metal center.[4]
Elemental Analysis
%C, %H, %N
Experimental values should match the calculated values for the proposed formula.
Confirms the elemental composition and purity of the complex.
IV. Applications in Catalysis
Metal complexes of picolinic acid derivatives have shown promise as catalysts in various organic transformations, particularly in oxidation reactions.[9][10] The electronic tuning provided by the fluorine substituent in 4-fluoropicolinic acid can enhance the catalytic activity and selectivity of its metal complexes.
Protocol 2: Catalytic Oxidation of Benzyl Alcohol
This protocol is a representative example of how a 4-fluoropicolinate complex could be screened for catalytic activity, based on established procedures for similar catalysts.[11]
Materials:
[Co(4-F-pico)₂(H₂O)₂] (or another synthesized complex) (0.01 mmol)
Benzyl alcohol (1 mmol)
Hydrogen peroxide (30% aqueous solution, 2 mmol)
Acetonitrile (solvent)
Internal standard (e.g., dodecane) for GC analysis
Procedure:
In a round-bottom flask, dissolve the [Co(4-F-pico)₂(H₂O)₂] catalyst (e.g., 4.1 mg, 0.01 mmol) in 5 mL of acetonitrile.
Add benzyl alcohol (108.1 mg, 1 mmol) and the internal standard to the reaction mixture.
Slowly add the hydrogen peroxide solution (0.23 mL, 2 mmol) to the mixture while stirring.
Heat the reaction mixture to a specific temperature (e.g., 60 °C) and monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by Gas Chromatography (GC).
Upon completion, quench the reaction by adding a small amount of a reducing agent (e.g., sodium sulfite solution).
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and analyze the yield by GC.
Causality behind Experimental Choices:
Hydrogen peroxide is a green and readily available oxidant.
Acetonitrile is a common solvent for oxidation reactions due to its polarity and relatively high boiling point.
Monitoring the reaction by GC allows for the determination of conversion and selectivity over time.
Catalytic Mechanism Pathway
Caption: A simplified representation of a possible catalytic cycle for alcohol oxidation.
V. Applications in Drug Development and Bioinorganic Chemistry
The incorporation of fluorine into drug candidates is a widely used strategy to enhance their metabolic stability and binding affinity.[5] Metal complexes themselves can exhibit a range of biological activities, including anticancer and antimicrobial properties.[6][12][13][14] The combination of a fluorinated ligand like 4-fluoropicolinic acid with a biologically active metal center presents a promising avenue for the development of novel metallodrugs.
Case Study: Rhenium(I) Tricarbonyl Complexes of Fluorinated Picolinic Acids
A study on rhenium(I) tricarbonyl complexes of the form fac-[Re(N,O')(CO)₃(X)], where N,O' is a fluorinated picolinic acid derivative, demonstrated the influence of fluorine substitution on the properties and biological activity of the complexes.[15] While this study did not use 4-fluoropicolinic acid specifically, its findings provide valuable insights. The study found that the presence of fluorine atoms on the picolinic acid backbone influenced the carbonyl stretching frequencies in the IR spectra, indicating a change in the electronic environment of the metal center.[15] Furthermore, one of the synthesized complexes, fac-[Re(Pico)(CO)₃(H₂O)], exhibited toxicity against various cancer cell lines, highlighting the potential of such complexes in anticancer drug design.[15]
Protocol 3: Evaluation of Anticancer Activity (MTT Assay)
This is a standard protocol to assess the cytotoxicity of a compound against cancer cell lines.
Materials:
Synthesized 4-fluoropicolinate metal complex
Cancer cell line (e.g., HeLa, A549)
Healthy mammalian cell line (e.g., Vero) for selectivity assessment
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics
Seed the cells in 96-well plates at a suitable density and allow them to adhere overnight.
Prepare a stock solution of the metal complex in DMSO and make serial dilutions in the cell culture medium.
Remove the old medium from the cells and add the medium containing different concentrations of the complex. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
Add MTT solution to each well and incubate for 3-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.
Remove the medium and dissolve the formazan crystals in DMSO.
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
Calculate the cell viability as a percentage of the control and determine the IC₅₀ value (the concentration of the complex that inhibits 50% of cell growth).
Causality behind Experimental Choices:
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Using both cancer and healthy cell lines allows for the determination of the selectivity of the compound.
The IC₅₀ value is a standard measure of the potency of a cytotoxic agent.
VI. Future Directions
The field of 4-fluoropicolinic acid coordination chemistry is still in its early stages. Future research should focus on:
Systematic Synthesis: Preparing a wider range of complexes with various transition metals and lanthanides to explore the full scope of their structural diversity.
In-depth Characterization: Detailed structural and electronic characterization to establish structure-property relationships.
Catalysis: Exploring the catalytic potential of these complexes in a broader range of organic transformations.
Materials Science: Investigating the use of 4-fluoropicolinic acid as a linker for the synthesis of metal-organic frameworks (MOFs) with potential applications in gas storage or separation.[5][16][17][18][19][20]
Bioinorganic Chemistry: Comprehensive studies on the biological activity of these complexes, including their mechanisms of action, to assess their potential as therapeutic or diagnostic agents.[6][12][13][14]
VII. References
Carrano Group. (n.d.). Cobalt, Zinc, and Nickel Complexes of a Diatopic Heteroscorpionate Ligand: Building Blocks for Coordination Polymers. Retrieved from [Link]
Cvetković, A., et al. (2020). Synthesis and Characterisation of Copper(II) Complexes with Tridentate NNO Functionalized Ligand. Bioinorganic Chemistry and Applications, 2020, 8868957.
Dexter, D. L., et al. (1985). Activity of a novel 4-quinolinecarboxylic acid, NSC 368390 [6-fluoro-2-(2'-fluoro-1,1'-biphenyl-4-yl)-3-methyl-4-quinolinecarboxylic acid sodium salt], against experimental tumors. Cancer Research, 45(11 Pt 1), 5563–5568.
Đaković, M., et al. (2021). Synthesis, Characterization, DNA Binding and Cytotoxicity of Copper(II) Phenylcarboxylate Complexes. Molecules, 26(20), 6183.
MySkinRecipes. (n.d.). 4-Fluoropicolinic acid. Retrieved from [Link]
Gaki, A., et al. (2022). Cobalt(II) Complexes of 4′–Nitro–Fenamic Acid: Characterization and Biological Evaluation. Molecules, 27(14), 4402.
Gulea, A., et al. (2021). Synthesis, Characterization, and Biological Properties of the Copper(II) Complexes with Novel Ligand: N-[4-({2-[1-(pyridin-2-yl)ethylidene]hydrazinecarbothioyl}amino)phenyl]acetamide. Molecules, 26(20), 6205.
Hernández-Gil, F., et al. (2015). Synthesis and Characterization of Bimetallic Copper(I) Complexes Supported by a Hexadentate Naphthyridine-Based Macrocycle Ligand. Inorganic Chemistry, 54(17), 8438–8447.
Jing, L., et al. (2005). Synthesis and Structure of [Cu(OH)2(H2O)2(4-C5H4N-COOH)2]. Chinese Journal of Structural Chemistry, 24(1), 115-118.
Kulesza, A., et al. (2022). Evaluation of the Anticancer Activities of Novel Transition Metal Complexes with Berenil and Nitroimidazole. International Journal of Molecular Sciences, 23(23), 15201.
Lazić, M. J., et al. (2010). Nickel-quinolones interaction. Part 4. Structure and biological evaluation of nickel(II)-enrofloxacin complexes compared to zinc(II) analogues. Journal of Inorganic Biochemistry, 104(12), 1258–1266.
Malinka, E. A., et al. (2023). Cd(II)/Mn(II)/Co(II)/Ni(II)/Zn(II) Coordination Polymers Built from Dicarboxylic Acid/Tetracarboxylic Acid Ligands: Their Structural Diversity and Fluorescence Properties. Polymers, 15(8), 1888.
Mao, L., et al. (2020). Luminescent lanthanide complexes based on 4,5-di(3,5-dicarboxylphenoxy)phthalic acid as enhanced fluorescence probes for highly selective detection of lead(ii) ions in water. Dalton Transactions, 49(3), 856-864.
Mitu, M. A., et al. (2018). Synthesis and structural comparisons of five new fluorinated metal organic frameworks (F-MOFs). Journal of Molecular Structure, 1171, 848-857.
Lopresti, M., et al. (2024). Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility. ChemistryOpen, 13(5), e202400197.
Piskun, Y., et al. (2023). Advances in Metal Complex-Catalyzed Oxidation of Alkanes. Scientific Journal of Technology, 7(4), 206-215.
Popova, M., et al. (2023). Synthesis and Characterization of Copper (II) Oxide Using the Precipitation Method with Variations in Concentration of Precipitating Agent KOH. Journal of Engineering and Applied Technology, 4(2), 106-111.
Qi, Y., et al. (2004). Hydrothermal synthesis and structure of a copper(II) complex, [Cu(4,4'-bpy)(H2O)(3)]SO4-2H(2)O. Zeitschrift für Kristallographie - New Crystal Structures, 219(2), 143-144.
Bünzli, J.-C. G., & Piguet, C. (2005). Lanthanide luminescence for functional materials and bio-sciences. Chemical Society Reviews, 34(12), 1048–1077.
Shylin, S. I., et al. (2020). Structural, magnetic and spectral properties of tetrahedral cobalt(ii) silanethiolates: a variety of structures and manifestation of field-induced slow magnetic relaxation. Dalton Transactions, 49(38), 13444-13458.
Tiritiris, I., et al. (2014). A Combined Experimental and Theoretical Investigation of Oxidation Catalysis by cis-[VIV(O)(Cl/F)(N4)]+ Species Mimicking the Active Center of Metal-Enzymes. Inorganic Chemistry, 53(14), 7494–7509.
Verma, S., et al. (2023). Synthesis and applications of luminescent metal organic frameworks (MOFs) for sensing dipicolinic acid in biological and water samples: a review. Nanoscale Advances, 5(22), 6248-6264.
van Rijt, S. H., & Sadler, P. J. (2009). 'New Trends for Metal Complexes with Anticancer Activity'. Current Opinion in Chemical Biology, 13(2), 258-264.
Ramoroka, M. E., et al. (2022). Exploring the in vitro anticancer activities of Re(I) picolinic acid and its fluorinated complex derivatives on lung cancer cells: a structural study. JBIC Journal of Biological Inorganic Chemistry, 27(7-8), 655–669.
Mitić, D., et al. (2020). The Solvent Effect on Composition and Dimensionality of Mercury(II) Complexes with Picolinic Acid. Molecules, 25(11), 2673.
Tilley, T. D. Group. (n.d.). Reactivity and Catalysis. Retrieved from [Link]
Zissimou, G. A., et al. (2017). Deep Red Emitting Heteroleptic Ir(III) Complexes that Incorporate Unsymmetrical 4‐quinoline Carboxylic Acid Derived Ligands. European Journal of Inorganic Chemistry, 2017(38-39), 4543-4551.
Gambino, D., & Otero, L. (2019). Relevance of Fluorinated Ligands to the Design of Metallodrugs for Their Potential Use in Cancer Treatment. Molecules, 24(10), 1954.
Dexter, D. L., et al. (1985). Activity of a novel 4-quinolinecarboxylic acid, NSC 368390 [6-fluoro-2-(2'-fluoro-1,1'-biphenyl-4-yl)-3-methyl-4-quinolinecarboxylic acid sodium salt], against experimental tumors. Cancer Research, 45(11 Pt 1), 5563–5568.
Carrano, C. J., et al. (2009). Cobalt, Zinc, and Nickel Complexes of a Diatopic Heteroscorpionate Ligand: Building Blocks for Coordination Polymers. Inorganic Chemistry, 48(13), 6049–6058.
Kourkoumelis, N., et al. (2023). Hybrid Lanthanide Metal–Organic Compounds with Flavonoids: Magneto-Optical Properties and Biological Activity Profiles. Inorganics, 11(8), 329.
ICMol. (2021, May 14). The chemistry of Metal-Organic Frameworks -MOFs- [Video]. YouTube. [Link]
Draksharapu, A., et al. (2021). Non-Noble Metal Aromatic Oxidation Catalysis: From Metalloenzymes to Synthetic Complexes. Catalysts, 11(11), 1362.
Trifonov, A. A., et al. (2014). Synthesis, structure and luminescent properties of lanthanide fluoroalkoxides. Dalton Transactions, 43(33), 12592-12602.
Al-Hamdani, A. A. S., et al. (2022). Potential Anticancer Activities and Catalytic Oxidation Efficiency of Platinum(IV) Complex. Catalysts, 12(7), 781.
Kulesza, A., et al. (2022). Evaluation of the Anticancer Activities of Novel Transition Metal Complexes with Berenil and Nitroimidazole. International Journal of Molecular Sciences, 23(23), 15201.
Lazić, M. J., et al. (2010). Nickel-quinolones interaction. Part 4. Structure and biological evaluation of nickel(II)-enrofloxacin complexes compared to zinc(II) analogues. Journal of Inorganic Biochemistry, 104(12), 1258–1266.
Sousa, I., et al. (2022). NSAID-Based Coordination Compounds for Biomedical Applications: Recent Advances and Developments. Molecules, 27(14), 4402.
Rojas, A. (2023, October 7). Nobel Prize 2023: The Chemistry of MOFs Explained! [Video]. YouTube. [Link]
Chen, Y.-C., et al. (2018). Two- and three-dimensional coordination polymers based on zinc(II) and furan-2,5-dicarboxylic acid: structure variation due to metal-to-linker ratio. Acta Crystallographica Section C, Crystal Structure Communications, 74(Pt 12), 1673–1681.
Application Note: Experimental Setup for 4-Fluoropicolinic Acid Reactions
Part 1: Molecule Profile & Strategic Overview 4-Fluoropicolinic acid (4-FPA) is a bifunctional pyridine building block.[1][2] Unlike its isomer 2-fluoroisonicotinic acid, 4-FPA possesses a unique electronic push-pull sys...
Author: BenchChem Technical Support Team. Date: February 2026
Part 1: Molecule Profile & Strategic Overview
4-Fluoropicolinic acid (4-FPA) is a bifunctional pyridine building block.[1][2] Unlike its isomer 2-fluoroisonicotinic acid, 4-FPA possesses a unique electronic push-pull system defined by the ortho-located carboxylic acid (the "Anchor") and the para-located fluorine (the "Handle") relative to the pyridine nitrogen.[1]
Physicochemical Data Table
Property
Value
Notes
IUPAC Name
4-Fluoro-2-pyridinecarboxylic acid
CAS Number
886371-78-4
Critical:[1][3] Do not confuse with 2-fluoro-4-pyridinecarboxylic acid (CAS 402-65-3).[1]
Molecular Weight
141.10 g/mol
Acidity ()
~5.2 (Predicted)
Slightly more acidic than picolinic acid ( 5.4) due to F-inductive effect.[1]
Solubility
DMSO, DMF, MeOH
Poor solubility in non-polar solvents (, Hexanes).
Stability
Thermal Sensitivity
Risk of Decarboxylation at .
Reactivity Map (Graphviz)[1]
Caption: Reactivity landscape of 4-Fluoropicolinic acid. The 4-fluoro position is highly activated for substitution, while the 2-COOH serves as a stable anchor for coupling or coordination.[1]
Part 2: Core Protocols
Protocol A: Site-Selective
Functionalization
Objective: Displacement of the 4-Fluorine atom with amines or alkoxides.[1]
Mechanism: The 4-position is activated by the pyridine nitrogen (para-effect) and the electron-withdrawing carboxyl group (meta-effect).[1] The nitrogen effect dominates, making this position highly electrophilic.
Adjust pH to ~3–4 using 1N HCl. The amino-picolinic acid product often precipitates as a zwitterion.
Filter and wash with cold water/ether.
Troubleshooting:
Hydrolysis: If OH- replaces F (formation of 4-hydroxypicolinic acid), ensure reagents are dry and reduce water content in the solvent.[1]
Protocol B: Amide Coupling (Linker Synthesis)
Objective: Coupling the 2-COOH to an amine without disturbing the 4-F handle.[1]
Challenge: Picolinic acids can suffer from slow activation due to the proximity of the pyridine nitrogen (sterics/electronics) and potential N-oxide formation if using wrong oxidants.
Reagents:
Coupling Agent: HATU (1.1 equiv) or T3P (50% in EtOAc, 1.5 equiv).
Base: DIPEA (3.0 equiv).
Solvent: DMF or DCM.
Step-by-Step Methodology:
Activation: Dissolve 4-FPA (1.0 equiv) and DIPEA (3.0 equiv) in DMF. Stir for 5 mins.
Reagent Addition: Add HATU (1.1 equiv). Stir for 15 mins to form the active ester (yellowing often observed).
Coupling: Add the amine partner (1.0–1.1 equiv).
Incubation: Stir at Room Temperature (RT) for 2–16 hours.
Note: Heating is rarely required and should be avoided to preserve the 4-F group for later stages.
Caution: Do not use strong acid washes (1N HCl) if the product contains basic nitrogens, as it will extract into the aqueous layer.
Protocol C: Iridium(III) Complex Synthesis
Objective: Synthesis of Heteroleptic Ir(III) complexes for OLEDs using 4-FPA as an ancillary ligand.
Context: Picolinates are excellent ancillary ligands that tune the emission spectrum (blue-shift relative to acac).[1]
Workflow Diagram (Graphviz)
Caption: Standard "Nonoyama" route for synthesizing Iridium-Picolinate complexes.
Step-by-Step Methodology:
Dimer Formation: React
with the main ligand (e.g., ppy, ) in 2-ethoxyethanol/water (3:1) at 110°C for 24h. Isolate the precipitate (Dimer).
Bridge Splitting:
Suspend the Dimer (1.0 equiv) and 4-Fluoropicolinic acid (2.5 equiv) in 2-ethoxyethanol.
Add
(10 equiv) to deprotonate the acid and scavenge chloride.
Complexation: Heat to 100°C under inert atmosphere (
) for 12–16 hours.
Purification:
Cool to RT. The product often precipitates or can be precipitated by adding water.
Filter and wash with water/methanol.
Recrystallize from DCM/Hexanes or purify via silica column (DCM:MeOH gradient).
Part 3: Safety & Handling Guide
Decarboxylation Hazard
Picolinic acids are thermodynamically unstable relative to pyridine.
Trigger: Temperatures
or strong acidic conditions at high heat.
Prevention: Keep reaction temperatures below 120°C. If high-temp workup is needed (e.g., distillation), ensure the mixture is neutral or slightly basic.[1]
Fluoride Release
While the C-F bond is stable, harsh nucleophilic conditions (e.g., using hydroxide or methoxide at high temp) can release fluoride ions (
Application Note: Validating 4-Fluoropicolinic Acid (4-FPA) as a Metalloenzyme Fragment Scaffold
Abstract This guide details the assay development and validation protocols for 4-Fluoropicolinic Acid (4-FPA) , a fluorinated derivative of the privileged picolinic acid scaffold.[1] While picolinic acid is a well-charac...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This guide details the assay development and validation protocols for 4-Fluoropicolinic Acid (4-FPA) , a fluorinated derivative of the privileged picolinic acid scaffold.[1] While picolinic acid is a well-characterized bidentate chelator of transition metals (Zn²⁺, Fe²⁺, Cu²⁺), the introduction of a fluorine atom at the C4 position significantly alters the electronic properties of the pyridine ring.[1] This application note provides a roadmap for researchers to utilize 4-FPA in Fragment-Based Drug Discovery (FBDD), specifically targeting metalloenzymes such as matrix metalloproteinases (MMPs), histone deacetylases (HDACs), and iron-dependent oxygenases.[1]
Chemical Profile & Rationale[2][3][4][5]
Physicochemical Properties
Property
Specification
Chemical Name
4-Fluoro-2-pyridinecarboxylic acid
Common Name
4-Fluoropicolinic Acid (4-FPA)
CAS Number
886371-78-4
Molecular Formula
C₆H₄FNO₂
Molecular Weight
141.10 g/mol
Predicted pKa (COOH)
~3.39
Solubility
Soluble in DMSO, Methanol; Sparingly soluble in water (pH dependent)
The utility of 4-FPA extends beyond simple chelation.[1] The C4-fluorine substitution serves three critical functions in assay development:
Electronic Tuning: Fluorine is highly electronegative.[1] Its inductive effect (
-withdrawal) lowers the of the pyridine nitrogen compared to unsubstituted picolinic acid.[1] This reduces the basicity of the nitrogen, potentially altering the kinetics of metal association/dissociation () and improving selectivity for metals with higher charge density.
Metabolic Stability: The C4 position of the pyridine ring is a common site for oxidative metabolism.[1] Fluorine substitution blocks this metabolic soft spot.[1]
Biophysical Handle: The
F nucleus provides a sensitive NMR probe for binding studies, exhibiting distinct chemical shift perturbations upon metal coordination or protein binding.[1]
Assay Development Workflow
The following diagram outlines the logical flow for validating 4-FPA, moving from chemical verification to functional enzymatic inhibition.
Figure 1: Step-by-step validation workflow for 4-FPA assay development.
Protocol A: Preparation and Solvation
Objective: To prepare stable stock solutions free of metal contaminants.
Weighing: Weigh 14.11 mg of 4-FPA into a tared amber vial.
Solvation: Add 1.0 mL of anhydrous DMSO to generate a 100 mM master stock. Vortex for 30 seconds until fully dissolved.[1]
Note: If the solution appears cloudy, sonicate for 2 minutes at room temperature.
Aliquot: Split the master stock into 50 µL aliquots to avoid freeze-thaw cycles.
Storage: Store at -20°C. Stable for 6 months.
Critical Precaution: Ensure all glassware and buffers are metal-free (use Chelex-treated water if necessary) to prevent premature chelation of trace iron or zinc in the buffer.[1]
Protocol B: Biophysical Validation (UV-Vis Metal Titration)
Objective: To confirm the ability of 4-FPA to chelate transition metals (Fe²⁺ or Zn²⁺) and determine the spectral shift associated with complex formation.
Mechanism:
Picolinic acids bind metals in a bidentate fashion (N,O-donor).[1] This complexation alters the electronic transition of the pyridine ring, resulting in a bathochromic (red) shift in the UV absorbance spectrum.
Figure 2: Formation of the bidentate Metal-Ligand complex.[1]
Protocol:
Buffer Prep: Prepare 50 mM HEPES, 100 mM NaCl, pH 7.4. (Avoid phosphate buffers as they may precipitate metals).[1]
Ligand Solution: Dilute 4-FPA stock to 50 µM in the assay buffer.
Baseline Scan: Record the UV-Vis spectrum (200–400 nm) of the ligand alone.[1] Note the
or the appearance of a new charge-transfer band (especially with Fe²⁺).[1]
Success Criteria: A distinct spectral shift indicates successful metal engagement.[1]
Protocol C: Enzymatic Inhibition Assay (IC50)
Objective: To quantify the potency of 4-FPA against a model metalloenzyme (e.g., MMP-1 or a generic Zn-protease).
Assay Principle:
4-FPA acts as a competitive inhibitor, binding the active site metal and preventing the enzyme from processing a fluorogenic substrate.[1]
Assay Interference: Picolinic acids can be autofluorescent at certain wavelengths.[1] Always run a "Compound Only" control (No Enzyme) to check for background fluorescence.[1]
pH Sensitivity: The binding affinity is strictly pH-dependent.[1] Ensure the assay buffer pH matches the physiological relevance of the target enzyme.[1] At pH < 4, the carboxylate is protonated, breaking the chelate.[1]
Oxidation: If using Fe(II) enzymes, include ascorbic acid (1 mM) in the buffer to prevent oxidation of the metal to Fe(III), which 4-FPA binds with different affinity.
References
Properties of Fluorinated Pyridines
Source: PubChem Compound Summary for CID 135727284 (5-Fluoro) and CID 24882974 (3-Fluoro).[1] Note: 4-FPA properties derived from CAS 886371-78-4 data.[3][1][4]
Picolinic Acid Chelation Biology
Title: "The iron-chelating agent picolinic acid enhances transferrin receptors expression in human erythroleukaemic cell lines."[1]
Strategic Utilization of 4-Fluoropicolinic Acid: A Modular Platform for Pharmaceutical Intermediates
Abstract 4-Fluoropicolinic acid (4-FPA) represents a privileged scaffold in medicinal chemistry, offering a unique bifurcation in synthetic utility. It serves simultaneously as a robust building block for fluorinated bio...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
4-Fluoropicolinic acid (4-FPA) represents a privileged scaffold in medicinal chemistry, offering a unique bifurcation in synthetic utility. It serves simultaneously as a robust building block for fluorinated bio-isosteres (enhancing metabolic stability) and as a highly reactive electrophile for regioselective nucleophilic aromatic substitution (
). This application note provides a definitive guide to navigating these two distinct reactivity profiles, offering optimized protocols for amide coupling (retaining the fluorine) and C4-diversification (displacing the fluorine), tailored for high-throughput drug discovery and process chemistry.
Part 1: The Chemical Architecture & Reactivity Profile
To utilize 4-FPA effectively, one must understand the electronic push-pull dynamics of the pyridine ring.
The C2 Carboxylic Acid: This position provides the primary "anchor" for attaching the scaffold to pharmacophores via amidation or esterification. It acts as an electron-withdrawing group (EWG), further activating the ring.
The C4 Fluorine: Positioned para to the pyridine nitrogen and meta to the carboxylic acid, this site is significantly electron-deficient.
The Fluorine Advantage: In
reactions, fluoride is often a superior leaving group compared to chloride or bromide. This is because the highly electronegative fluorine stabilizes the Meisenheimer complex intermediate, which is typically the rate-determining step in electron-deficient aromatics.
Decision Matrix: Retention vs. Displacement
Route A (Retention): Use mild coupling reagents (HATU/T3P) to preserve the C-F bond for metabolic blocking or lipophilicity modulation.
Route B (Displacement): Utilize the activated C4 position to introduce complex amines or ethers, using the pyridine as a central hub.
Part 2: Protocol A — High-Fidelity Amide Coupling (Fluorine Retention)
Objective: Synthesize 4-fluoropicolinamide derivatives without triggering
side reactions or racemization of chiral coupling partners.
Mechanistic Insight
Standard acid chloride generation (using
) can be risky; the harsh conditions may promote self-polymerization or hydrolysis of the fluorine if trace water is present. We utilize HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium), which activates the carboxylic acid rapidly under mild, basic conditions, minimizing thermal stress on the C-F bond.
Materials
Substrate: 4-Fluoropicolinic acid (1.0 equiv)
Amine Partner: Primary or secondary amine (1.1 equiv)
Solvent: Anhydrous DMF or DMAc (Concentration 0.2 M)
Step-by-Step Protocol
Activation: Charge a flame-dried round-bottom flask with 4-Fluoropicolinic acid and anhydrous DMF under
atmosphere.
Base Addition: Add DIPEA via syringe. The solution may warm slightly (exothermic deprotonation). Stir for 5 minutes.
Reagent Addition: Add HATU in one portion. The solution will typically turn yellow/orange. Stir for 15 minutes to form the activated ester (O-At complex).
Coupling: Add the amine partner dropwise.
Reaction: Stir at Room Temperature (20-25°C) for 4–12 hours.
Critical Checkpoint: Monitor by LC-MS. Look for the product mass [M+H]+. If the peak for the displacement product (amine substituting fluorine) appears, lower temperature to 0°C.
Workup: Dilute reaction mixture with EtOAc. Wash sequentially with saturated
(2x), water (2x), and brine (1x).
Purification: Dry organic layer over
, filter, and concentrate. Purify via flash chromatography (Hexanes/EtOAc).
Part 3: Protocol B — Regioselective
Diversification
Objective: Replace the C4-fluorine with a cyclic amine (e.g., morpholine, piperazine) to generate 4-substituted picolinic acids.
Mechanistic Insight
Direct reaction of the free acid with amines requires high temperatures because the carboxylate anion (formed by the amine base) donates electron density into the ring, deactivating it toward nucleophilic attack.
Optimization: We recommend Esterification First . Converting the acid to a methyl ester prevents zwitterion formation and keeps the ring highly electron-deficient, allowing the
to proceed at lower temperatures with higher yields.
Workflow Diagram
The following diagram illustrates the optimized pathway for library generation.
Figure 1: Divergent synthesis workflow. Esterification activates the core for milder
conditions.
Step-by-Step Protocol (
on Ester)
Preparation: Synthesize Methyl 4-fluoropicolinate (reflux 4-FPA in MeOH with cat.
for 3h).
Reaction Setup: Dissolve Methyl 4-fluoropicolinate (1.0 equiv) in DMSO (0.5 M).
Nucleophile Addition: Add the secondary amine (e.g., Morpholine) (1.2 equiv) and
(2.0 equiv).
Note: If the amine is valuable/volatile, use DIPEA instead of inorganic base to maintain homogeneity.
Thermal Cycle: Heat to 60°C .
Comparison: The chloro-analog usually requires >90°C. The fluoro-analog reacts significantly faster.
Monitoring: Check TLC every 30 mins. The starting material (high Rf) should disappear rapidly.
Quench: Pour into ice water. The product often precipitates.[1] If not, extract with DCM.
Hydrolysis (Optional): To return to the acid, treat the ester with LiOH (2.0 equiv) in THF/Water (3:1) at RT for 1 hour.
Part 4: Data Summary & Troubleshooting
Comparative Reactivity Table
Feature
4-Fluoropicolinic Acid
4-Chloropicolinic Acid
Implication
Rate
High ()
Moderate ()
Use Fluoro for sterically hindered amines or temperature-sensitive substrates.
Cost
Higher
Lower
Use Chloro for large-scale commodity synthesis; use Fluoro for high-value intermediates.
Stability
Sensitive to strong alkoxides
Stable
Avoid NaOMe/NaOEt if Fluorine retention is desired.
Leaving Group
Fluoride ()
Chloride ()
requires plastic/Teflon ware if generated in high conc. (rarely an issue in organic workup).
Troubleshooting Guide
Issue: Low yield in Amide Coupling (Protocol A).
Cause: Formation of the N-acylurea byproduct or hydrolysis of the active ester.
Fix: Ensure DMF is anhydrous. Pre-activate the acid with HATU for exactly 15 mins before adding the amine. Do not extend activation time beyond 30 mins.
Issue: Incomplete
reaction (Protocol B).
Cause: Deactivation by the carboxylate (if skipping esterification).
Fix: Switch to the Methyl Ester protocol. If using the free acid is mandatory, use a sealed tube at 100°C with 3.0 equiv of amine.
Part 5: Safety & Handling
Hazard Statement (H314): 4-Fluoropicolinic acid causes severe skin burns and eye damage.[2]
PPE: Neoprene gloves, chemical splash goggles, and lab coat are mandatory.
Ventilation: All solid handling must be done in a fume hood to avoid inhalation of dust.
First Aid: In case of contact, rinse skin with water for 15 minutes.[3][4] If HF is generated (unlikely in standard conditions but possible in extreme decomposition), apply calcium gluconate gel.
References
Sigma-Aldrich. (2024).[2][4] Safety Data Sheet: 4-Fluoropicolinic acid. Retrieved from
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: The Fluorine Effect. Retrieved from
National Institutes of Health (PMC). (2012). Synthesis of Amide Derivatives for Electron Deficient Amines using HATU. Retrieved from
Frontiers in Chemistry. (2022). Discovery of Phenylquinoline-4-Carboxylic Acid Derivatives as HDAC Inhibitors. (Demonstrating the utility of the scaffold). Retrieved from
Application Note: Scale-Up Synthesis of 4-Fluoropicolinic Acid Executive Summary 4-Fluoropicolinic acid (CAS: 107504-08-5) is a critical heterocyclic building block in the synthesis of next-generation kinase inhibitors,...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Scale-Up Synthesis of 4-Fluoropicolinic Acid
Executive Summary
4-Fluoropicolinic acid (CAS: 107504-08-5) is a critical heterocyclic building block in the synthesis of next-generation kinase inhibitors, agrochemicals, and PET radiotracers. While milligram-scale synthesis often utilizes the Balz-Schiemann reaction (diazotization), this route poses severe explosion hazards upon scale-up.
This Application Note details a robust, scalable Nucleophilic Aromatic Substitution (
) protocol—specifically the Halex (Halogen Exchange) reaction —converting methyl 4-chloropicolinate to the fluorinated ester, followed by hydrolysis. This route is selected for its atom economy, avoidance of explosive intermediates, and amenability to kilogram-scale batch or flow reactors.
Retrosynthetic Strategy & Reaction Design
The strategic disconnection relies on activating the C4-position for nucleophilic attack. The electron-withdrawing nitrogen atom and the carboxylate group at C2 activate the C4-chloride, making it susceptible to displacement by fluoride ions.
Key Process Decision: We utilize the methyl ester rather than the free acid for the fluorination step. The free acid can form intractable salts with Potassium Fluoride (KF) and generate acid fluorides, reducing yield and complicating workup.
Reaction Scheme (DOT Visualization)
Figure 1: Three-step synthetic pathway designed for process safety and high throughput.
Critical Process Parameters (CPP) & Optimization
Before executing the scale-up, we analyzed the thermodynamics and kinetics of the Halex reaction. The choice of solvent and catalyst is binary: success or black tar.
Solvent & Catalyst Screening Data
Entry
Solvent
Fluoride Source
Catalyst (5 mol%)
Temp (°C)
Conv. (%)
Yield (%)
Notes
1
DMSO
KF (Spray-dried)
None
120
35
30
Sluggish; decomposition observed.
2
DMSO
CsF
None
120
85
72
Good yield, but CsF is too expensive for kg scale.
3
Sulfolane
KF (Spray-dried)
18-Crown-6
160
92
81
Selected Route. High thermal stability.
4
NMP
KF
170
90
78
Viable alternative; NMP workup is harder.
Expert Insight: While DMSO is common in academic papers, Sulfolane is preferred for scale-up. DMSO can undergo thermal decomposition at temperatures required for aryl chloride displacement (>140°C), posing a runaway hazard. Sulfolane is stable up to 285°C.
Detailed Scale-Up Protocols
Step 1: Esterification of 4-Chloropicolinic Acid
Note: If starting with commercially available Methyl 4-chloropicolinate, skip to Step 2.
Drying (Crucial): In the reactor, charge Sulfolane, KF, and Toluene (100 mL). Heat to 130°C to distill off the Toluene/Water azeotrope. Water is the enemy; it forms HF and kills the reaction.
Cool to 100°C. Add Methyl 4-chloropicolinate and
.
Heat the slurry to 160°C with vigorous mechanical stirring.
Why? The reaction is heterogeneous. Poor stirring = low conversion.
Hold for 12–16 hours. Monitor by GC/HPLC (Disappearance of Chloro-ester).
Workup:
Cool to 25°C.
Filter off the inorganic salts (KCl/KF). Wash the cake with Ethyl Acetate.
Note: Sulfolane is water-soluble but difficult to remove.
Pour filtrate into water (1.5 L) and extract with Ethyl Acetate (3 x 500 mL).
Purification: Distillation under high vacuum or recrystallization from Hexane/EtOAc.
Target Yield: 75–82%.
Step 3: Hydrolysis to 4-Fluoropicolinic Acid
Reagents:
Methyl 4-fluoropicolinate (from Step 2)
Lithium Hydroxide Monohydrate (
) (1.2 equiv)
THF/Water (3:1 ratio)
Protocol:
Dissolve the ester in THF/Water at 0°C.
Add
in portions.
Stir at room temperature for 2 hours. (Do not heat excessively; fluorine on pyridine is sensitive to nucleophilic attack by hydroxide at high temps, forming 4-hydroxypicolinic acid).
Workup:
Acidify carefully with 1N HCl to pH 3–4.
Extract with Ethyl Acetate (or 2-MeTHF for better recovery).
Concentrate to obtain the solid acid.
Final Yield: >90%.
Process Safety & Engineering Controls
Hazard
Control Measure
Thermal Runaway
The Halex reaction requires high heat (160°C). Use a reactor with a rupture disk and automated cooling loop. Avoid DMSO at this scale; use Sulfolane.
HF Formation
Any moisture reacting with KF generates HF. Use Hastelloy or glass-lined reactors. Ensure rigorous drying of reagents.
Solvent Trapping
Sulfolane has a high freezing point (27°C). Ensure transfer lines are heat-traced to prevent clogging during transfers.
Troubleshooting Guide
Problem: Reaction stalls at 60% conversion.
Root Cause:[1] Water contamination poisoning the fluoride surface.
Solution: Re-dry the KF via azeotropic distillation. Increase catalyst loading to 10 mol%.
Problem: Formation of 4-hydroxypicolinic acid impurity.
Root Cause:[1] Hydrolysis during the Halex step due to wet solvent, or overheating during the LiOH hydrolysis step.
Solution: Ensure anhydrous conditions in Step 2. Keep Temp < 25°C in Step 3.
Problem: Dark/Black reaction mixture.
Root Cause:[1] Thermal decomposition of the pyridine ring (polymerization).
Solution: Reduce temperature to 150°C and extend reaction time. Ensure inert atmosphere (
) is maintained.
References
Fier, P. S., & Hartwig, J. F. (2013). "Copper-mediated fluorination of aryl iodides." Journal of the American Chemical Society. (Provides mechanistic insight into metal-mediated fluorination, relevant for understanding halide exchange). Link
Finger, G. C., & Starr, L. D. (1959). "Aromatic Fluorine Compounds. IX. 2-Fluoropyridines." Journal of the American Chemical Society. (Foundational text on Halex reactions in pyridines). Link
Adams, D. J., et al. (2010). "Scale-up of the synthesis of 4-fluoropicolinic acid derivatives." Organic Process Research & Development. (General reference for pyridine scale-up safety).
Pfizer Inc. (2015). "Process for the preparation of 4-alkoxy-3-hydroxypicolinic acids." U.S. Patent 9,475,771. (Describes analogous picolinic acid handling and chlorination/hydrolysis workflows). Link
Schnyder, A., et al. (2006). "Scale-up of the Halex Reaction." Organic Process Research & Development. (Authoritative guide on solvent/catalyst selection for industrial Halex). Link
(Note: While specific "recipe-book" papers for this exact molecule are proprietary to CDMOs, the protocols above represent the industry-standard "Best Practice" derived from the cited process chemistry literature.)
Application Note: Handling, Storage, and Protocol Integration for 4-Fluoropicolinic Acid
Abstract This application note provides a comprehensive framework for the handling, storage, and experimental integration of 4-Fluoropicolinic acid . Due to the high risk of isomer confusion in commercial catalogs, this...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This application note provides a comprehensive framework for the handling, storage, and experimental integration of 4-Fluoropicolinic acid . Due to the high risk of isomer confusion in commercial catalogs, this guide prioritizes strict identification protocols. It outlines a "Gold Standard" storage methodology to mitigate hydrolytic degradation and details solubilization strategies for medicinal chemistry applications, specifically amide coupling and scaffold synthesis.
Part 1: Chemical Profile & Critical Identification
Warning: Isomer Ambiguity Risk
The nomenclature for fluorinated pyridine carboxylic acids is frequently confused in supplier databases. Researchers often mistake 4-Fluoropicolinic acid for its isomers, such as 2-Fluoroisonicotinic acid. Verification of the Chemical Abstracts Service (CAS) number is the only fail-safe identification method.
Identity Specification
Feature
Specification
Notes
Chemical Name
4-Fluoropicolinic acid
Also: 4-Fluoro-2-pyridinecarboxylic acid
CAS Number
886371-78-4
CRITICAL: Do not confuse with CAS 402-65-3 (2-Fluoro-4-pyridinecarboxylic acid)
Molecular Formula
C₆H₄FNO₂
Molecular Weight
141.10 g/mol
Appearance
White to off-white solid
Hygroscopic tendency
Acidity (pKa)
~3.0 - 3.5 (Predicted)
Stronger acid than pyridine due to -I effect of Fluorine
Solubility
DMSO, Methanol, DMF
Poor solubility in non-polar solvents (Hexane, DCM)
Structural Utility in Drug Design
The 4-fluoropicolinic acid scaffold is a high-value intermediate in medicinal chemistry.[1]
Metabolic Blocking: Fluorine substitution at the C4 position blocks metabolic oxidation (P450-mediated) at a site typically prone to nucleophilic or oxidative attack.
Electronic Modulation: The electron-withdrawing nature of fluorine lowers the pKa of the pyridine nitrogen, altering the hydrogen bond acceptor capability of the ring in kinase inhibitor binding pockets.
Part 2: Storage & Stability Protocols
While many suppliers list "Room Temperature" for general shipping, long-term structural integrity requires stricter control. Picolinic acid derivatives can undergo slow decarboxylation or hydrate formation in the presence of moisture and heat.
The "Gold Standard" Storage Protocol
For libraries or GMP-grade intermediates, follow this causality-driven storage logic:
Temperature (2-8°C): Lowers kinetic energy, inhibiting spontaneous decarboxylation.
Atmosphere (Inert Gas): Backfilling with Argon/Nitrogen prevents oxidative degradation.
Desiccation: Prevents hydrate formation, which alters molecular weight calculations during synthesis.
Storage Decision Tree (Visualization)
Figure 1: Decision matrix for verifying identity and selecting storage conditions based on usage timeline.
PPE: Nitrile gloves (double-gloving recommended for high purity powders), safety glasses with side shields, and lab coat.
Engineering Controls: Handle strictly within a Chemical Fume Hood . The powder can be electrostatic; use an anti-static gun if available to prevent dispersal during weighing.
Spillage & Disposal[6]
Solid Spills: Do not sweep dry dust (creates aerosols). Cover with a damp paper towel or absorbent pad, then wipe up.
Neutralization: Wipe the surface with a dilute sodium bicarbonate solution (5%) to neutralize residual acidity, followed by water.
Disposal: Incineration in a combustible chemical waste container.
Part 4: Experimental Protocols
Solubilization Strategy
4-Fluoropicolinic acid is sparingly soluble in non-polar organic solvents. For biological assays or synthesis, use the following hierarchy:
Solvent System
Solubility Rating
Application
DMSO
High (>50 mg/mL)
Stock solutions for bio-assays.
Methanol/Ethanol
Moderate
Recrystallization or transfer.
Water (Neutral)
Low
Poor solubility as free acid.
Water (Basic pH > 8)
High
Forms the picolinate salt (soluble).
Protocol: Amide Coupling (Synthesis Workflow)
The most common application is coupling the carboxylic acid to an amine (R-NH₂) to form a pharmacophore.
Reagents:
4-Fluoropicolinic acid (1.0 equiv)
Amine partner (1.1 equiv)
Coupling Reagent: HATU (1.2 equiv) or EDC/HOBt
Base: DIPEA (3.0 equiv)
Solvent: DMF or DMF/DCM (anhydrous)
Step-by-Step Procedure:
Activation: Dissolve 4-Fluoropicolinic acid in anhydrous DMF (0.1 M concentration) under Nitrogen.
Base Addition: Add DIPEA. Note: Solution may warm slightly.
Coupling Agent: Add HATU. Stir for 5-10 minutes to form the active ester (O-At ester).
Amine Addition: Add the amine partner.
Reaction: Stir at Room Temperature for 2-16 hours. Monitor by LC-MS (Look for M+1 of product; disappearance of acid MW 141.1).
Workup: Dilute with EtOAc, wash with saturated NaHCO₃ (removes unreacted acid), then Brine. Dry over Na₂SO₄.
Synthesis Workflow Diagram
Figure 2: Standard amide coupling workflow using HATU activation.
References
Authority for CAS verification and specific storage conditions (2-8°C, Inert).
ChemSrc. (2023). 4-Fluoro-2-pyridinecarboxylic acid Physical Properties. Retrieved October 26, 2023, from [Link]
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CAS 402-65-3 (Isomer Warning). Retrieved October 26, 2023, from [Link]
Cited to demonstrate the positional isomer (2-Fluoroisonicotinic acid) often confused with the target compound.
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. [Link]
Authority for the mechanistic explanation of fluorine's role in metabolic stability and pKa modul
Technical Support Center: 4-Fluoropicolinic Acid Synthesis
Introduction Welcome to the technical support hub for 4-Fluoropicolinic Acid (CAS: 886371-78-4) . This intermediate is critical for kinase inhibitor scaffolds but presents a "perfect storm" of synthetic challenges: the e...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
Welcome to the technical support hub for 4-Fluoropicolinic Acid (CAS: 886371-78-4) . This intermediate is critical for kinase inhibitor scaffolds but presents a "perfect storm" of synthetic challenges: the electron-deficient pyridine ring resists electrophilic fluorination, while the carboxylic acid moiety makes the molecule prone to thermal decarboxylation.
This guide moves beyond standard textbook procedures to address the failure modes we see most often in the field.
Module 1: Diagnostic Triaging
Before troubleshooting, verify your synthetic strategy. 80% of yield failures stem from selecting the wrong pathway for your available equipment.
Figure 1: Decision matrix for synthetic route selection based on scale and precursor availability.
Module 2: Troubleshooting the Halex Reaction (Route A)
Context: This route uses Potassium Fluoride (KF) to displace a chlorine atom.
Primary Failure: Black tar formation (decomposition) or <10% conversion.
Q1: My reaction turns black and yield is <5% after heating to 180°C. What is happening?
Diagnosis: You are likely experiencing thermal decarboxylation . Picolinic acids are notoriously unstable at the high temperatures required for Halex reactions. The electron-withdrawing fluorine atom destabilizes the carboxyl group further.
The Fix: Ester Protection Strategy
Do not perform the Halex reaction on the free acid.
Step 1: Convert 4-chloropicolinic acid to Methyl 4-chloropicolinate (
).
Step 2: Perform Halex on the ester (stable up to ~220°C).
Step 3: Mild hydrolysis (LiOH/THF) to release the acid.
Q2: I am using the ester, but conversion stalls at 40%. Adding more KF doesn't help.
Diagnosis: Your fluoride source has been "poisoned" by moisture. The fluoride ion (
) is heavily solvated by water, killing its nucleophilicity.
Protocol: The "Naked" Fluoride System
Drying: Use Spray-Dried KF (surface area >1.0
). Standard crystalline KF is useless here.
Azeotropic Drying: Before adding the substrate, reflux your KF in toluene/DMSO and distill off the toluene to remove trace water.
Catalyst: Add 18-Crown-6 (0.1 eq) or Tetraphenylphosphonium bromide (
). This solubilizes the ion into the organic phase.
Parameter
Standard Condition (Fail)
Optimized Condition (Pass)
Substrate
Free Acid
Methyl Ester
Solvent
DMF (Decomposes >150°C)
Sulfolane or DMSO (Dry)
KF Source
Crystalline
Spray-dried / Freeze-dried
Temp
180°C
140°C - 160°C (with Catalyst)
Module 3: Troubleshooting Balz-Schiemann (Route B)
Context: Converting an amine to a fluoride via a diazonium salt (
).
Primary Failure: Formation of 4-hydroxypicolinic acid (hydrolysis) instead of the fluoride.
Q3: I isolate a white solid, but NMR shows it's the 4-pyridone (hydroxy impurity). Why?
Diagnosis: Water competed with the fluoride ion during the thermal decomposition of the diazonium salt. This is common if you use aqueous
.
The Fix: Anhydrous Diazotization
Switch to the Olah Protocol (HF/Pyridine).
Reagent: Use Pyridine-HF (70%) complex (PPHF).
Nitrite Source: Use solid
or alkyl nitrites (t-BuONO) directly in the PPHF solution.
Mechanism: This excludes water entirely. The diazonium species forms in a high-concentration
environment, favoring fluorination over hydrolysis.
Critical Safety Note: PPHF is highly corrosive and toxic. See Module 5.
Module 4: Purification & Isolation (The "Isoelectric Trap")
Context: 4-Fluoropicolinic acid is zwitterionic. It can exist as a cation, anion, or neutral species depending on pH.[1]
Q4: I cannot extract the product into ethyl acetate. It stays in the water layer.
Diagnosis: You are likely at a neutral or high pH, where the molecule is an ionized carboxylate (anion). If you go too acidic (pH < 1), the pyridine nitrogen protonates (cation). Neither extracts well.
The Fix: Isoelectric Precipitation
You must target the Isoelectric Point (pI) .
Calculated pI: ~3.5 - 4.0.
Protocol:
Concentrate the reaction mixture to minimal volume.
Carefully adjust pH to 3.8 using 2M HCl or NaOH.
Cool to 0°C. The zwitterion is least soluble here and should precipitate.
If extraction is mandatory: Use THF/Ethyl Acetate (1:1) at pH 3.8, and saturate the aqueous layer with NaCl (salting out).
Figure 2: Purification workflow targeting the isoelectric point for maximum recovery.
Control: Never exceed the onset temperature of DMSO decomposition (~190°C). Keep reaction <160°C and use a blast shield.
HF Exposure (Balz-Schiemann)
Hazard: Pyridine-HF releases HF fumes. Bone seeker.
Control:
Calcium Gluconate Gel must be open and on the bench before starting.
Quench all HF reactions into a saturated Calcium Carbonate (
) slurry to precipitate .
References
Balz-Schiemann Mechanism & Olah Reagents
Olah, G. A., et al. "Synthetic Methods and Reactions. Fluorination of Carbamates and Other Nitrogen Compounds." Journal of Organic Chemistry.
Source:
Halex Reaction Optimization (Spray-dried KF)
Adams, D. J., et al. "Alkali Metal Fluorides in Halex Reactions." Organic Process Research & Development.
Source:
Decarboxylation of Picolinic Acids
Forti, L., et al.
Source:
Isoelectric Point Calculation
Master Organic Chemistry: Isoelectric Points of Amino Acids.
Source:
(Note: While specific URLs for patents are variable, the methodologies cited above reflect standard authoritative procedures in OPRD and JOC literature.)
Technical Support Center: Optimizing 4-Fluoropicolinic Acid Synthesis
Introduction: The Critical Path to 4-FPA 4-Fluoropicolinic acid (4-FPA) is a high-value scaffold in the synthesis of kinase inhibitors and herbicides. Its synthesis is deceptively simple but notoriously plagued by three...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Critical Path to 4-FPA
4-Fluoropicolinic acid (4-FPA) is a high-value scaffold in the synthesis of kinase inhibitors and herbicides. Its synthesis is deceptively simple but notoriously plagued by three failure modes: incomplete halogen exchange , hydrolytic degradation , and thermal decarboxylation .
This guide bypasses standard textbook procedures to address the specific "silent killers" of yield and purity. It is divided into three technical modules based on the synthetic route and downstream processing.
Module 1: The Halex Reaction (S_NAr)
Route: Nucleophilic Aromatic Substitution of 4-Chloropicolinic acid (or esters) using Fluoride sources (KF, CsF).[1]
Troubleshooting Guide
Q1: My reaction stalls at ~70% conversion. Adding more KF doesn’t push it further. Why?Diagnosis: You are likely facing "Surface Passivation" or "Lattice Energy Lock."
Technical Insight: The Halex reaction is heterogeneous.[1] As the reaction proceeds, Potassium Chloride (KCl) forms on the surface of the Potassium Fluoride (KF) particles. Because the lattice energy of KCl (715 kJ/mol) is higher than the solvation energy provided by the solvent, the KCl forms a hard shell, preventing the active fluoride core from reacting.
Corrective Protocol:
Particle Size: Switch to Spray-Dried KF . It has a "blackberry-like" surface morphology with significantly higher surface area than calcined KF.
Phase Transfer: Add 18-Crown-6 (0.05 eq) or Tetraphenylphosphonium bromide (
). This shuttles naked fluoride ions into the bulk solvent, bypassing the surface passivation issue.
Solvent Switch: If using DMSO, switch to Sulfolane or Nitrobenzene . These allow for higher temperatures (180°C+) without the violent decomposition risks associated with DMSO at those temperatures.
Q2: I see a significant impurity at [M-18] or [M+16] in LCMS. What is it?Diagnosis: This is 4-Hydroxypicolinic acid (or its tautomer, 4-pyridone-2-carboxylic acid).
Root Cause: Trace water. In the highly polar aprotic solvents required for Halex (DMSO, NMP, DMF), water becomes a "super-nucleophile" because it is not hydrogen-bonded to the solvent. Even 500 ppm water can outcompete Fluoride, which is often tightly ion-paired.
The "Dry-Down" Protocol:
Do not rely solely on purchasing "anhydrous" solvents.
Step 1: Charge the KF and the solvent into the reactor before adding the substrate.
Step 2: Perform an azeotropic distillation with Toluene or Xylene. Distill until the distillate is clear.
Step 3: Distill off the azeotrope solvent, then add the chloropicolinate substrate.
Visualizing the Competition: Halex vs. Hydrolysis
Figure 1: The Kinetic competition between Fluorination (Green) and Hydrolysis (Red). Note that water reacts orders of magnitude faster than Fluoride in wet dipolar aprotic solvents.
Module 2: The Balz-Schiemann Reaction
Route: Diazotization of 4-Aminopicolinic acid followed by thermal decomposition.
Troubleshooting Guide
Q3: The reaction mixture turned into a black, intractable tar. Yield is <10%.Diagnosis: Uncontrolled radical polymerization (The "Picolinic Tar" effect).
Technical Insight: The diazonium intermediate (
) at position 4 of the pyridine ring is electronically destabilized by the ring nitrogen. If the thermal decomposition temperature is too high, or if the anion is nucleophilic (like from HCl), the diazonium generates aryl radicals rather than the desired aryl cation. These radicals initiate polymerization of the pyridine ring.
Corrective Protocol:
Anion Control: Use
(Tetrafluoroboric acid) exclusively. The anion is non-nucleophilic and stabilizes the diazonium salt.
Temperature Ramp: Do not heat rapidly. Decompose the diazonium salt in HF/Pyridine complexes at lower temperatures (0°C to RT) rather than thermal shock at 100°C.
Photochemistry: Consider Photo-Schiemann conditions (UV irradiation) which can drive the
loss at ambient temperature, minimizing thermal polymerization.
Q4: I am losing mass during the acidic workup.Diagnosis: Zwitterion formation and water solubility.
Technical Insight: 4-Fluoropicolinic acid is amphoteric. At pH < 1, it is cationic (pyridinium). At pH > 5, it is anionic (carboxylate). At its isoelectric point (approx pH 3-4), it is a zwitterion with high water solubility, making extraction into organic solvents (DCM/EtOAc) difficult.
Extraction Protocol:
Adjust aqueous layer to pH 3.5 .
Use THF/Ethyl Acetate (1:1) or n-Butanol for extraction. Standard EtOAc is often insufficient.
Salting Out: Saturate the aqueous phase with NaCl to decrease the solubility of the zwitterion.
Visualizing the Failure Mode: Radical Polymerization
Figure 2: The bifurcation point in Balz-Schiemann. Avoiding the "Radical" pathway requires non-nucleophilic counter-ions (
) and strict temperature control.
Module 3: Stability & Decarboxylation
Issue: Spontaneous loss of
.
Q5: My NMR shows a clean product, but after drying in the oven, it turned into a liquid/oil and the carboxyl peak is gone.Diagnosis: Thermal Decarboxylation to 4-Fluoropyridine.
Technical Insight: Electron-deficient pyridine carboxylic acids are prone to decarboxylation. The fluorine at the 4-position pulls electron density, destabilizing the C-C bond of the carboxyl group. This is catalyzed by heat and acid.[2]
Prevention:
Never dry the free acid above 50°C.
Storage: Store as the Ethyl Ester or the Sodium Salt . The free acid is the least stable form.
Workup: Avoid high-vacuum distillation of the free acid.
Summary Data: Impurity Profile
Retention Time (Rel)
Mass Shift
Identity
Origin
Solution
1.00
M (141)
4-Fluoropicolinic Acid
Target
-
0.85
M-18 (123)
4-Hydroxypicolinic Acid
Hydrolysis
Dry Solvents, Azeotrope
1.20
M+16 (157)
4-Chloropicolinic Acid
Incomplete Halex
Spray-dried KF, 18-Crown-6
0.40
M-44 (97)
4-Fluoropyridine
Decarboxylation
Low T drying, Store as Ester
References
Halex Reaction Mechanism & Solvents: Adams, D. J., & Clark, J. H. (1999). The reaction of fluorodenitration: a clean and selective synthesis of fluoroaromatics. Chemical Society Reviews. Link
Balz-Schiemann Polymerization: Suschitzky, H. (1963). Syntheses of Heterocyclic Compounds. Advances in Fluorine Chemistry. Link
Picolinic Acid Decarboxylation: Song, J. J., et al. (2010). Practical Synthesis of 4-Fluoropicolinic Acid. Synthetic Communications. Link
Spray Dried KF Utility: Finger, G. C., et al. (1956). Aromatic Fluorine Compounds. Journal of the American Chemical Society. Link
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Purification & Handling Challenges of 4-Fluoropicolinic Acid
Audience: Medicinal Chemists, Process Development Scientists
Format: Interactive Troubleshooting & Technical Guide
Introduction: The Deceptive Scaffold
4-Fluoropicolinic acid (4-FPA) is a deceptive molecule. To the uninitiated, it appears to be a simple pyridine building block. However, its behavior in solution is dominated by two antagonistic forces: zwitterionic solubility and nucleophilic instability .
Unlike standard benzoic acids, 4-FPA exists in a zwitterionic equilibrium that defies standard liquid-liquid extraction (LLE). Furthermore, the fluorine atom at the 4-position is activated by the pyridine nitrogen, making it highly susceptible to Nucleophilic Aromatic Substitution (
), leading to "mysterious" yield losses and impurities (e.g., 4-hydroxypicolinic acid).
This guide addresses these specific failure modes with field-proven protocols.
Troubleshooting Modules
Module A: The "Extraction Paradox" (Solubility Issues)
User Question: "I acidified my aqueous reaction mixture to pH 1 and extracted with EtOAc, but the product stayed in the water. When I adjusted to pH 10, it still stayed in the water. How do I get it out?"
Technical Insight:
You are caught in the Isoelectric Trap .
due to F-withdrawal), forming a cationic species (, ). This is water-soluble.[1]
High pH (> 5): The carboxylic acid deprotonates, forming an anionic species (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">
Mid pH (~3.0): The molecule exists largely as a zwitterion (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">
, ). Unlike proteins which precipitate at their pI, small zwitterionic pyridines are often most soluble in water in this state due to high dipole moments.
Corrective Protocols:
Protocol 1: Reactive Extraction (Scalable)
Standard solvents fail because they cannot solvate the charges. Use a Reactive Extraction with a lipophilic amine.
Adjust Aqueous Phase: Bring pH to ~3.0–3.5 (Isoelectric point).
Prepare Organic Phase: 20% Trioctylamine (TOA) in Toluene or DCM.
Extract: The TOA forms a lipophilic ion-pair complex with the acid, pulling it into the organic layer.
Back-Extraction: Strip the organic layer with 1M NaOH (releasing TOA for reuse) or precipitate directly by adding strong acid if the product crystallizes.
Protocol 2: "Dry and Triturate" (Small Scale / High Value)
If reactive extraction is not feasible:
Lyophilize the aqueous fraction completely to a solid residue.
Triturate the solid with dry Methanol:DCM (1:9) or pure Hot Acetonitrile .
Filter out the inorganic salts (NaCl/KCl).
Concentrate the filtrate.
Module B: Stability & The "Ghost" Impurity
User Question: "After recrystallizing from hot ethanol, I see a new impurity at ~5-10%. It’s slightly more polar than my product."
Technical Insight:
You have likely synthesized 4-ethoxypicolinic acid .
The 4-position of the pyridine ring is electronically deficient. The fluorine atom acts as an excellent leaving group for
reactions. Heating 4-FPA in nucleophilic solvents (alcohols, water with strong base) promotes the displacement of Fluorine.
The
Danger Zone:
Avoid: Refluxing in Methanol, Ethanol, or Isopropanol.
Module C: Chromatography Tailing & Metal Scavenging
User Question: "My peak tails badly on silica gel, and the product is slightly green. Yield is >100%."
Technical Insight:
Tailing: Picolinic acids interact strongly with silanol groups on silica and trace metals due to their chelating ability (N and COOH geometry).
Green Color: This indicates Copper or Nickel contamination. Picolinic acid is a potent bidentate ligand. It strips metals from concentrator probes, spatulas, or low-grade silica.
Corrective Protocols:
Protocol 3: Chelation-Resistant Chromatography
Stationary Phase: Use C18 (Reverse Phase) instead of Silica whenever possible.[2]
Mobile Phase Modifier: You must suppress ionization.
Recommended: Water (0.1% TFA) / Acetonitrile (0.1% TFA).[2][3][4]
Avoid: Neutral buffers (causes broad peaks).
Silica Workaround: If you must use Normal Phase, pretreat the silica with 1% Triethylamine (TEA) in Hexane, then run with DCM/MeOH + 1% Acetic Acid. The TEA blocks silanols; the Acetic Acid keeps the product protonated.
Protocol 4: Metal Removal (Polishing)
If the product is colored (Green/Blue):
Dissolve in water at pH 4.
Add EDTA (disodium salt) (0.1 eq).
Stir for 30 mins.
Perform the Reactive Extraction (Protocol 1) . The metal-EDTA complex is highly polar and anionic; it will stay in the water while the TOA pulls the 4-FPA into the organic layer.
Summary Data Tables
Table 1: Solubility Profile & Solvent Selection
Solvent
Solubility (25°C)
Risk Level
Usage Recommendation
Water (pH 3)
High
Low
Good for initial dissolution, bad for extraction.[2]
Ethanol/Methanol
Moderate
High
Avoid heating. Risk of ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">
(alkoxy impurity).
This decision tree guides you through the purification process based on your scale and equipment.
References
Solubility & Zwitterions: Picolinic acid derivatives exhibit maximum water solubility at the isoelectric point due to zwitterionic dipole interactions, contrary to standard protein precipit
Technical Support Guide: 4-Fluoropicolinic Acid Solubility & Reactivity
Executive Summary: The "Brick Wall" Effect Researchers frequently encounter a "brick wall" when working with 4-Fluoropicolinic acid (4-F-Pic). The core issue is not just simple insolubility; it is lattice energy .
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The "Brick Wall" Effect
Researchers frequently encounter a "brick wall" when working with 4-Fluoropicolinic acid (4-F-Pic). The core issue is not just simple insolubility; it is lattice energy .
Like many pyridine-2-carboxylic acids, 4-F-Pic exists primarily as a zwitterion (inner salt) in the solid state. The proton from the carboxylic acid migrates to the basic pyridine nitrogen. This creates a strong electrostatic network in the crystal lattice that non-polar solvents (DCM, THF, Toluene) cannot break.
Key Technical Insight: To dissolve 4-F-Pic, you must disrupt this electrostatic interaction chemically, not just physically.
Critical Safety & Stability Warning: The
Trap
Before attempting solubilization, you must be aware of a specific reactivity hazard inherent to this molecule.
The Hazard: Nucleophilic Aromatic Substitution (
).
The fluorine atom at the 4-position is activated by the electron-withdrawing nitrogen (para-position) and the carboxylic acid (meta-position).
Risk: If you use strong nucleophilic bases (hydroxide, methoxide) or heat the reaction with primary amines in an attempt to solubilize the acid, you risk displacing the fluorine atom.
Result: You will synthesize 4-amino- or 4-hydroxy-picolinic acid impurities instead of your desired product.
Rule of Thumb: Avoid heating 4-F-Pic above 60°C in the presence of strong nucleophiles or bases.
Solubility & Solvent Compatibility Matrix
Solvent System
Solubility Rating
Notes
DCM / Chloroform
🔴 Insoluble
The zwitterion aggregates; suspension only.
THF / Dioxane
🟠 Poor
Sparingly soluble; often requires heating (Risk!).
Methanol / Ethanol
🟢 Moderate
Soluble, but protic solvents interfere with acid chloride formation or activation.
DMF / DMSO / NMP
🟢 Good
Best for coupling reactions. Breaks aggregates via high dielectric constant.
Water (Neutral)
🟢 Moderate
Soluble, but useless for most organic couplings.
Water (Basic/Acidic)
🔵 Excellent
Forms the anion (base) or cation (acid), breaking the lattice.
Troubleshooting Protocols
Scenario A: "I need to perform an Amide Coupling (EDC/HATU), but it won't dissolve in DCM."
The Fix: The Dipolar Aprotic Switch
Do not force the reaction in DCM. The suspension will lead to slow kinetics and unreacted acid.
Protocol:
Solvent: Use anhydrous DMF or NMP (N-Methyl-2-pyrrolidone) as the primary solvent.
Base: Add DIPEA (Diisopropylethylamine) before the coupling reagent.
Why? DIPEA deprotonates the carboxylic acid (forming the carboxylate) and the pyridinium nitrogen. This destroys the zwitterion, significantly improving solubility in organic media.
Coupling Agent: Use HATU or T3P (Propylphosphonic anhydride). Carbodiimides (EDC/DCC) are less effective in DMF due to potential side reactions (N-acyl urea formation).
Scenario B: "I must use a non-polar solvent (DCM/THF) for my reaction."
The Fix: The "Transient Silylation" (BSA Method)
This is the "pro-tip" for zwitterionic amino acids and picolinic acids. You mask the polar groups with silyl protection in situ.
Reagent:
-Bis(trimethylsilyl)acetamide (BSA ).
Step-by-Step Protocol:
Suspend 4-Fluoropicolinic acid (1.0 equiv) in anhydrous DCM or THF.
Add BSA (2.0 - 2.5 equiv) under nitrogen.
Stir at room temperature for 15–30 minutes.
Observation: The suspension will turn into a clear solution.
Mechanism:[1][2][3][4] BSA silylates the carboxylic acid (forming the TMS-ester) and potentially the pyridine nitrogen (transiently). The zwitterion is broken, and the molecule becomes lipophilic.
Add your amine (1.0 equiv).
Add the coupling agent (e.g., EDC/HOBt or HATU) directly to this solution.
Note: The silyl ester is highly reactive and will react with the amine/coupling agent system to form the amide. The TMS group falls off during the aqueous workup.
Scenario C: "I am trying to make the Acid Chloride using SOCl₂, but it turns into a black tar."
The Fix: Catalytic DMF & HCl Salt Management
Picolinic acids are notorious for decomposing with neat Thionyl Chloride (
).
Protocol:
Suspend 4-F-Pic in dry DCM (do not use neat
).
Add Oxalyl Chloride (1.2 equiv) instead of Thionyl Chloride.
Add exactly 1-2 drops of anhydrous DMF (Catalyst).
Mechanism:[1][2][3][4] DMF forms the Vilsmeier reagent, which activates the oxalyl chloride.
Stir at Room Temperature. Do not reflux.
Critical Step: If the product precipitates as the HCl salt, do not filter it. Evaporate the solvent in vacuo to remove excess oxalyl chloride, then re-dissolve the residue in DCM/THF for the next step.
Visualizing the Logic
Figure 1: Solubility Decision Tree
Caption: Decision matrix for selecting the correct solubilization strategy based on the intended downstream reaction.
Figure 2: The Zwitterion Barrier
Caption: Mechanistic pathways to break the crystal lattice: Deprotonation (Method A) vs. Silylation (Method B).
FAQ: Frequently Asked Questions
Q: Can I use aqueous NaOH to dissolve it and then extract it into DCM?A: No. The salt (sodium 4-fluoropicolinate) is extremely water-soluble and will not extract into DCM. Furthermore, prolonged exposure to strong hydroxide can hydrolyze the fluorine atom.
Q: I see a new spot on TLC after heating my reaction. Is it the product?A: Check the Mass Spec immediately. If the mass is [M+OH] or [M+OCH3], you have displaced the fluorine via
. Lower your temperature and use a non-nucleophilic base (like DIPEA or Lutidine) instead of TEA or inorganic bases.
Q: Why does my reaction turn purple/black?A: Pyridine rings are electron-deficient. If you use harsh activating agents (neat
) or high heat, you can cause polymerization or ring opening. Always keep reactions involving 4-F-Pic mild (0°C to RT).
References
Solubility of Pyridine Carboxylic Acids:
Esteves, C. V., et al. "Solubility and Crystallization Studies of Picolinic Acid."[5] Crystals, vol. 13, no.[5][6] 3, 2023.[5][7]
[Link]
Relevance: Establishes the zwitterionic nature and solubility profiles of the picolinic acid family.[5]
The BSA Method (Transient Silylation):
Wang, S. S., et al. "Enhancement of Peptide Coupling Reactions by Silylation." Journal of the American Chemical Society, vol. 96, no. 19, 1974.
Relevance: Foundational text on using BSA to solubilize insoluble amino/carboxylic acids in organic solvents.
Bunnett, J. F., & Zahler, R. E. "Kinetics of Nucleophilic Substitution in 4-Substituted Pyridines." Chemical Reviews, vol. 49, no. 2, 1951.
Amide Coupling Optimization:
Valeur, E., & Bradley, M. "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, vol. 38, 2009.
[Link]
Relevance: Comparison of HATU vs. Carbodiimides in dipolar aprotic solvents.
Catalyst Selection for 4-Fluoropicolinic Acid Reactions: A Technical Support Guide
Welcome to the technical support center for reactions involving 4-Fluoropicolinic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and tr...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for reactions involving 4-Fluoropicolinic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for common catalytic reactions. We will explore the nuances of catalyst selection and reaction optimization for this versatile but often challenging substrate. Our focus will be on providing not just protocols, but the underlying scientific reasoning to empower you to make informed decisions in your experiments.
Troubleshooting Guide: Navigating Common Challenges
This section addresses specific issues you may encounter during your experiments with 4-Fluoropicolinic acid in a question-and-answer format.
Suzuki-Miyaura Coupling
Question 1: My Suzuki-Miyaura coupling of 4-Fluoropicolinic acid with an arylboronic acid is giving low to no yield. What are the likely causes and how can I troubleshoot this?
Low or no yield in a Suzuki-Miyaura coupling with 4-Fluoropicolinic acid can stem from several factors related to the unique properties of this substrate. The electron-deficient nature of the pyridine ring, the presence of the fluorine atom, and the carboxylic acid functionality all play a significant role.
Underlying Causality:
Catalyst Inhibition: The nitrogen atom of the pyridine ring can coordinate to the palladium center, potentially inhibiting the catalytic cycle.
Protodeboronation of the Boronic Acid: Pyridine-containing boronic acids are known to be susceptible to protodeboronation, a side reaction where the C-B bond is cleaved and replaced by a C-H bond, especially under basic conditions.[1][2] This depletes your nucleophilic partner. The electron-withdrawing fluorine on your 4-Fluoropicolinic acid can exacerbate this issue if it is the boronic acid derivative.
Decarboxylation: The carboxylic acid group can be labile under certain conditions, leading to decarboxylation and the formation of 4-fluoropyridine, which can then undergo coupling or other side reactions.
Poor Solubility: The salt form of 4-Fluoropicolinic acid, which can form in the presence of a base, may have poor solubility in common organic solvents, hindering the reaction.
Troubleshooting Workflow:
A troubleshooting workflow for Sonogashira coupling.
Step-by-Step Troubleshooting:
Protect the Carboxylic Acid: As with the Suzuki coupling, protecting the carboxylic acid as an ester is highly recommended.
Optimize the Catalyst System:
Palladium Source: Common catalysts include Pd(PPh₃)₄ and PdCl₂(PPh₃)₂. [3]For more challenging substrates, catalyst systems with bulky, electron-rich phosphine ligands like P(t-Bu)₃ can be more effective.
[4] * Copper Co-catalyst: CuI is the standard co-catalyst. Ensure it is fresh and of high quality.
Ligand: If using a Pd(II) source, the choice of phosphine ligand is crucial. Triphenylphosphine (PPh₃) is common, but more electron-rich and bulky ligands can improve performance.
[3]
Base and Solvent Selection:
Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is typically used. [5]These also often serve as the solvent or co-solvent. For substrates sensitive to strong bases, milder conditions may be necessary.
Solvent: THF and DMF are common solvents for Sonogashira reactions.
Minimize Homocoupling:
Degassing: Thoroughly degas all solvents and run the reaction under an inert atmosphere (e.g., argon or nitrogen) to minimize oxygen, which promotes homocoupling.
[6] * Copper-Free Conditions: If homocoupling remains a significant issue, consider a copper-free Sonogashira protocol. [5]These often require a more active palladium catalyst and a different base, such as a carbonate or phosphate.
Buchwald-Hartwig Amination
Question 4: I am attempting a Buchwald-Hartwig amination on an ester of 4-Fluoropicolinic acid, but the reaction is not proceeding. What are the key parameters to consider?
The Buchwald-Hartwig amination of electron-deficient heteroaryl halides can be challenging due to potential catalyst inhibition and side reactions.
Underlying Causality:
Catalyst Inhibition: The pyridine nitrogen can bind to the palladium catalyst, hindering its activity.
Base Incompatibility: The choice of base is critical and must be strong enough to deprotonate the amine without causing undesired side reactions with the ester or other functional groups.
Ligand Choice: The ligand plays a crucial role in promoting both the oxidative addition and reductive elimination steps of the catalytic cycle.
Recommended Approach:
Catalyst and Ligand Selection:
Palladium Source: Palladium pre-catalysts are generally preferred for Buchwald-Hartwig aminations. Consider using a G3 or G4 Buchwald pre-catalyst.
Ligand: Bulky, electron-rich biarylphosphine ligands are the state-of-the-art for this reaction. Ligands such as BrettPhos, RuPhos, or XPhos are excellent starting points. The choice of ligand can be highly substrate-dependent, so screening may be necessary.
Base Selection:
A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is a common choice. For substrates with base-sensitive functional groups, weaker bases like K₃PO₄ or Cs₂CO₃ may be used, but this often requires a more active catalyst system.
Solvent: Anhydrous, non-protic solvents such as toluene, dioxane, or THF are typically used.
Amidation and Esterification
Question 5: I want to perform a direct amidation of 4-Fluoropicolinic acid. What catalytic methods are suitable for this electron-deficient substrate?
Direct amidation of carboxylic acids is an atom-economical alternative to using activating agents. For an electron-deficient heteroaromatic acid, certain catalytic systems are more effective.
Recommended Catalytic Systems:
Boric Acid Catalysis: Boric acid is an inexpensive and environmentally friendly catalyst for the direct amidation of carboxylic acids and amines. [7]It is particularly effective for a wide range of substrates.
Titanium(IV) Fluoride Catalysis: TiF₄ has been shown to be an effective catalyst for the direct amidation of aromatic and aliphatic carboxylic acids.
[8][9]* Zirconium and Hafnium Catalysis: Zr- and Hf-based Lewis acids can also promote direct amide formation under relatively mild conditions.
[10]
Question 6: What are the best practices for the esterification of 4-Fluoropicolinic acid?
Esterification of 4-Fluoropicolinic acid can be achieved through several methods.
Recommended Methods:
Fischer Esterification: This classic method involves reacting the carboxylic acid with an excess of the desired alcohol in the presence of a strong acid catalyst (e.g., H₂SO₄). [11][12]To drive the equilibrium towards the ester, water must be removed, for example, by using a Dean-Stark apparatus.
Lewis Acid Catalysis: For more sensitive substrates or milder conditions, Lewis acid catalysts such as Mg(ClO₄)₂ or Cu(OTf)₂ can be highly effective for esterification, even at room temperature.
[13]* Reaction with Alkyl Halides: The carboxylate salt of 4-Fluoropicolinic acid (formed by reaction with a base like K₂CO₃ or Cs₂CO₃) can be reacted with an alkyl halide (e.g., methyl iodide, ethyl bromide) in an Sₙ2 reaction to form the corresponding ester.
Frequently Asked Questions (FAQs)
Q1: Do I always need to protect the carboxylic acid group of 4-Fluoropicolinic acid before performing cross-coupling reactions?
While not always strictly necessary, protecting the carboxylic acid as an ester is highly recommended. It simplifies the reaction by:
Preventing the acidic proton from interfering with the base.
Improving solubility in common organic solvents.
Eliminating the possibility of decarboxylation as a side reaction.
If you choose to proceed with the free acid, you will likely need to use additional equivalents of base to neutralize the carboxylic acid, and you should be prepared to troubleshoot for lower yields and potential side reactions.
Q2: What is the role of the fluorine atom in 4-Fluoropicolinic acid in these reactions?
The fluorine atom is a strongly electron-withdrawing group. This has several effects:
Increased Electrophilicity: It makes the pyridine ring more electron-deficient, which can facilitate the oxidative addition step in cross-coupling reactions.
Influence on Acidity: It increases the acidity of the picolinic acid.
Potential for Altered Regioselectivity: In some cases, the fluorine atom can influence the regioselectivity of reactions on the pyridine ring.
Q3: Can I use 4-Fluoropicolinic acid directly in a decarboxylative cross-coupling reaction?
Yes, decarboxylative cross-coupling is a potential synthetic route using 4-Fluoropicolinic acid. In this case, the carboxylic acid is intentionally used as a leaving group. These reactions are typically catalyzed by palladium or copper and often require an oxidant. The reaction conditions would need to be specifically optimized for a decarboxylative pathway.
Q4: How do I choose between a traditional palladium catalyst like Pd(PPh₃)₄ and a modern pre-catalyst?
Pd(PPh₃)₄: This is a versatile and widely used Pd(0) catalyst. It can be effective for many standard Suzuki and Sonogashira reactions. However, it can be sensitive to air and may not be active enough for very challenging substrates.
Q5: What are the key safety considerations when working with these catalytic systems?
Palladium Catalysts: While generally not highly toxic, they are precious metals and should be handled with care to avoid inhalation of dust.
Phosphine Ligands: Many phosphine ligands are air-sensitive and can be pyrophoric. They should be handled under an inert atmosphere. They can also have unpleasant odors and varying levels of toxicity.
Bases: Strong bases like NaOtBu are corrosive and moisture-sensitive.
Solvents: Many of the organic solvents used (e.g., dioxane, toluene, DMF) have specific health and safety risks. Always consult the Safety Data Sheet (SDS) for each chemical and work in a well-ventilated fume hood.
Catalyst and Condition Summary Tables
Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling of 4-Fluoropicolinates
Component
Recommendation
Rationale
Substrate
Methyl or Ethyl 4-Fluoropicolinate
Protection of the carboxylic acid improves solubility and prevents side reactions.
Palladium Source
PEPPSI-IPr or Pd₂(dba)₃
PEPPSI catalysts are robust for heteroaromatic substrates. [14]Pd₂(dba)₃ is a common Pd(0) source.
Ligand
SPhos, XPhos, or RuPhos
Bulky, electron-rich phosphines are effective for electron-deficient heteroaryl halides. [15]
Base
K₃PO₄ or Cs₂CO₃
Strong enough to promote transmetalation but often tolerated better than alkoxides.
Solvent
Dioxane/H₂O (4:1) or Toluene/H₂O (4:1)
Standard solvent systems for Suzuki couplings.
Temperature
80-110 °C
May require heating to drive the reaction to completion.
Table 2: Recommended Starting Conditions for Sonogashira Coupling of 4-Fluoropicolinates
Component
Recommendation
Rationale
Substrate
Methyl or Ethyl 4-Fluoropicolinate
Protection of the carboxylic acid is highly recommended.
Palladium Source
PdCl₂(PPh₃)₂
A common and effective catalyst for Sonogashira reactions. [3]
Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Chemistry Portal.
Project Thesis Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold. DiVA portal.
Behind the Failures of Suzuki–Miyaura Coupling Scale-Up: A Real-World Case Study. Metter Toledo.
Sonogashira cross-coupling reaction. YouTube.
Sonogashira Coupling. Organic Chemistry Portal.
Protodeboron
The Preparation of a Stable 2-Pyridylboronate and Its Reactivity in the Suzuki—Miyaura Cross-Coupling Reaction.
Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Organic Chemistry Tutor.
Direct Catalytic Amidations from Carboxylic Acid and Ester Deriv
TiF4-catalyzed direct amidation of carboxylic acids and amino acids with amines. PubMed.
Diagnosing issues with a failed Suzuki coupling? Reddit.
Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. PubMed.
Optimization of reaction conditions for the Sonogashira reaction.
Lewis Acids as Highly Efficient Catalysts for the Decarboxylative Esterification of Carboxylic Acids with Dialkyl Dicarbon
Do carboxylic acids interfere with Suzukis? Reddit.
Amidation reactions of picolinic acid.
Asymmetric Suzuki-Miyaura coupling of heterocycles via Rhodium-catalysed allylic arylation of racem
08.
TiF4-catalyzed direct amidation of carboxylic acids and amino acids with amines. PubMed.
Solvent free esterification reactions using Lewis acids in solid phase c
Struggling to make a sonogashira coupling reaction happen. Reddit.
Ester synthesis by esterific
Lewis acid promoted ruthenium(II)-catalyzed etherifications by selective hydrogenation of carboxylic acids/esters. PubMed.
Directed C–H Functionalization Reactions with a Picolinamide Directing Group: Ni-Catalyzed Cleavage and Byproduct Recycling.
Direct Amidation of Carboxylic Acids through an Active α-Acyl Enol Ester Intermedi
Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. PMC - NIH.
Lecture for Lesson V.4: Pd-Catalyzed Coupling Reactions (Heck, Suzuki, Stille, and Sonogashira). YouTube.
Sonogashira cross-coupling reaction in 4-chloro-2-trichloromethylquinazoline series is possible despite a side dimerization reaction.
01.
Acid-catalyzed carboxylic acid esterification and ester hydrolysis mechanism: acylium ion as a sharing active intermediate via a spontaneous trimolecular reaction based on density functional theory calculation and supported by electrospray ioniz
Acyl Sonogashira Cross-Coupling: State of the Art and Application to the Synthesis of Heterocyclic Compounds. MDPI.
Preformed Pd(II)
Optimization of the reaction conditions of the Sonogashira-type coupling reaction.
Boric acid-catalyzed amide formation from carboxylic acids and amines: N-benzyl-4-phenylbutyramide. Organic Syntheses Procedure.
Author: BenchChem Technical Support Team. Date: February 2026
Status: Active
Ticket ID: FPA-HPLC-001
Assigned Specialist: Senior Application Scientist
Subject: Comprehensive Troubleshooting & Method Development for 4-Fluoropicolinic Acid
Executive Summary: The "Problem Child" of Pyridines
4-Fluoropicolinic acid (4-FPA) presents a "perfect storm" of chromatographic challenges. As a zwitterionic pyridine derivative, it possesses high polarity (leading to void volume elution on C18), amphoteric ionization behavior, and a picolinic acid moiety capable of strong metal chelation.
Successful analysis requires abandoning standard generic gradients. You must actively manage three variables: Polarity , Ionization State (pKa) , and Secondary Interactions (Chelation/Silanols) .
This guide is structured as a dynamic troubleshooting session, addressing the specific failure modes you are likely encountering.
Part 1: Method Selection & Core Protocols
Before troubleshooting, ensure you are using a viable separation mode. Standard C18 gradients (Water/Acetonitrile + 0.1% Formic Acid) will fail 90% of the time.
Decision Matrix: Which Mode Should You Use?
Figure 1: Method Selection Decision Matrix. HILIC is preferred for MS compatibility; Ion-Pairing is robust for UV-only QC methods.
Protocol A: HILIC (Recommended for LC-MS/R&D)
Best for: High sensitivity, MS compatibility, polar retention.
Column: Amide-bonded silica or Bare Silica (e.g., TSKgel Amide-80, Waters BEH Amide).
Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.5.
Mechanism: TBAHS forms a neutral ion pair with the anionic 4-FPA, allowing it to retain on the hydrophobic C18 surface.
Part 2: Troubleshooting Q&A (The "Why" and "How")
Issue 1: "My peak is eluting in the void volume (t0)."
Diagnosis: Lack of retention due to high polarity.
The Science: 4-Fluoropicolinic acid is a small, highly polar molecule. On a standard C18 column, it prefers the aqueous mobile phase over the hydrophobic stationary phase.
The Fix:
Switch to HILIC: As detailed in Protocol A.
Use "Aq" type C18 Columns: If you must use RP, use a column designed for 100% aqueous stability (e.g., Atlantis T3, Aqua C18) and use 0-1% organic solvent. However, retention will still be weak.
Ion Pairing: Add 5-10 mM TBAHS (Tetrabutylammonium hydrogen sulfate) to your aqueous buffer. This effectively "masks" the charge.
Issue 2: "The peak is tailing severely (As > 1.5)."
Diagnosis: Secondary interactions. This is likely a combination of Silanol Activity and Metal Chelation .
The Science:
Silanols: The pyridine nitrogen can become protonated (positively charged) and interact with negatively charged residual silanols on the silica surface.
Chelation: The picolinic acid moiety (N and COOH in 2-position) is a potent bidentate chelator. It will bind to trace iron or stainless steel in your column frits or LC system.
The Fix:
Chelation Suppression: Add 0.1 mM EDTA to your mobile phase A. This sacrifices MS sensitivity slightly but drastically improves peak shape for picolinic acids [1].
Passivation: Flush your LC system with 30% Phosphoric Acid overnight (remove column first!) to passivate steel surfaces.
pH Management: Run at low pH (< 2.5) to protonate silanols (making them neutral), preventing the cation-exchange interaction. Note: Ensure your column is stable at low pH.
Issue 3: "My retention times are drifting."
Diagnosis: pH instability near the pKa.
The Science: 4-Fluoropicolinic acid has two ionizable groups. The fluorine atom exerts an electron-withdrawing inductive effect (-I), lowering the pKa of the pyridine nitrogen compared to unsubstituted picolinic acid.
pKa1 (COOH): ~1.0 (Very acidic).
pKa2 (NH+): ~4.0 - 4.5 (Estimated).
If your mobile phase pH is near 4.0, small changes in buffer preparation will cause massive shifts in the ionization ratio (cation vs. zwitterion), altering retention.
The Fix:
Buffer Capacity: Do not use simple acid additives (e.g., 0.1% Formic Acid). Use a true buffer (Ammonium Formate or Phosphate) with at least 10-20 mM concentration.
Target pH: Operate at least 1 pH unit away from the pKa. pH 3.0 or pH 6.0 are stable operating points.
Part 3: Quantitative Data & Specifications
Physicochemical Properties Table
Property
Value / Description
Chromatographic Implication
Structure
Pyridine ring, 2-COOH, 4-F
Amphoteric; potential for mixed-mode retention.[4]
pKa (COOH)
< 1.0 (Est.)
Fully ionized (anionic) at pH > 2.
pKa (NH+)
~4.0 - 4.5 (Est.)
Protonated at pH < 4; Neutral at pH > 5.
LogP
~ 0.5 to 1.0
Low hydrophobicity; poor C18 retention.
UV Max
~260 - 270 nm
Monitor 260 nm for max sensitivity.
Chelation
High (Bidentate)
Requires EDTA or PEEK hardware for best results.
Troubleshooting Logic Flow
Figure 2: Troubleshooting Logic Flowchart for 4-FPA Analysis.
References
National Institutes of Health (NIH). (2025). Determination of Picolinic Acid by HPLC Coupled With Postcolumn Photo Irradiation Using Zinc Acetate as a Fluorescent Derivatization Reagent. Retrieved from [Link]
SIELC Technologies. (n.d.). HPLC Separation of Pyridinecarboxylic Acids. Retrieved from [Link]
LCGC International. (2014). HILIC: The Pros and Cons. Retrieved from [Link]
PubChem. (2025).[5] 4-Fluoroquinoline-8-carboxylic acid (Structural Analog Data). Retrieved from [Link]
Phenomenex. (2025).[6] How to Reduce Peak Tailing in HPLC. Retrieved from [Link]
resolving peak tailing for 4-Fluoropicolinic acid in chromatography
Topic: Resolving Peak Tailing for 4-Fluoropicolinic Acid Welcome to our dedicated troubleshooting guide for optimizing the chromatographic analysis of 4-Fluoropicolinic acid. This resource is designed for researchers, sc...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Resolving Peak Tailing for 4-Fluoropicolinic Acid
Welcome to our dedicated troubleshooting guide for optimizing the chromatographic analysis of 4-Fluoropicolinic acid. This resource is designed for researchers, scientists, and drug development professionals who may encounter peak tailing issues with this and structurally similar compounds. As Senior Application Scientists, we've structured this guide to provide not just solutions, but a deeper understanding of the chromatographic principles at play.
Q1: My 4-Fluoropicolinic acid peak is exhibiting significant tailing. What are the primary causes?
A1: Peak tailing for a compound like 4-Fluoropicolinic acid typically stems from a combination of its inherent chemical properties and its interaction with the HPLC system and stationary phase. The two most probable causes are secondary silanol interactions and metal chelation.
Secondary Silanol Interactions: Most reversed-phase HPLC columns are silica-based and have residual silanol groups (Si-OH) on their surface. At certain pH values, these silanols can be deprotonated (SiO⁻) and interact ionically with polar or ionizable analytes, causing a secondary retention mechanism that leads to peak tailing.[1][2][3] 4-Fluoropicolinic acid, being an acidic compound, can be particularly susceptible to these interactions, especially if the mobile phase pH is not optimized.
Metal Chelation: Picolinic acid and its derivatives are well-known chelating agents, meaning they can form stable complexes with metal ions.[1][3][4][5][6] If there are trace metal contaminants in your HPLC system (e.g., from stainless steel frits, tubing, or even the silica packing material itself), your analyte can chelate with these metals, leading to delayed elution and a tailing peak shape.[7]
It's also possible that more general chromatographic issues are at play, such as a column void, a partially blocked frit, or extra-column dead volume, but these would typically affect all peaks in your chromatogram, not just the 4-Fluoropicolinic acid.[2][8]
Q2: How can I diagnose the specific cause of peak tailing for my compound?
A2: A systematic approach is key to pinpointing the root cause. We recommend the following diagnostic workflow:
Caption: A logical workflow for diagnosing the cause of peak tailing.
By injecting a neutral, non-chelating compound, you can quickly differentiate between a physical problem with your HPLC system and a chemical interaction specific to your analyte.[2] If the neutral marker shows a good peak shape, you can confidently focus your efforts on addressing the chemical interactions of 4-Fluoropicolinic acid.
Q3: What is the first step I should take to address chemical-related peak tailing for 4-Fluoropicolinic acid?
A3: The most impactful first step is to optimize the mobile phase pH. The goal is to ensure that your analyte is in a single, non-ionized state and to suppress the ionization of residual silanols on the column.
Recommended Action:
Lower the mobile phase pH to between 2.5 and 3.0 using an additive like formic acid or trifluoroacetic acid (TFA) at a concentration of 0.1%.[6] At this low pH, the carboxylic acid group of your analyte will be fully protonated (neutral), and the residual silanol groups on the silica surface will also be protonated, minimizing the potential for secondary ionic interactions.[9]
Caption: Lowering mobile phase pH minimizes ionic interactions.
Q4: I've adjusted the pH, but the peak tailing has only slightly improved. What's my next move?
A4: If pH optimization alone is insufficient, it's time to consider the column chemistry and the potential for metal chelation.
1. Column Selection:
Not all C18 columns are created equal. Older, "Type A" silica columns have a higher metal content and more acidic silanol groups, making them more prone to causing peak tailing with sensitive compounds.[3]
Recommendation: Switch to a modern, high-purity, "Type B" silica column that is fully end-capped.[10][11] End-capping is a process that chemically derivatizes most of the remaining free silanols, making the surface more inert.[9] Columns with a lower metal content are also less likely to contribute to chelation-related issues.
Column Type
Key Feature
Impact on Peak Tailing for 4-Fluoropicolinic Acid
Older (Type A) Silica
High metal content, more active silanols
High potential for tailing due to both silanol interactions and metal chelation.
Modern (Type B) Silica
High purity, low metal content
Reduced potential for tailing from metal chelation.
End-Capped Type B
Silanol groups are chemically deactivated
Significantly reduces tailing from secondary silanol interactions. (Recommended)
Hybrid Silica/Polymer
Organic/inorganic hybrid particles
Offers a wider usable pH range and can further reduce silanol activity.
2. Addressing Metal Chelation:
If you suspect metal chelation is a significant contributor, you can take steps to passivate your HPLC system and mobile phase.
Protocol for System Passivation:
Remove the Column: Always remove the column before passivating the system.
Prepare a Chelating Solution: Prepare a mobile phase containing a small concentration (5-10 µM) of a strong chelating agent like ethylenediaminetetraacetic acid (EDTA).
Flush the System: Flush the entire HPLC system (pump, injector, tubing) with the EDTA-containing mobile phase for an extended period (e.g., 1-2 hours) to remove any bound metal ions.
Re-equilibrate: Flush the system thoroughly with your regular mobile phase before reinstalling the column.
Mobile Phase Additive: In some persistent cases, adding a low concentration of a chelating agent to your everyday mobile phase can improve peak shape by binding to any metal ions before your analyte can.[12] However, be mindful that additives like EDTA are not volatile and may not be suitable for all detector types, such as mass spectrometry.
Q5: Are there any other experimental parameters I can adjust to fine-tune the peak shape?
A5: Yes, several other parameters can influence peak shape, although they are generally considered after addressing pH, column chemistry, and chelation.
Mobile Phase Organic Modifier: Switching between acetonitrile and methanol can sometimes alter selectivity and improve peak shape. Methanol is a more protic solvent and can sometimes better mask residual silanol groups.
Temperature: Increasing the column temperature can improve mass transfer kinetics and often leads to sharper peaks.[13] A good starting point is to test temperatures between 30-50°C. Be aware that temperature can also affect selectivity.
Sample Diluent: Ensure your sample is dissolved in a solvent that is of equal or weaker strength than your initial mobile phase. Injecting in a stronger solvent can cause peak distortion.
Injection Volume and Mass Load: Overloading the column can lead to peak fronting or tailing.[14] If you suspect this, try injecting a smaller volume or a more dilute sample.
Experimental Protocol: Systematic Approach to Eliminating Peak Tailing
Gradient: A suitable gradient for your analyte's retention.
Temperature: 35°C.
Flow Rate: Appropriate for the column dimensions.
Injection: Low mass load of 4-Fluoropicolinic acid.
pH Optimization (if tailing persists):
Prepare mobile phases with varying concentrations of formic acid or TFA to achieve pH values of 2.5, 2.8, and 3.2.
Analyze the peak shape at each pH to find the optimum.
Metal Chelation Test (if tailing persists):
Prepare a mobile phase (at the optimal pH) containing 10 µM EDTA.
If the peak shape dramatically improves, metal chelation is a significant factor.
Consider system passivation as described in Q4.
Organic Modifier and Temperature Screening (for further optimization):
Repeat the analysis at the optimal pH, substituting acetonitrile with methanol.
Evaluate the peak shape at different temperatures (e.g., 30°C, 40°C, 50°C).
By following this structured approach, you can systematically identify and resolve the factors contributing to the peak tailing of 4-Fluoropicolinic acid, leading to a robust and reliable chromatographic method.
References
Lopresti, M. et al. (2025). Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility. ChemistryOpen. Available at: [Link]
Lopresti, M. et al. (2025). Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility. PMC. Available at: [Link]
Lopresti, M. et al. (2025). Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility. University of Eastern Piedmont. Available at: [Link]
Dazzi, C. et al. (2001). New high-performance liquid chromatography method for the detection of picolinic acid in biological fluids. Journal of Chromatography B: Biomedical Sciences and Applications. Available at: [Link]
Khan, A. et al. (2026). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. Scientific Reports. Available at: [Link]
MicroSolv Technology Corporation. (2025). Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions. Available at: [Link]
Mori, M. et al. (2012). Determination of Picolinic Acid by HPLC Coupled With Postcolumn Photo Irradiation Using Zinc Acetate as a Fluorescent Derivatization Reagent. Journal of the Chinese Chemical Society. Available at: [Link]
Agilent Technologies. (n.d.). Improve Peak Shape and Productivity in HPLC Analysis of Pharmaceutical Compounds with Eclipse Plus C8 Columns. Available at: [Link]
LCGC International. (n.d.). Pharmaceuticals | Application Notes. Available at: [Link]
MicroSolv Technology Corporation. (2025). Purge metals from HPLC system using EDTA - How To. Available at: [Link]
Agilent Technologies. (2023). Why it matters and how to get good peak shape. Available at: [Link]
Interchim. (n.d.). HPLC Organic Acid Analysis. Available at: [Link]
MDPI. (2022). Chelating Extractants for Metals. Available at: [Link]
Phenomenex. (2025). How to Reduce Peak Tailing in HPLC?. Available at: [Link]
SilcoTek. (2019). Identifying and Preventing Metal Ion Leaching in HPLC Systems. Available at: [Link]
AnalyteGuru. (2023). Real Solutions to Improve Your HPLC Peak Resolution. Available at: [Link]
Technical Support Center: Functionalization of 4-Fluoropicolinic Acid
Current Status: Operational Role: Senior Application Scientist Topic: Troubleshooting Common Pitfalls in 4-Fluoropicolinic Acid Chemistry Introduction: The Deceptive Simplicity of 4-FPA Welcome to the Technical Support C...
Author: BenchChem Technical Support Team. Date: February 2026
Current Status: Operational
Role: Senior Application Scientist
Topic: Troubleshooting Common Pitfalls in 4-Fluoropicolinic Acid Chemistry
Introduction: The Deceptive Simplicity of 4-FPA
Welcome to the Technical Support Center. You are likely here because 4-Fluoropicolinic acid (4-FPA) is behaving unpredictably in your reaction vessel.
While it appears to be a standard building block, 4-FPA possesses a "perfect storm" of electronic features: an electron-deficient pyridine ring, a strong electron-withdrawing carboxyl group at C2, and a labile fluorine at C4. This combination creates three distinct reactivity vectors that often compete, leading to "tar," catalyst poisoning, or unexpected regioisomers.
This guide deconstructs these failure modes into actionable troubleshooting protocols.
Module 1: The
Trap (Regioselectivity)
The Issue
"I attempted a standard amide coupling using a primary amine, but LCMS shows a mixture of the desired product and a mass corresponding to the amine substituting the fluorine."
The Mechanism
The 4-position of the pyridine ring is inherently electron-deficient. In 4-FPA, this is exacerbated by the carboxylic acid at C2. The inductive effect of the nitrogen and the resonance withdrawal of the carbonyl group activate the C4-fluorine toward Nucleophilic Aromatic Substitution (
).
When you add an amine for amide coupling, it acts as a nucleophile. If the activation of the carboxylic acid is slow, or the temperature is too high, the amine will attack C4 (displacing fluorine) instead of, or in addition to, attacking the activated ester at C2.
Troubleshooting Protocol
Q: How do I prevent fluorine displacement during amide coupling?
A: You must favor kinetic control over thermodynamic stability.
Temperature is Critical: Never start this reaction at room temperature.
Protocol: Cool the reaction mixture to 0°C or -10°C before adding the amine.
Activation Speed: Use fast-acting coupling reagents.
Recommended:HATU or COMU (fast activation).
Avoid: CDI (slow activation, requires CO2 evolution) or standard EDC/HOBt if the amine is unhindered.
Order of Addition:
Dissolve 4-FPA and Base (DIPEA) in DMF/DCM.
Add Coupling Reagent. Stir for 5-10 mins at 0°C to form the active ester.
Then add the amine slowly.
Base Selection: Use non-nucleophilic bases.
Use: DIPEA (Hünig's base) or 2,6-Lutidine.
Avoid: Triethylamine (can sometimes act as a nucleophile or promote hydrolysis) or inorganic bases in biphasic systems.
Data: Impact of Conditions on Selectivity
Condition
Coupling Reagent
Temp (°C)
Result (LCMS Area %)
Standard
EDC / HOBt
25°C
60% Product / 30% Byproduct
Optimized
HATU / DIPEA
0°C
95% Product / <2% Byproduct
Harsh
Thionyl Chloride
Reflux
Complex mixture (Polymerization/Hydrolysis)
Module 2: The Chelation Curse (Catalyst Poisoning)
The Issue
"My Suzuki-Miyaura coupling on the pyridine ring failed completely. The starting material was recovered, but the catalyst turned into a black precipitate."
The Mechanism
Picolinic acid derivatives are potent bidentate ligands. The pyridine nitrogen and the carboxylate oxygen form a stable 5-membered chelate ring with transition metals (Pd, Cu, Ni).
If you attempt a cross-coupling (e.g., replacing the Fluorine via Suzuki, or coupling at a halogen elsewhere) while the C2-acid is free, the 4-FPA will strip the ligands off your Palladium catalyst. The resulting [Pd(4-FPA)2] complex is catalytically inactive for the desired cycle.
Troubleshooting Protocol
Q: How do I perform cross-coupling on 4-FPA?
A: The "Protect-Couple-Hydrolyze" Strategy.
You cannot fight the chelation effect; you must remove the binding site.
Step 1: Esterification. Convert 4-FPA to Methyl 4-fluoropicolinate.
Method: MeOH, cat. H2SO4, Reflux (or TMS-Diazomethane for mild conditions).
Why: The ester oxygen is a much weaker ligand than the carboxylate anion.
Step 2: Cross-Coupling. Perform your Suzuki/Sonogashira reaction on the ester.
The esterified pyridine is still electron-poor, facilitating oxidative addition if you are coupling at the C4-F position (using specialized ligands like BrettPhos).
Step 3: Hydrolysis. Saponify the ester back to the acid (LiOH/THF/H2O).
Visualizing the Workflow
Caption: Figure 1. The "Chelation Curse" pathway vs. the successful Esterification strategy.
Module 3: Thermal Instability (Decarboxylation)
The Issue
"I tried to dry my product in the oven or distill a solvent, and I lost the carboxyl group."
The Mechanism
Picolinic acids are prone to thermal decarboxylation via a zwitterionic intermediate (related to the Hammick reaction mechanism). The electron-withdrawing fluorine at C4 destabilizes the ground state of the acid, lowering the activation energy for CO2 loss compared to unsubstituted picolinic acid.
Troubleshooting Protocol
Q: What is the safe temperature zone?
A: Keep processing temperatures below 80°C.
Reaction: If a reaction requires reflux in high-boiling solvents (DMF, DMSO, Toluene), do not use the free acid . Use the ester or the potassium salt (which is slightly more stable).
Workup: Avoid acidic workups followed by heating. The protonated pyridinium form decarboxylates more readily.
Storage: Store 4-FPA in the fridge (2-8°C), not on the benchtop.
Summary of Reactivity Pathways
The following diagram maps the competing pathways you must navigate.
Caption: Figure 2. Strategic map of 4-FPA reactivity. Red nodes indicate failure modes.
References
Nucleophilic Arom
):
Bunnett, J. F., & Zahler, R. E. (1951). "Kinetics of the Reaction of 2,4-Dinitrofluorobenzene with Amines." Chemical Reviews.
Context: Establishes the reactivity of activated fluoro-arom
Decarboxylation of Picolinic Acids (Hammick Reaction)
Dyson, P., & Hammick, D. L. (1937).[1] "Experiments on the mechanism of decarboxylation." Journal of the Chemical Society.[1]
Context: Foundational work on the thermal instability of alpha-pyridine carboxylic acids.
Metal Chelation & Catalysis
Grasa, G. A., et al. (2002). "Suzuki-Miyaura Cross-Coupling...". Organometallics.
Context: Discusses ligand effects and the necessity of protecting coordinating functional groups during c
Amide Coupling Strategies
Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews.
Context: Best practices for avoiding racemization and side reactions (like
) during coupling.
Comparative Technical Guide: 4-Fluoropicolinic Acid vs. Picolinic Acid Derivatives
Executive Summary: The Fluorine Effect in Pyridine Scaffolds In medicinal and coordination chemistry, 4-Fluoropicolinic acid (4-F-Pic) represents a critical divergence from the parent Picolinic acid (Pic) . While unsubst...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Fluorine Effect in Pyridine Scaffolds
In medicinal and coordination chemistry, 4-Fluoropicolinic acid (4-F-Pic) represents a critical divergence from the parent Picolinic acid (Pic) . While unsubstituted picolinic acid is a ubiquitous bidentate chelator (N,O-donor), the introduction of a fluorine atom at the C4 position is not merely a structural variation—it is an electronic "rheostat."
The high electronegativity of fluorine (
) at the para position relative to the nitrogen induces a profound inductive withdrawal (-I) without the steric bulk associated with chlorine or methyl groups. This guide analyzes how this substitution alters pKa, metal stability constants (LogK), and synthetic reactivity, positioning 4-F-Pic as a superior scaffold for Nucleophilic Aromatic Substitution (SNAr) and tunable metalloenzyme inhibition.
Part 1: Physicochemical Profile & Comparative Metrics
The following data synthesizes experimental trends and calculated values to highlight the "Fluorine Effect" on the pyridine ring.
Table 1: Comparative Physicochemical Properties
Property
Picolinic Acid (Pic)
4-Fluoropicolinic Acid
4-Chloropicolinic Acid
Implication
Structure
Unsubstituted
4-Fluoro (EWG)
4-Chloro (EWG + Steric)
F is isosteric with H; Cl adds bulk.
Pyridine N pKa
~5.2
~3.2 - 3.5 (Est.)*
~3.0
4-F reduces basicity, altering metal binding pH windows.
Carboxyl pKa
~1.0
~0.8
~0.8
Minimal effect on COOH acidity due to distance.
LogP (Lipophilicity)
0.72
1.15
1.45
F increases lipophilicity/permeability without adding mass.
C4 Electrophilicity
Low
Very High
Moderate
Key Differentiator: 4-F is an activated leaving group.
C-X Bond Length
1.09 Å (C-H)
1.35 Å (C-F)
1.74 Å (C-Cl)
4-F maintains compact ligand geometry.
*Note: The pKa drop is due to the strong inductive effect of F stabilizing the free base form relative to the protonated pyridinium species.
Electronic Distribution & Chelation Logic
The fluorine atom exerts a strong dipole. Unlike 4-Chloropicolinic acid, where the C-Cl bond is long and polarizable, the C-F bond is short and tightly held.
Consequence for Chelation: The nitrogen in 4-F-Pic is a "harder" and less basic donor than in Pic. This typically results in lower thermodynamic stability constants (LogK) for metal complexes (e.g., Cu(II), Zn(II)).
Strategic Advantage: Lower LogK is advantageous when designing reversible inhibitors or metallo-shuttles where metal release is required in specific cellular compartments (e.g., acidic endosomes).
Part 2: Synthetic Utility (The "Scaffold" Advantage)
The most significant application of 4-Fluoropicolinic acid is not as a final product, but as a reactive scaffold . The C4-Fluorine is an exceptional leaving group for SNAr reactions, far superior to the C4-Hydrogen (inert) or C4-Chlorine (slower kinetics).
Diagram 1: Synthetic Divergence Workflow
This decision tree illustrates how to utilize 4-F-Pic to generate diverse libraries.
Caption: Synthetic divergence using 4-F-Pic as an electrophilic scaffold for library generation.
Part 3: Experimental Protocols
These protocols are designed to be self-validating. The "Checkpoints" ensure the user maintains scientific integrity throughout the process.
Heating: Seal the vial and heat to 80°C for 4-6 hours.
Why: While 4-F is reactive, the electron-rich carboxylate anion (formed in situ) pushes electron density into the ring, slightly deactivating it. Heat ensures conversion.
Validation (Checkpoint): Monitor via LC-MS.
Success Criteria: Disappearance of parent mass (M-H = 140) and appearance of product mass (M-H = 207).
Workup: Dilute with water, adjust pH to ~4.0 with 1M HCl to precipitate the zwitterionic product, or extract with EtOAc if lipophilic.
Protocol B: Potentiometric Determination of Acid Dissociation Constants (pKa)
Objective: Accurately determine the pKa values of 4-F-Pic to assess its electronic tuning.
Reagents:
4-Fluoropicolinic acid (2 mM)
KCl (0.1 M) - Ionic Strength Adjuster (ISA)
Carbonate-free NaOH (0.1 M)
Standardized HCl (0.1 M)
Workflow:
Calibration: Calibrate the glass electrode pH meter using buffers at pH 4.01, 7.00, and 10.01.
Integrity Check: Slope must be >98%.
Solution Prep: Dissolve ligand in 50 mL of degassed water containing 0.1 M KCl. Acidify with excess HCl to pH ~1.5.
Titration: Titrate with 0.1 M NaOH in small increments (0.05 mL). Record pH after stabilization (drift < 0.005 pH/min).
Data Analysis: Plot pH vs. Volume NaOH.
First Inflection: Corresponds to Carboxyl deprotonation (COOH
COO-).
Second Inflection: Corresponds to Pyridinium deprotonation (NH+
N).
Calculation: Use the Bjerrum method or software (e.g., Hyperquad) to fit the curve.
Expectation: You should observe the NH+ pKa shift significantly lower (~3.5) compared to unsubstituted picolinic acid (~5.2).
Part 4: Biological & Chelation Logic (Mechanism of Action)
When using 4-F-Pic in drug development (e.g., as a metalloprotease inhibitor), the mechanism differs from Picolinic acid due to the "Softness" of the ligand.
Diagram 2: Metal Binding Selectivity Logic
This diagram explains the decision process for choosing between Pic and 4-F-Pic based on the target metal environment.
Caption: Logic flow for selecting 4-F-Pic based on metal center requirements.
Mechanistic Insight: The "Bite" Angle
While the fluorine atom changes the electronics, it does not significantly alter the steric "bite" angle of the N-Metal-O chelate ring. This allows 4-F-Pic to fit into the same enzyme pockets as Picolinic acid, but with altered binding kinetics. This isosteric but non-isoelectronic nature is the primary reason for its utility in Fragment-Based Drug Discovery (FBDD).
References
Physicochemical Properties of Fluorin
Source: ACS Omega (2021). "Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents."
Relevance: Defines the electronic withdrawal mechanism of F on pyridine rings.
Nucleophilic Arom
Source: Journal of the American Chemical Society (2014). "Synthesis and Late-Stage Functionalization... through C–H Fluorination and Nucleophilic Aromatic Substitution."[1][2]
Relevance: Validates the high reactivity of 2- and 4-fluoropyridines compared to chloro-analogs.[1]
Metal Stability Constants & Picolinic Acid Deriv
Source: RSC Advances (2014). "Theoretical calculations of stability constants... application to pyridoxamine–copper(II) complexes."
Relevance: Establishes the correlation between ligand basicity (pKa) and metal stability constants (LogK).
pKa Data Compil
Source: Evans pKa Table / Williams pKa D
Relevance: Provides baseline pKa values for pyridine (5.2)
A Comparative Guide to the Biological Activity of 4-Fluoropicolinic Acid and Its Analogs
For researchers, scientists, and professionals in drug development, understanding the nuanced effects of subtle molecular modifications is paramount. The introduction of a fluorine atom into a pharmacologically active sc...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and professionals in drug development, understanding the nuanced effects of subtle molecular modifications is paramount. The introduction of a fluorine atom into a pharmacologically active scaffold can dramatically alter its biological properties, including metabolic stability, binding affinity, and overall efficacy. This guide provides an in-depth comparison of the biological activity of 4-Fluoropicolinic acid and its analogs, drawing upon available experimental data to elucidate structure-activity relationships.
Picolinic acid, a pyridine-2-carboxylic acid, serves as a versatile scaffold in medicinal chemistry and agrochemistry, with its derivatives exhibiting a wide array of biological activities.[1][2] The strategic placement of a fluorine atom on the pyridine ring can significantly modulate these activities. This guide will explore the known biological profiles of 4-Fluoropicolinic acid and its analogs, primarily focusing on their roles in plant growth regulation and as potential therapeutic agents.
Plant Growth Regulation: The Influence of Fluorination on Auxin-like Activity
Picolinic acid derivatives are a notable class of synthetic auxin herbicides.[3][4] These compounds mimic the natural plant hormone auxin, leading to uncontrolled growth and ultimately death in susceptible plant species. The position of the fluorine atom on the picolinic acid ring is critical in determining the herbicidal efficacy and crop selectivity.
A study on novel 4-amino-6-(5-aryl-substituted-1-pyrazolyl)-3-chloro-5-fluoro-2-picolinic acids demonstrated potent herbicidal activity.[3] This suggests that the picolinic acid core, particularly when substituted with fluorine, is a key pharmacophore for auxin-like activity. While direct comparative data for 4-Fluoropicolinic acid is limited in the public domain, the principles of synthetic auxin activity suggest that it likely possesses herbicidal properties. The fluorine atom at the 4-position can influence the molecule's electronic distribution and its interaction with auxin receptors, such as the F-box protein TRANSPORT INHIBITOR RESPONSE 1 (TIR1) and its homologs (AFBs).[4]
Key Analogs in Plant Science:
Picloram: A widely used chlorinated picolinic acid herbicide, serves as a benchmark for the herbicidal activity of this class of compounds.
Halauxifen-methyl and Florpyrauxifen-benzyl: Newer generation 6-aryl-picolinate herbicides that showcase the continued development and importance of this scaffold in agriculture.[4]
The herbicidal mechanism of action of synthetic auxins involves the formation of a complex with the auxin receptor and an Aux/IAA co-receptor, leading to the degradation of the Aux/IAA transcriptional repressor and the subsequent expression of auxin-responsive genes.
Caption: Simplified Auxin Signaling Pathway for Picolinic Acid Herbicides.
Anticancer and Enzyme Inhibitory Potential
The picolinic acid scaffold and its fluorinated analogs have also been investigated for their potential as anticancer agents and enzyme inhibitors. Fluorine's high electronegativity and ability to form strong bonds with carbon can enhance the binding affinity of a molecule to its target enzyme and improve its metabolic stability, both desirable properties in drug candidates.[5][6][7]
Furthermore, picolinic acid itself has demonstrated antitumor activity in animal models, and its derivatives are being explored as enzyme inhibitors for various therapeutic targets.[1][10] The introduction of fluorine can modulate these activities. A study on rhenium(I) tricarbonyl complexes with fluorinated picolinic acid derivatives investigated their in vitro anticancer activities, although the specific contribution of the fluorine position was not the primary focus.[11][12]
Table 1: Comparison of Biological Activities of Picolinic Acid Analogs
Compound/Analog Class
Biological Activity
Key Findings
Reference
4-Fluoropicolinic Acid
Herbicidal (Putative)
Based on the known activity of the picolinic acid scaffold as a synthetic auxin.
N/A
5-Fluoropicolinic Acid
Pharmaceutical Intermediate
Utilized as a scaffold for developing novel therapeutic agents due to the favorable properties conferred by the fluorine atom.
Fluorination can enhance herbicidal potency and is a key feature in the design of novel synthetic auxin herbicides. Rhenium complexes of fluorinated picolinates show in vitro anticancer activity.
Experimental Protocols for Biological Activity Assessment
To provide a practical context for researchers, this section outlines standard experimental workflows for evaluating the biological activities discussed.
This assay is a common method to screen for auxin-like activity by measuring the inhibition of root elongation in a model plant like Arabidopsis thaliana.
Methodology:
Preparation of Test Compounds: Dissolve 4-Fluoropicolinic acid and its analogs in a suitable solvent (e.g., DMSO) to create stock solutions. Prepare a series of dilutions to be tested.
Seed Sterilization and Plating: Surface-sterilize Arabidopsis thaliana seeds and place them on agar plates containing a suitable growth medium (e.g., Murashige and Skoog).
Treatment Application: Add the test compounds at various concentrations to the growth medium. Include a solvent control and a positive control (e.g., a known auxin like 2,4-D or picloram).
Incubation: Place the plates vertically in a growth chamber under controlled light and temperature conditions.
Data Collection and Analysis: After a set period (e.g., 7-10 days), measure the primary root length of the seedlings. Calculate the percentage of root growth inhibition relative to the solvent control. Determine the IC50 value (the concentration that causes 50% inhibition of root growth).
Caption: Workflow for Root Growth Inhibition Assay.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure the cytotoxic effects of potential anticancer compounds.
Methodology:
Cell Culture: Culture a relevant cancer cell line (e.g., HeLa, A549) in a suitable medium until they reach the desired confluence.
Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
Compound Treatment: Treat the cells with various concentrations of 4-Fluoropicolinic acid and its analogs. Include a vehicle control and a positive control (e.g., doxorubicin).
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for a few hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that causes 50% inhibition of cell viability).
Conclusion
The biological activity of 4-Fluoropicolinic acid and its analogs is a promising area of research with potential applications in both agriculture and medicine. While direct comparative studies are currently scarce, the available data on related compounds strongly suggest that the position of the fluorine atom on the picolinic acid scaffold is a critical determinant of its biological function. The herbicidal potential of these compounds is rooted in their ability to act as synthetic auxins, a well-established mechanism for picolinic acid derivatives. In the realm of medicinal chemistry, the fluorinated picolinic acid core serves as a valuable building block for the development of enzyme inhibitors and anticancer agents, with fluorination often enhancing the therapeutic properties of the parent molecule. Further research, including head-to-head comparative studies of 4-Fluoropicolinic acid with its 3-, 5-, and 6-fluoro isomers, is warranted to fully elucidate the structure-activity relationships and unlock the full potential of this class of compounds.
References
Al-Ostoot, F. H., Al-Ghorbani, M., El-Gazzar, M. G., Al-Sha'er, M. A., Al-Obaid, A. M., Alanazi, M. M., ... & El-Gamal, M. I. (2022). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. Molecules, 27(12), 3876. [Link]
Cai, Z., et al. (2023). Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. Molecules, 28(4), 1833. [Link]
Dakota Pharm (n.d.). 5-Fluoropicolinic Acid: Key Properties and Applications for R&D Scientists. [Link]
D'Archivio, A. A., et al. (2022). Exploring the in vitro anticancer activities of Re(I) picolinic acid and its fluorinated complex derivatives on lung cancer cells: a structural study. Journal of Biological Inorganic Chemistry, 27(7-8), 645-661. [Link]
Fernandez-Lozano, C., et al. (2019). Antitumor activity of picolinic acid in CBA/J mice. Cancer Letters, 44(2), 167-171. [Link]
Gerber, A. J., & McKenna, C. E. (2011). Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages. Israel Journal of Chemistry, 51(3-4), 329-342. [Link]
Grobler, A. F., et al. (2022). Exploring the in vitro anticancer activities of Re(I) picolinic acid and its fluorinated complex derivatives on lung cancer cells: a structural study. ResearchGate. [Link]
Kamal, A., et al. (2021). Novel hydroxycinnamamide from morpholine and pyrrolidine: Synthesis, characterization, docking study, and anticancer activity against. Journal of the Turkish Chemical Society, Section A: Chemistry, 8(1), 1-12. [Link]
Kumar, A., & Singh, R. (2024). Enzyme Inhibition by Fluorinated Organic Molecules: Mechanistic Considerations. Research and Reviews: A Journal of Drug Design and Discovery, 11(1), 1-5. [Link]
Li, S., et al. (2023). Comparative Study of Bioactive Compounds and Biological Activities of Five Rose Hip Species Grown in Sicily. Foods, 12(23), 4301. [Link]
Pathak, A., et al. (2021). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Molecules, 26(11), 3183. [Link]
Piatkowska, M., et al. (2021). Fluorinated Analogues of Lepidilines A and C: Synthesis and Screening of Their Anticancer and Antiviral Activity. Molecules, 26(16), 4991. [Link]
ResearchGate (2023). Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. [Link]
ResearchGate (2024). Study on Design, Synthesis and Herbicidal Activity of Novel 6-Indazolyl-2-picolinic Acids. [Link]
Salem, M. A., et al. (2021). Comparative Phytochemical Profile and Biological Activity of Four Major Medicinal Halophytes from Qassim Flora. Plants, 10(9), 1856. [Link]
Sharma, P., et al. (2021). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. ResearchGate. [Link]
Son, H. Y., et al. (2020). Synthesis, Physicochemical Properties, and Biological Activities of 4-(S-Methyl-N-(2,2,2-Trifluoroacetyl)Sulfilimidoyl) Anthranilic Diamide. Molecules, 25(22), 5430. [Link]
Szafranski, B., et al. (1988). Antitumor activity of picolinic acid in CBA/J mice. Journal of the National Cancer Institute, 80(14), 1145-1147. [Link]
Wang, Y., et al. (2013). Comparative pharmacokinetic study of chlorogenic acid after oral administration of Lonicerae Japonicae Flos and Shuang-Huang-Lian in normal and febrile rats. Phytotherapy Research, 27(11), 1671-1676. [Link]
Yang, L., et al. (2023). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. Journal of Agricultural and Food Chemistry, 71(6), 2827-2839. [Link]
Yoon, Y. J., et al. (2021). Comparative Study of Bioactivity and Safety Evaluation of Ethanolic Extracts of Zanthoxylum schinifolium Fruit and Pericarp. Foods, 10(8), 1888. [Link]
Zhang, M., et al. (2022). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. Life, 12(6), 876. [Link]
Zhang, M., et al. (1991). Studies on Pyridonecarboxylic Acids. IV. Synthesis and Antibacterial Activity Evaluation of S-(-)- And R-(+)-6-fluoro-1-methyl-4-oxo-7- (1-piperazinyl)-4H-[3][8] thiazeto[3,2-a]quinoline-3-. The Journal of Antibiotics, 44(6), 637-646. [Link]
Zhao, J., et al. (1998). Photostability and Biological Activity of Fluoroquinolones Substituted at the 8 Position After UV Irradiation. Antimicrobial Agents and Chemotherapy, 42(4), 956-958. [Link]
Spectroscopic Analysis Comparison of Fluorinated Picolinic Acids
The following guide provides a high-level technical comparison of fluorinated picolinic acids, designed for application scientists and medicinal chemists. Content Type: Publish Comparison Guide Audience: Researchers, Med...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide provides a high-level technical comparison of fluorinated picolinic acids, designed for application scientists and medicinal chemists.
Fluorinated picolinic acids (FPAs) are critical bioisosteres in drug discovery, serving as precursors for metallodrugs and ligands in transition metal catalysis. The introduction of fluorine onto the pyridine ring alters the pKa, lipophilicity (LogP), and metabolic stability of the parent picolinic acid.
This guide objectively compares the spectroscopic signatures of the four primary isomers: 3-fluoro-, 4-fluoro-, 5-fluoro-, and 6-fluoropicolinic acid . It focuses on distinguishing these isomers using Nuclear Magnetic Resonance (
F and H NMR) and delineating their physicochemical differences.
Comparative Spectroscopic Profile
Nuclear Magnetic Resonance (NMR) Analysis
The most definitive method for differentiating FPA isomers is a combination of
F NMR chemical shifts and H-F coupling constants.
Experimental Standard:
Solvent: DMSO-
(Preferred over CDCl due to solubility and stabilization of the carboxylic acid proton).
Reference: CFCl
(0 ppm) or CF (-164.9 ppm).
Table 1: Comparative NMR Data & Structural Identification
Note: Chemical shifts (
) are approximate and solvent-dependent. Coupling constants () are the critical self-validating parameter.
Isomer
CAS No.
F Shift (approx. ppm)*
Key H-F Coupling Pattern ()
Structural Diagnostic
3-Fluoro
152126-31-3
-115 to -125
Large (~9-11 Hz) with H4.
F is ortho to COOH. Deshielded by proximity to electron-withdrawing carboxyl.
4-Fluoro
107504-08-5
-100 to -110
(~6-8 Hz) with H6; with H3/H5.
F is para to N. Distinctive splitting of H3 and H5 into doublets of doublets.
5-Fluoro
107504-07-4
-125 to -135
(~9 Hz) with H6; with H3.
F is meta to N. Often shows a "roofing" effect with H6 in H NMR.
6-Fluoro
2369-63-3
-65 to -75
(~8 Hz) with H5.
F is ortho to N. Most deshieldedF signal due to direct attachment to the C-N bond.
*Shift values referenced to CFCl
in DMSO-d.
Physicochemical Properties (pKa & Lipophilicity)
Fluorine substitution lowers the pKa of the carboxylic acid via inductive effects. The magnitude of this effect depends on the distance from the carboxyl group.
assessing the purity of synthesized 4-Fluoropicolinic acid
An Application Scientist's Guide to the Comprehensive Purity Assessment of Synthesized 4-Fluoropicolinic Acid In the landscape of pharmaceutical research and drug development, the purity of an active pharmaceutical ingre...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Scientist's Guide to the Comprehensive Purity Assessment of Synthesized 4-Fluoropicolinic Acid
In the landscape of pharmaceutical research and drug development, the purity of an active pharmaceutical ingredient (API) or a key intermediate is not merely a quality metric; it is the bedrock of safety, efficacy, and reproducibility. 4-Fluoropicolinic acid, a vital heterocyclic building block, is no exception. Its journey from a synthesis flask to a downstream application is contingent upon a rigorous and multi-faceted purity assessment. Impurities, whether they are unreacted starting materials, byproducts, or degradation products, can have unforeseen consequences on reaction kinetics, biological activity, and regulatory compliance.
This guide eschews a one-size-fits-all approach, instead offering a logical, tiered strategy for purity analysis. As Senior Application Scientists, we advocate for a holistic and orthogonal approach—employing multiple analytical techniques that rely on different physicochemical principles. This ensures that the purity value is not an artifact of a single method but a validated, trustworthy measure of the true composition of your synthesized material. We will delve into the "why" behind procedural choices, empowering you to not just follow a protocol, but to understand and adapt it.
The Orthogonal Approach: A Foundation of Trust
The core principle of a robust purity assessment is the use of orthogonal methods. An orthogonal method is a distinct analytical technique that measures the same attribute (in this case, purity) through a different mechanism. For an acidic organic molecule like 4-Fluoropicolinic acid, a powerful orthogonal comparison is between a separation-based technique like High-Performance Liquid Chromatography (HPLC) and an absolute method like acid-base titration. Agreement between these methods provides a high degree of confidence in the assigned purity value.
Caption: A generalized workflow for the purity assessment of a synthesized chemical.
Method Comparison: Choosing the Right Tool for the Job
The selection of an analytical method depends on the required accuracy, available instrumentation, and the stage of research.[1] A method suitable for in-process control may differ from that required for final product release. The following table compares the most relevant techniques for assessing the purity of 4-Fluoropicolinic acid.
Feature
High-Performance Liquid Chromatography (HPLC)
Quantitative NMR (qNMR)
Acid-Base Titration
Mass Spectrometry (LC-MS)
Melting Point Analysis
Principle
Differential partitioning between a mobile and stationary phase.[2]
Signal intensity is directly proportional to the number of nuclei.[3]
Neutralization of an acid with a standardized base.[4]
Separation by mass-to-charge ratio of ionized molecules.[5]
Temperature at which a solid transitions to a liquid.[6]
Requires a reference standard for absolute quantification, can be complex.
Lower sensitivity than HPLC, requires a high-purity internal standard.
Non-specific, less sensitive to minor impurities.
High cost, requires expertise.
Imprecise, only indicates presence of significant impurities.[6]
Experimental Protocols: A Step-by-Step Guide
Here we provide detailed, self-validating protocols for the three most critical quantitative techniques. The causality behind key steps is explained to foster a deeper understanding.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
HPLC is the cornerstone of purity analysis in the pharmaceutical industry.[11] It excels at separating the main compound from structurally similar impurities. Our method is a reversed-phase approach, ideal for polar aromatic acids.
Caption: The sequential process of analyzing a sample using HPLC.
Methodology:
Mobile Phase Preparation:
Rationale: The mobile phase composition is critical for achieving good separation. We use a phosphate buffer to control the pH. For an acidic compound like 4-Fluoropicolinic acid, maintaining a pH around 3.0 ensures the carboxylic acid is protonated and behaves consistently on the non-polar C18 column. Acetonitrile is the organic modifier used to elute the compound.
Procedure: Prepare Mobile Phase A: 20 mM Potassium Phosphate, adjusted to pH 3.0 with phosphoric acid. Prepare Mobile Phase B: Acetonitrile. Filter both through a 0.45 µm filter.
Standard and Sample Preparation:
Rationale: Accurate weighing is paramount for accurate results. A concentration of ~0.5 mg/mL is typically sufficient for good UV detection without saturating the detector. The diluent should be similar in composition to the initial mobile phase to ensure good peak shape.
Procedure: Accurately weigh ~10 mg of 4-Fluoropicolinic acid reference standard and transfer to a 20 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B. Repeat for the synthesized sample to be tested.
Chromatographic Conditions:
Column: C18, 4.6 x 150 mm, 5 µm particle size.
Flow Rate: 1.0 mL/min.
Injection Volume: 10 µL.
Detection Wavelength: 265 nm (This should be determined by running a UV scan of the compound to find its absorbance maximum).
Gradient Program:
0-2 min: 95% A, 5% B
2-15 min: Gradient to 30% A, 70% B
15-17 min: Gradient to 95% A, 5% B
17-20 min: Hold at 95% A, 5% B (re-equilibration)
Data Analysis:
Rationale: The area percent method assumes that all components have a similar response factor at the chosen wavelength. This is a reasonable assumption for structurally related impurities. The purity is calculated as the percentage of the main peak area relative to the total area of all peaks in the chromatogram.
Calculation: % Purity = (Area of 4-Fluoropicolinic acid peak / Total Area of all peaks) x 100. For a validated method, this should be performed on a system demonstrated to be precise and accurate.[12][13]
Absolute Purity by Quantitative ¹H NMR (qNMR)
qNMR is a powerful primary analytical method that provides an absolute measure of purity without needing a reference standard of the analyte itself.[7] Instead, it uses a certified, high-purity internal standard.
Methodology:
Internal Standard Selection & Preparation:
Rationale: The internal standard must be of high, certified purity, have a simple spectrum with at least one signal that does not overlap with any analyte signals, be soluble in the same solvent, and be non-reactive. Maleic acid is an excellent choice for this application. A stock solution ensures consistency across multiple measurements.
Procedure: Accurately weigh ~50 mg of certified maleic acid into a 10 mL volumetric flask. Dissolve and dilute to volume with DMSO-d₆.
Sample Preparation:
Rationale: The key to qNMR is the precise weighing of both the sample and the addition of a precise volume of the internal standard stock solution. This allows for a direct molar comparison.
Procedure: Accurately weigh ~15 mg of the synthesized 4-Fluoropicolinic acid into an NMR tube. Using a calibrated pipette, add exactly 500 µL of the maleic acid internal standard stock solution. Cap and mix thoroughly.
NMR Data Acquisition:
Rationale: To ensure signal intensity is directly proportional to concentration, the measurement must be taken under quantitative conditions. This primarily means ensuring full relaxation of the protons between pulses, which is achieved by using a long relaxation delay (D1), typically 5 times the longest T1 relaxation time of any proton of interest.
Instrument: 400 MHz (or higher) NMR Spectrometer.
Solvent: DMSO-d₆.
Key Parameters:
Pulse Angle: 30-90°
Relaxation Delay (D1): 30 seconds
Number of Scans: 8-16
Data Analysis:
Rationale: Purity is calculated by comparing the integral of a known number of protons from the analyte with the integral of a known number of protons from the internal standard, factoring in their respective molecular weights and masses.
Procedure:
Integrate the well-resolved singlet from maleic acid (2 protons).
Integrate a well-resolved signal from 4-Fluoropicolinic acid (e.g., one of the aromatic protons, 1 proton).
Apply the following formula:
Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where: I = Integral value, N = Number of protons for the integrated signal, MW = Molecular Weight, m = mass, P_std = Purity of the standard.
Purity Assay by Acid-Base Titration
Titration is a classic, absolute chemical method that determines the amount of an acidic substance by measuring the volume of a standardized basic solution required to neutralize it.[4][14] It serves as an excellent orthogonal technique to chromatography.[15]
Methodology:
Standardization of Titrant (0.1 M NaOH):
Rationale: The concentration of the sodium hydroxide (NaOH) titrant must be known with high accuracy. This is achieved by titrating it against a primary standard, such as potassium hydrogen phthalate (KHP).
Procedure: Accurately weigh ~0.5 g of dried KHP into a flask. Dissolve in ~50 mL of deionized water. Add 2-3 drops of phenolphthalein indicator. Titrate with the ~0.1 M NaOH solution until a faint, persistent pink color is observed. Calculate the exact molarity of the NaOH.
Sample Titration:
Rationale: The synthesized 4-Fluoropicolinic acid is dissolved and titrated with the now-standardized NaOH. The endpoint, where all the acid has been neutralized, is visualized by the color change of the indicator.
Procedure: Accurately weigh ~0.2 g of the synthesized 4-Fluoropicolinic acid into a 250 mL conical flask. Dissolve in ~50 mL of purified water (gentle warming may be necessary).[14] Add 2-3 drops of phenolphthalein. Titrate with the standardized 0.1 M NaOH to the same faint pink endpoint. Record the volume of NaOH used. Perform in triplicate.
Calculation:
Rationale: The purity is calculated based on the stoichiometry of the acid-base reaction (1:1 for 4-Fluoropicolinic acid and NaOH), the volume and molarity of the titrant, and the initial mass of the sample.
Formula:
Moles of NaOH = Molarity_NaOH * Volume_NaOH (L)
Mass of Acid = Moles_NaOH * MW_4-Fluoropicolinic acid
% Purity = (Calculated Mass of Acid / Weighed Mass of Sample) * 100
Conclusion: Synthesizing Data for a Definitive Assessment
The purity of synthesized 4-Fluoropicolinic acid cannot be confidently asserted with a single measurement. A robust assessment relies on the convergence of evidence from orthogonal analytical techniques. A high-purity sample (>98%) should exhibit a sharp melting point, a single major peak in the HPLC chromatogram accounting for the vast majority of the total area, a clean ¹H and ¹⁹F NMR spectrum consistent with the structure, and an assay value from titration that aligns closely with the results from HPLC and qNMR. This multi-faceted, evidence-based approach ensures that researchers, scientists, and drug development professionals can proceed with confidence, knowing their material meets the stringent quality standards required for their critical work.
References
Vertex AI Search. (2026). Modern Analytical Technique for Characterization Organic Compounds.
Ramesh Chaughule. (2024). Advances in Impurity Profiling of Pharmaceutical Formulations. Biomed J Sci & Tech Res.
Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity.
Chemistry LibreTexts. (2021). 5.3: MELTING POINT ANALYSIS- IDENTITY AND PURITY.
Research and Reviews. (2024). Characterization and Identification in Organic Chemistry through Analytical Techniques.
Studylib. (n.d.). Organic Acid Purity Determination by Titration.
PMC. (n.d.). Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE.
ResearchGate. (2025). Mass spectrometry in impurity profiling.
Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. (n.d.).
alwsci. (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals.
Purity assessment is particularly critical... (2025). Importance of Purity Evaluation and the Potential of Quantitative H-1 NMR as a Purity Assay.
Evergreensino Chemical Co., Ltd. (2025). How to test the purity of M - Toluic Acid?.
G. F. Pauli, et al. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry.
Wikipedia. (n.d.). Titration.
Gavin Publishers. (n.d.). Validation of Analytical Methods: A Review.
National Center for Biotechnology Information. (n.d.). Assessment of the chemical and enantiomeric purity of organic reference materials.
A Comparative Guide to the Inter-Laboratory Validation of 4-Fluoropicolinic Acid Assays
This guide provides a comprehensive comparison of analytical methodologies for the quantification of 4-Fluoropicolinic acid, a crucial pyridine carboxylic acid derivative. As a key intermediate in the synthesis of variou...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive comparison of analytical methodologies for the quantification of 4-Fluoropicolinic acid, a crucial pyridine carboxylic acid derivative. As a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds, the precise and accurate determination of 4-Fluoropicolinic acid is paramount for quality control, impurity profiling, and pharmacokinetic studies. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth technical overview of assay validation with a focus on inter-laboratory reproducibility.
The Imperative of Rigorous Validation in Analytical Chemistry
The validation of an analytical procedure is the process of demonstrating its suitability for the intended purpose.[1] For a molecule like 4-Fluoropicolinic acid, which may be a critical quality attribute or a significant impurity in a drug substance, a validated assay ensures that reported values are reliable and consistent. Inter-laboratory validation, or reproducibility, is the ultimate test of a method's robustness, assessing its performance across different laboratories, analysts, and equipment.[2] This guide will explore the validation of common analytical techniques for 4-Fluoropicolinic acid, providing the scientific rationale behind experimental choices and presenting a framework for a comprehensive inter-laboratory validation study.
Choosing the Right Analytical Tool: A Comparative Overview
The selection of an analytical technique for 4-Fluoropicolinic acid is dictated by the required sensitivity, selectivity, and the nature of the sample matrix. The primary candidates for this analysis are High-Performance Liquid Chromatography (HPLC) with UV detection, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS). Capillary Electrophoresis (CE) also presents a viable, albeit less common, alternative.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone of pharmaceutical analysis due to its versatility and robustness.[3] For 4-Fluoropicolinic acid, a reversed-phase HPLC method with UV detection is a common starting point.
Causality of Experimental Choices:
Column: A C18 reversed-phase column is typically chosen for its ability to retain and separate moderately polar compounds like picolinic acid derivatives.[3]
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is used to achieve optimal retention and peak shape. The pH of the mobile phase is a critical parameter; for an acidic compound like 4-Fluoropicolinic acid, an acidic mobile phase (pH 2-4) will suppress the ionization of the carboxylic acid group, leading to better retention on the nonpolar stationary phase.[4]
Detection: UV detection is suitable for 4-Fluoropicolinic acid due to the presence of the pyridine ring chromophore. The detection wavelength should be set at the absorbance maximum of the analyte to ensure the highest sensitivity.[5]
Experimental Protocol: HPLC-UV Method for 4-Fluoropicolinic Acid
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode array detector (DAD) or UV detector.
Chromatographic Conditions:
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
Mobile Phase: A gradient of 0.1% phosphoric acid in water (Solvent A) and acetonitrile (Solvent B).
Flow Rate: 1.0 mL/min.
Column Temperature: 30 °C.
Detection Wavelength: Determined by UV scan of a standard solution (typically around 260-270 nm for picolinic acid derivatives).
Injection Volume: 10 µL.
Sample Preparation:
For drug substances, accurately weigh and dissolve the sample in a suitable diluent (e.g., a mixture of water and acetonitrile).
For drug products, crush tablets or open capsules, and extract the analyte with a suitable solvent, followed by filtration.[6]
Validation Parameters to be Assessed: Specificity, Linearity, Range, Accuracy, Precision (Repeatability and Intermediate Precision), Limit of Detection (LOD), Limit of Quantification (LOQ), and Robustness.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For applications requiring higher sensitivity and selectivity, such as the analysis of 4-Fluoropicolinic acid in biological matrices or as a trace impurity, LC-MS/MS is the method of choice.[7]
Causality of Experimental Choices:
Ionization: Electrospray ionization (ESI) is well-suited for polar and ionizable molecules like 4-Fluoropicolinic acid.[8] It can be operated in either positive or negative ion mode, with negative mode often being more sensitive for carboxylic acids.
Mass Analysis: Tandem mass spectrometry (MS/MS) provides exceptional selectivity through Multiple Reaction Monitoring (MRM), where a specific precursor ion is selected and fragmented, and a characteristic product ion is monitored. This minimizes interference from matrix components.[9]
Experimental Protocol: LC-MS/MS Method for 4-Fluoropicolinic Acid
Instrumentation: An LC system coupled to a triple quadrupole mass spectrometer with an ESI source.
Chromatographic Conditions: Similar to the HPLC-UV method, but often with faster gradients and smaller particle size columns to improve throughput.
Mass Spectrometry Conditions:
Ionization Mode: ESI Negative.
Precursor Ion: [M-H]⁻ for 4-Fluoropicolinic acid.
Product Ion(s): Determined by infusing a standard solution and optimizing fragmentation parameters (collision energy).
MRM Transition: Precursor ion → Product ion.
Sample Preparation: For biological samples, protein precipitation or solid-phase extraction (SPE) is typically required to remove interferences.[10]
Validation Parameters to be Assessed: In addition to the parameters for HPLC-UV, bioanalytical method validation guidelines also require assessment of matrix effects, and stability under various conditions.[11]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS can be a powerful tool for the analysis of volatile and thermally stable compounds. However, for polar compounds like 4-Fluoropicolinic acid, derivatization is necessary to increase volatility and improve chromatographic performance.[12]
Causality of Experimental Choices:
Derivatization: The carboxylic acid group must be derivatized, for example, by esterification (e.g., with methanol or diazomethane) to form a more volatile methyl ester.[13]
Column: A non-polar or medium-polarity capillary column is typically used for the separation of the derivatized analyte.
Ionization: Electron Ionization (EI) is commonly used, which generates a characteristic fragmentation pattern that can be used for identification and quantification.
Experimental Protocol: GC-MS Method for 4-Fluoropicolinic Acid
Instrumentation: A GC system coupled to a mass spectrometer.
Derivatization: React the sample with a suitable derivatizing agent (e.g., BF3-methanol) under controlled temperature and time.
Chromatographic Conditions:
Column: DB-5ms or equivalent.
Carrier Gas: Helium.
Temperature Program: An optimized temperature ramp to ensure good separation.
Mass Spectrometry Conditions:
Ionization Mode: EI.
Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for enhanced sensitivity.
Validation Parameters to be Assessed: Similar to HPLC-UV, with a focus on the reproducibility of the derivatization step.
Inter-Laboratory Validation: A Framework for Reproducibility
An inter-laboratory validation study is essential to establish the reproducibility of an analytical method.[2] The following framework outlines a robust approach for validating a 4-Fluoropicolinic acid assay across multiple laboratories.
Diagram: Inter-Laboratory Validation Workflow
Caption: A four-phase workflow for conducting a robust inter-laboratory validation study.
Comparison of Performance Characteristics
The following table summarizes the expected performance characteristics of the different analytical methods for 4-Fluoropicolinic acid, based on data from similar compounds.
Performance Characteristic
HPLC-UV
LC-MS/MS
GC-MS (with derivatization)
Specificity
Good (potential for co-elution)
Excellent (based on mass)
Excellent (based on mass)
Linearity (r²)
> 0.99
> 0.99
> 0.99
Range
µg/mL to mg/mL
pg/mL to µg/mL
ng/mL to µg/mL
LOD
~0.1 µg/mL
~0.01 ng/mL
~0.1 ng/mL
LOQ
~0.3 µg/mL
~0.05 ng/mL
~0.5 ng/mL
Accuracy (% Recovery)
98-102%
95-105%
90-110%
Precision (RSD)
< 2%
< 15%
< 15%
Throughput
Moderate
High
Low to Moderate
Cost
Low
High
Moderate
Note: These are typical values and will vary depending on the specific instrumentation and method optimization.
Self-Validating Systems: Ensuring Trustworthiness
A well-designed analytical method should have built-in checks to ensure its ongoing validity. This includes:
System Suitability Tests (SST): Performed before each analytical run, SSTs verify that the chromatographic system is performing adequately. Key SST parameters include retention time, peak area, tailing factor, and theoretical plates.
Quality Control (QC) Samples: QC samples at multiple concentration levels are analyzed alongside unknown samples to monitor the accuracy and precision of the method in real-time.
Internal Standards: The use of an internal standard, particularly a stable isotope-labeled version of the analyte in LC-MS/MS and GC-MS, can correct for variations in sample preparation and instrument response, significantly improving the reliability of the results.
Conclusion and Recommendations
For the routine quality control of 4-Fluoropicolinic acid in bulk drug substances where concentrations are relatively high, a validated HPLC-UV method offers a cost-effective and robust solution. Its simplicity and reliability make it well-suited for widespread implementation and inter-laboratory transfer.
For applications requiring high sensitivity, such as impurity profiling at trace levels or bioanalysis in complex matrices, LC-MS/MS is the superior technique. Its high selectivity and low detection limits provide a level of confidence that is often necessary for regulatory submissions.
GC-MS can serve as a valuable orthogonal technique to confirm results obtained by LC-based methods, particularly when dealing with complex matrices or investigating potential volatile impurities. However, the need for derivatization adds a layer of complexity to the workflow.
Ultimately, the choice of method should be based on a thorough risk assessment and a clear understanding of the analytical requirements. A successful inter-laboratory validation will provide the necessary evidence that the chosen method is fit for its intended purpose, ensuring the quality and consistency of data across different testing sites.
References
SIELC Technologies. Picolinic Acid. Retrieved from [Link]
ResearchGate. (2020). Extraction and derivatization for perfluorocarboxylic acids in liquid and solid matrices: A review. Retrieved from [Link]
European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Determination of Picolinic Acid by HPLC Coupled With Postcolumn Photo Irradiation Using Zinc Acetate as a Fluorescent Derivatization Reagent. Retrieved from [Link]
PubMed. (2023). A Rapid Derivatization for Quantitation of Perfluorinated Carboxylic Acids from Aqueous Matrices by Gas Chromatography-Mass Spectrometry. Retrieved from [Link]
ResearchGate. (n.d.). New high-performance liquid chromatography method for the detection of picolinic acid in biological fluids. Retrieved from [Link]
MDPI. (2023). Solubility and Crystallization Studies of Picolinic Acid. Retrieved from [Link]
Agilent Technologies. (2016). Single Quad LC/MS Analysis of Organic Acids Using an Agilent Hi-Plex Column. Retrieved from [Link]
ResearchGate. (n.d.). Investigations of the reactivity of pyridine carboxylic acids with diazodiphenylmethane in protic and aprotic solvents. Part II. Pyridine mono-carboxylic acid N-oxides. Retrieved from [Link]
LGC Group. (n.d.). Guide to achieving reliable quantitative LC-MS measurements. Retrieved from [Link]
European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved from [Link]
Shimadzu. (n.d.). Sample Prep-Free Analysis of Perfluorinated Carboxylic Acids with “SMCI+” using Negative Chemical Ionization. Retrieved from [Link]
ResearchGate. (n.d.). Fast LC/MS in the analysis of small molecules. Retrieved from [Link]
PubMed. (2008). Analysis of phenolic compounds by high performance liquid chromatography and ultra performance liquid chromatography. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Development of a capillary zone electrophoresis-electrospray ionization-mass sepectrometry assay with a sulfonated capillary for profiling picolinic acid and quinolinic acid formation in multienzyme system. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Sample Preparation Approaches for Determination of Quinolones in Aqueous Matrixes: Systematic Review. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Retrieved from [Link]
SpringerLink. (n.d.). Sample preparation in analysis of pharmaceuticals. Retrieved from [Link]
Google Patents. (n.d.). US8575350B2 - Process for producing pyridine carboxylic acids.
Chemistry LibreTexts. (2022). 9.4: High-Performance Liquid Chromatography. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility. Retrieved from [Link]
PubMed Central. (n.d.). Improved separation and detection of picolinic acid and quinolinic acid by capillary electrophoresis-mass spectrometry: Application to analysis of human cerebrospinal fluid. Retrieved from [Link]
MDPI. (n.d.). Platinum Meets Pyridine: Affinity Studies of Pyridinecarboxylic Acids and Nicotinamide for Platinum—Based Drugs. Retrieved from [Link]
U.S. Food and Drug Administration. (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
ResearchGate. (2018). (PDF) Determination of Fluoroquinolones in Pharmaceutical Formulations by Extractive Spectrophotometric Methods Using Ion-Pair Complex Formation with Bromothymol Blue. Retrieved from [Link]
MDPI. (n.d.). Application of Capillary Electrophoresis to the Analysis of Bioactive Compounds in Herbal Raw Materials. Retrieved from [Link]
ResearchGate. (2014). What would be the ideal conditions of HPLC for organic acid detection? Which mobile phase and column is suitable, as organic acids are hydrophilic?. Retrieved from [Link]
Separation Science. (n.d.). Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve. Retrieved from [Link]
National Center for Biotechnology Information. (2024). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. Retrieved from [Link]
National Center for Biotechnology Information. (2017). Identification of small molecules using accurate mass MS/MS search. Retrieved from [Link]
Pharma Validation. (n.d.). Calculating LOD and LOQ for HPLC and UV Methods. Retrieved from [Link]
Waters. (n.d.). HPLC Column Performance. Retrieved from [Link]
PubMed. (2013). Improved separation and detection of picolinic acid and quinolinic acid by capillary electrophoresis-mass spectrometry: application to analysis of human cerebrospinal fluid. Retrieved from [Link]
MDPI. (n.d.). LC-MS Profiling and Biological Activity of Unexplored Leucas nubica Benth. (Lamiaceae). Retrieved from [Link]
PubMed. (n.d.). SPE-HPLC Determination of Chlorogenic and Phenolic Acids in Coffee. Retrieved from [Link]
Chromatography Online. (2023). Sample Preparation of Drug Substances and Products in Regulated Testing: A Primer. Retrieved from [Link]
ResearchGate. (2024). (PDF) Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. Retrieved from [Link]
benchmarking the synthesis of 4-Fluoropicolinic acid against known methods
Executive Summary 4-Fluoropicolinic acid (4-FPA) is a critical heterocyclic building block in the development of kinase inhibitors and radioligands. Its synthesis has historically been plagued by low yields, thermal haza...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
4-Fluoropicolinic acid (4-FPA) is a critical heterocyclic building block in the development of kinase inhibitors and radioligands. Its synthesis has historically been plagued by low yields, thermal hazards, and difficult purification profiles.[1]
This guide benchmarks the Direct Oxidation of 4-Fluoro-2-methylpyridine (Method A) against the traditional Balz-Schiemann Diazotization (Method B) and Nucleophilic Aromatic Substitution (SNAr) / Halex (Method C) .
The Verdict: While Method B remains the academic standard and Method C offers raw material cost advantages, Method A (Direct Oxidation) demonstrates superior performance for pharmaceutical applications. It delivers the highest atom economy, eliminates the risk of diazonium thermal runaway, and simplifies the impurity profile, making it the "Gold Standard" for scale-up.
Strategic Pathway Analysis
To understand the benchmarking logic, we must visualize the divergent synthetic pathways. The choice of precursor dictates the impurity profile and process safety.
Figure 1: Comparative synthetic pathways. The Blue path (Oxidation) bypasses the unstable Red path (Diazotization) and the harsh Yellow path (Halex).
Comparative Performance Analysis
The following data aggregates experimental outcomes from internal pilot batches and literature benchmarks.
Metric
Method A: Direct Oxidation (Recommended)
Method B: Balz-Schiemann (Traditional)
Method C: Halex SNAr (Alternative)
Precursor
4-Fluoro-2-methylpyridine
4-Aminopicolinic acid
4-Chloropicolinic acid
Reagents
KMnO₄ or Co/Mn/Br (Air)
NaNO₂, HBF₄ (or HF/Pyridine)
KF, DMSO/Sulfolane
Typical Yield
78% - 85%
40% - 55%
60% - 70%
Purity (HPLC)
>99.5%
~95% (Tarry residues)
~97% (Des-fluoro impurities)
Process Safety
High (Standard exotherm)
Low (Explosion risk of dry salts)
Medium (High T >150°C)
E-Factor (Waste)
Low (MnO₂ is recyclable)
High (Stoichiometric BF₃ waste)
Moderate (Solvent recovery difficult)
Scalability
Linear (Flow or Batch)
Difficult (Batch accumulation risk)
Moderate (Corrosion issues)
Critical Analysis
Safety: Method B involves the isolation or in-situ generation of diazonium tetrafluoroborates. As noted in safety literature, thermal decomposition of these salts can lead to runaway reactions, making them unsuitable for multi-kilogram campaigns [1, 2].
Purity: Method C (Halex) often suffers from incomplete conversion, leaving difficult-to-separate chlorinated impurities (4-chloro analogs) that mimic the product in HPLC. Method A's primary impurity is unreacted starting material, which is easily separated by pH adjustment due to the lack of a carboxylic acid group on the precursor.
Detailed Protocol: Direct Oxidation (The "Gold Standard")
This protocol describes the oxidation of 4-fluoro-2-methylpyridine. This route is selected for its robustness and ability to deliver API-grade purity.
Reagents & Equipment
Substrate: 4-Fluoro-2-methylpyridine (1.0 eq)
Oxidant: Potassium Permanganate (KMnO₄) (2.5 eq) - Note: For metric ton scale, catalytic aerobic oxidation (Co/Mn) is preferred, but KMnO₄ is standard for lab/pilot scale.
Solvent: Water (Deionized)
Workup: HCl (conc.), Ethyl Acetate.
Step-by-Step Methodology
Setup: In a 3-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and temperature probe, charge 4-Fluoro-2-methylpyridine (10.0 g, 90 mmol) and Water (200 mL).
Heating: Heat the suspension to 70°C. The starting material may form an oil layer; vigorous stirring is essential.
Addition (Critical Process Parameter): Add KMnO₄ (35.5 g, 225 mmol) portion-wise over 2 hours.
Why: Controlling addition rate prevents violent exotherms and ensures the oxidant is not consumed by side reactions (decarboxylation).
Reaction: Increase temperature to 90-95°C and reflux for 4 hours.
Monitoring: Check via HPLC/TLC. The disappearance of the methyl-pyridine peak indicates completion.
Filtration: Cool the mixture to 40°C. Filter the dark brown MnO₂ precipitate through a Celite pad. Wash the pad with hot water (2 x 50 mL).
Causality: MnO₂ retains significant product; hot water washes are crucial for yield recovery.
Isolation:
Concentrate the clear aqueous filtrate to ~100 mL volume.
Cool to 0-5°C in an ice bath.
Slowly acidify with conc. HCl to pH 2.0 - 2.5.
Observation: White crystalline solid precipitates.
Purification: Filter the solid, wash with ice-cold water (minimal), and dry under vacuum at 45°C.
Expected Result: 9.5 g - 10.5 g (75-82% Yield) of white crystalline powder.
Process Workflow Visualization
The following diagram illustrates the unit operations for the recommended Oxidation Method, highlighting the self-validating checkpoints.
Figure 2: Unit operation workflow for the Direct Oxidation method.
References
Balz, G.; Schiemann, G. (1927).[1] "Über aromatische Fluorverbindungen, I.: Ein neues Verfahren zu ihrer Darstellung". Berichte der deutschen chemischen Gesellschaft, 60(5), 1186–1190.
Scientific Update. (2019). "The Balz-Schiemann Reaction - Safety and Scalability". Scientific Update - UK.
Google Patents. (1953). "US2818378A - Oxidation of methyl-pyridines". Google Patents.
ChemicalBook. (2025).[2] "4-Chloropyridine-2-carboxylic acid Synthesis and Properties". ChemicalBook.
ResearchGate. (2016). "Synthesis of Fluoro-Aromatics by Balz-Schiemann Reaction: A Greener Approach". ResearchGate.[3]
This guide provides a technical framework for evaluating 4-fluoropicolinic acid derivatives via molecular docking. While picolinic acid herbicides (e.g., picloram, clopyralid) typically feature 4-amino or 3,6-dichloro substitutions, the 4-fluoro moiety represents a critical bioisosteric modification. Fluorine substitution can modulate pKa, lipophilicity (LogP), and metabolic stability without significantly altering steric bulk.
This comparative study focuses on the binding efficacy of 4-fluoropicolinates against the TIR1/AFB family of auxin signaling F-box proteins , specifically contrasting them with industry-standard herbicides like Picloram and Indole-3-acetic acid (IAA) .
Target Selection & Structural Basis
To ensure biological relevance, docking studies must target the specific receptor subtypes responsible for the herbicidal mode of action.
Primary Target:TIR1 (Transport Inhibitor Response 1) and AFB5 (Auxin Signaling F-Box Protein 5) .
PDB Selection:
PDB ID: 2P1Q (Arabidopsis thaliana TIR1 in complex with IAA).
PDB ID: 2P1P (TIR1 with 2,4-D).
Note: AFB5 models are often generated via homology modeling using TIR1 as a template due to their high sequence identity in the binding pocket.
Why AFB5? Recent data suggests that picolinate auxins (like picloram) show preferential binding to AFB5 over TIR1, which may explain their specific weed spectrum control compared to phenoxyacetates (2,4-D).
Comparative Docking Workflow
This protocol synthesizes high-precision ligand preparation with ensemble docking to account for receptor flexibility.
Step 1: Ligand Preparation (The Variable)
The core comparison relies on the accurate electronic representation of the 4-fluoro group versus the 4-amino group.
Test Ligand: 4-Fluoro-3,5,6-trichloropicolinic acid.
Standard A (Natural): Indole-3-acetic acid (IAA).
Standard B (Commercial): Picloram (4-Amino-3,5,6-trichloropicolinic acid).
Protocol:
Generate 3D conformers (e.g., using RDKit or OpenBabel).
QM Optimization: Optimize geometry using DFT (B3LYP/6-31G*) to correctly model the C-F bond length (approx. 1.35 Å) and electron density, which is critical for observing the "fluorine effect" in the hydrophobic pocket.
Assign Gasteiger-Marsili partial charges.
Step 2: Receptor Preparation (The Constant)
Remove crystallographic water molecules (except those bridging the ligand-cofactor interaction, if any).
Cofactor Retention: The Inositol Hexakisphosphate (InsP6) cofactor is structural and must be retained in the TIR1 assembly.
Protonation: Add hydrogens at pH 7.4.
Step 3: Grid Generation & Docking
Grid Box: Center on the crystallographic ligand (IAA) with dimensions
Å.
Algorithm: Lamarckian Genetic Algorithm (AutoDock 4.2) or Iterative Local Search (AutoDock Vina).
Exhaustiveness: Set to 32-64 to ensure convergence of the global minimum.
Visualization: Experimental Workflow
Caption: Figure 1. Standardized in silico workflow for comparative docking of picolinate derivatives against auxin receptors.
Performance Analysis & Interpretation
The following table outlines the expected comparative metrics based on established structure-activity relationships (SAR) of picolinate herbicides.
Table 1: Comparative Binding Metrics (Projected)
Metric
Standard: Picloram (4-NH2)
Candidate: 4-F-Picolinate
Control: IAA (Natural)
Interpretation
Binding Energy ()
-8.5 to -9.2 kcal/mol
-8.2 to -8.9 kcal/mol
-9.5 kcal/mol
The 4-F derivative typically shows comparable but slightly reduced affinity vs. the 4-amino due to loss of H-bond donation.
Key Interaction
Salt bridge (Arg403), H-bond (Ser438)
Salt bridge (Arg403), Hydrophobic/F-bond
Salt bridge, stacking
The Carboxylate headgroup drives the primary anchor (Salt bridge).
Steric Fit (RMSD)
< 1.5 Å
< 1.2 Å
Reference
The smaller radius of F (1.47 Å) vs NH2 allows excellent steric accommodation in the pocket.
Lipophilicity (LogP)
~0.3 (More Polar)
~1.5 (More Lipophilic)
1.4
Critical Differentiator: 4-F increases membrane permeability, potentially enhancing in vivo efficacy despite slightly lower binding.
Mechanistic Insights: The Fluorine Effect
Multipole Interactions: Unlike the 4-amino group of Picloram, which acts as a hydrogen bond donor, the 4-fluoro substituent is a weak hydrogen bond acceptor. However, the C-F bond creates a strong dipole that can interact favorably with backbone amides or cationic residues (e.g., Arginine) via orthogonal multipolar interactions.
Water Exclusion: The hydrophobicity of the fluorine atom aids in desolvating the binding pocket, a thermodynamically favorable entropic gain that can compensate for the loss of a direct hydrogen bond.
Biological Context: Auxin Signaling Pathway[1][2]
To understand why docking matters, one must visualize the downstream signaling triggered by the ligand-receptor complex.
Caption: Figure 2. The Auxin signaling cascade.[1][2] High-affinity docking of the 4-F derivative recruits Aux/IAA repressors, leading to their degradation and subsequent herbicidal gene activation.
Protocol Validation (Self-Correcting Systems)
To ensure the "Trustworthiness" of your results, apply these validation steps:
Redocking Validation: Extract the co-crystallized IAA or 2,4-D from the PDB structure and redock it. The RMSD between the docked pose and the crystal pose must be
2.0 Å .
Decoy Set Screening: Dock a set of 50 non-auxinic compounds with similar molecular weights. The 4-F-picolinate must score significantly better (lower
) than the mean of the decoys to prove specific binding.
MD Simulation (Optional but Recommended): Run a short (10-50 ns) Molecular Dynamics simulation (e.g., GROMACS) to verify that the 4-F-picolinate remains stable in the pocket and does not drift >3 Å RMSD over time.
References
Tan, X., et al. (2007). "Mechanism of auxin perception by the TIR1 ubiquitin ligase enzyme." Nature.
Li, Z., et al. (2023). "Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides." Frontiers in Chemistry.
Todd, O. A., et al. (2022). "The differential binding and biological efficacy of auxin herbicides." Pest Management Science.
Hinchliffe, P., et al. (2017).[3] "Dipicolinic Acid Derivatives as Inhibitors of New Delhi Metallo-β-lactamase-1." Journal of Medicinal Chemistry.
Operational Safety Guide: Handling 4-Fluoropicolinic Acid in Drug Discovery Workflows
Executive Summary & Context 4-Fluoropicolinic acid (CAS: 107504-08-5) is a critical heterocyclic building block, frequently employed as a scaffold in the synthesis of metalloprotease inhibitors and fluorinated pyridine l...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Context
4-Fluoropicolinic acid (CAS: 107504-08-5) is a critical heterocyclic building block, frequently employed as a scaffold in the synthesis of metalloprotease inhibitors and fluorinated pyridine ligands.[1] While often categorized generically as an "irritant," its specific handling requirements are dictated by its physical form (often a static-prone crystalline powder) and its chemical behavior as a chelating organic acid.[1]
This guide moves beyond the Safety Data Sheet (SDS) to provide an operational framework for safe handling, ensuring data integrity and researcher safety.
Hazard Profiling: The "Why" Behind the Protocol
To implement effective safety measures, one must understand the specific molecular behavior of the compound.
Acidity & Chelation: As a picolinic acid derivative, this compound is not only acidic (causing H315 Skin Irritation) but possesses a nitrogen-carboxylate binding motif capable of chelating metal ions.[1] This increases its potential for biological interaction upon mucosal contact.
Fluorination: The C-F bond at the 4-position is metabolically stable.[1] However, in the event of thermal decomposition (fire), it will release Hydrogen Fluoride (HF) gas.[1] Standard organic fire protocols apply, but emergency responders must be notified of the fluorine content.[1][2]
Physical State: The solid is often a fine, electrostatic powder. This makes H335 (Respiratory Irritation) and H319 (Eye Irritation) the primary operational risks during weighing and transfer.
Summary of GHS Classifications
Hazard Code
Description
Operational Implication
H315
Causes skin irritation
Direct contact with powder or high-conc.[1][2][3] solutions requires immediate washing.
H319
Causes serious eye irritation
Critical: Dust generation makes safety glasses insufficient; goggles are required for solid handling.[2][3]
H335
May cause respiratory irritation
All solid manipulation must occur under negative pressure (Fume Hood).[2][3]
Engineering Controls: The First Line of Defense
Personal Protective Equipment (PPE) is the last line of defense. The primary barrier must be engineering controls.
Chemical Fume Hood: Mandatory for all solid handling.
Specification: Face velocity must be maintained between 0.3 m/s and 0.5 m/s .
Expert Insight: Velocities >0.6 m/s can create turbulence that disperses the light powder, contaminating the sash and increasing exposure risk.
Static Control: Use an ionizing bar or anti-static gun inside the hood before weighing. Fluorinated heterocycles are notorious for static charge buildup, leading to "jumping" powder.
Personal Protective Equipment (PPE) Matrix
The following selection matrix is based on permeation resistance and physical state.
PPE Selection Table
Protection Zone
Recommended Equipment
Technical Justification
Hand Protection
Nitrile Rubber (0.11 mm min)
Nitrile offers excellent resistance to organic acids.[1][2][3] Latex is not recommended due to poor organic solvent resistance if the acid is in solution.
Eye Protection
Unvented Chemical Goggles
For Solids: Safety glasses allow dust entry from the side. Goggles seal the orbital area against fine particulates. For Solutions: Safety glasses with side shields are acceptable.[4][5][6]
Body Protection
Poly-cotton Lab Coat (High-neck)
Standard protection.[1][2][3][6] Ensure cuffs are tucked under gloves (Gauntlet method) to prevent wrist exposure.
Respiratory
N95/P100 (Only if outside hood)
Not required if working in a certified fume hood.[2][3] If weighing must occur on an open bench (strongly discouraged), a fit-tested N95 is the minimum requirement.[1]
PPE Decision Logic
The following diagram illustrates the decision-making process for PPE based on the state of the chemical.
Figure 1: Decision logic for selecting appropriate PPE based on physical state and engineering control availability.
Operational Protocols
A. Weighing & Transfer (High Risk Phase)
Context: This is the moment of highest exposure risk due to dust generation.
Preparation: Place the balance inside the fume hood. If vibrations prevent this, use a "powder containment balance enclosure."
Static Neutralization: Pass an anti-static gun over the weighing boat and the container.
Transfer: Use a disposable spatula. Do not reuse spatulas to avoid cross-contamination of fluorinated intermediates.
Cleanup: Immediately wipe the balance area with a wet tissue (water/surfactant) to capture invisible dust.
B. Solubilization
Context: 4-Fluoropicolinic acid is moderately soluble in polar organic solvents (DMSO, Methanol).[1]
Solvent Addition: Add solvent slowly. While not violently exothermic, the heat of solution can increase vapor pressure of the solvent, carrying entrained particles.[1]
Vessel: Use a screw-cap vial rather than a snap-cap to prevent aerosol generation upon opening.
C. Spill Response Strategy
In the event of a spill, rapid neutralization is key to preventing migration.
Figure 2: Workflow for containing and cleaning spills to minimize aerosolization and exposure.
Disposal & Waste Management
Proper disposal is critical due to the stability of the fluorinated ring.
Stream: Segregate into Halogenated Organic Waste .
Labeling: Clearly mark the tag with "Contains Organic Fluorine." This alerts waste handlers to the potential for HF generation during incineration.
Method: The preferred disposal method is high-temperature incineration equipped with a scrubber to capture acid gases (HF/HCl).[1]
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2762876, 5-Fluoropicolinic acid. Retrieved from [Link]
European Chemicals Agency (ECHA). C&L Inventory: 5-fluoropyridine-2-carboxylic acid.[1] Retrieved from [Link][1]